molecular formula C30H31FN4O3 B1678007 Ned-19 CAS No. 1354235-96-3

Ned-19

Cat. No.: B1678007
CAS No.: 1354235-96-3
M. Wt: 514.6 g/mol
InChI Key: FUHCEERDBRGPQZ-LBNVMWSVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trans-Ned 19 is a member of the class of beta-carbolines that is 2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid in which one of the methylene protons at position 1 has been replaced by a 3-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4-methoxyphenyl group. It has a role as a nicotinic acid adenine dinucleotide phosphate receptor antagonist. It is a member of beta-carbolines, an alpha-amino acid, a monomethoxybenzene, a member of monofluorobenzenes and a N-arylpiperazine.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,3S)-1-[3-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31FN4O3/c1-38-27-11-10-19(16-20(27)18-34-12-14-35(15-13-34)26-9-5-3-7-23(26)31)28-29-22(17-25(33-28)30(36)37)21-6-2-4-8-24(21)32-29/h2-11,16,25,28,32-33H,12-15,17-18H2,1H3,(H,36,37)/t25-,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUHCEERDBRGPQZ-LBNVMWSVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C3=C(CC(N2)C(=O)O)C4=CC=CC=C4N3)CN5CCN(CC5)C6=CC=CC=C6F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)[C@@H]2C3=C(C[C@H](N2)C(=O)O)C4=CC=CC=C4N3)CN5CCN(CC5)C6=CC=CC=C6F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501102307
Record name NED-19
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501102307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

514.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354235-96-3
Record name (1R,3S)-1-[3-[[4-(2-Fluorophenyl)-1-piperazinyl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354235-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NED-19
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501102307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What is the mechanism of action of Ned-19?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mechanism of Action of Ned-19

Introduction

This compound is a pivotal pharmacological agent that has significantly advanced the study of intracellular calcium (Ca²⁺) signaling. Discovered through a virtual screening strategy, it is a selective, cell-permeant, and non-competitive antagonist of nicotinic acid adenine dinucleotide phosphate (NAADP), the most potent known Ca²⁺-mobilizing second messenger.[1][2][3] Its ability to traverse cell membranes has made it an invaluable tool for probing the physiological and pathological roles of NAADP-mediated signaling in a wide array of cellular processes, from T-cell activation to cancer progression.[2][4] This guide provides a comprehensive overview of the molecular mechanism of this compound, supported by quantitative data, experimental methodologies, and detailed signaling pathway diagrams.

Core Mechanism of Action

The primary mechanism of action of this compound is the inhibition of NAADP-mediated Ca²⁺ release from acidic intracellular stores, such as lysosomes and endosomes.[2][3] Unlike competitive antagonists that would vie for the same binding site as the endogenous ligand, this compound acts non-competitively, suggesting it binds to a different site on the NAADP receptor complex to prevent channel opening.[1][2]

Molecular Target: The NAADP Receptor and Two-Pore Channels (TPCs)

The definitive molecular identity of the NAADP receptor remains a subject of intensive research, but compelling evidence points to Two-Pore Channels (TPCs) as the principal NAADP-gated channels.[4][5][6] TPCs are cation channels located on the membranes of endolysosomal organelles.[7] this compound's inhibitory effects are exerted on this signaling axis.[4][5] While it is a potent antagonist of the NAADP pathway, evidence suggests that this compound may not bind directly to TPCs but rather to an accessory protein that is part of the receptor complex.[7]

Studies using this compound and its structural analogues have provided crucial evidence for a "two-site" model for the NAADP receptor:

  • A high-affinity "locking" site: Binding of NAADP here desensitizes the receptor without causing Ca²⁺ release.

  • A low-affinity "opening" site: Binding of NAADP here activates the channel to release Ca²⁺.[8]

This compound itself appears to inhibit both NAADP binding (at the high-affinity site) and NAADP-mediated Ca²⁺ release (governed by the low-affinity site).[8]

Concentration-Dependent Dual Activity

A critical and complex aspect of this compound's mechanism is its dual, concentration-dependent effect on TPC2.

  • Inhibition (High Concentration): At micromolar concentrations (≥ 1 µM), this compound acts as a non-competitive antagonist, effectively blocking NAADP-induced Ca²⁺ release.[9] This is its most widely characterized function.

  • Potentiation/Activation (Low Concentration): At low nanomolar concentrations (e.g., 30-100 nM), this compound can paradoxically potentiate the effects of NAADP or even directly activate TPC2 channels in the absence of NAADP.[2][9]

This biphasic activity underscores the complexity of the NAADP receptor complex and highlights the importance of careful dose-response studies when interpreting experimental results using this compound.

Signaling Pathways Modulated by this compound

This compound has been instrumental in implicating the NAADP-TPC signaling axis in numerous cellular pathways.

General NAADP/TPC Ca²⁺ Release Pathway

Extracellular stimuli trigger the synthesis of NAADP in the cytoplasm. NAADP then binds to its receptors (TPCs) on the surface of lysosomes, causing the release of Ca²⁺ from these acidic stores into the cytosol. This initial localized Ca²⁺ signal can then be amplified by Ca²⁺-induced Ca²⁺ release (CICR) from the endoplasmic reticulum via IP₃ receptors or ryanodine receptors, leading to a global cytoplasmic Ca²⁺ wave that drives downstream cellular responses. This compound blocks the initial, critical step of this pathway.

G cluster_extra Extracellular cluster_cyto Cytosol cluster_lyso Lysosome Stimulus Stimulus Receptor Receptor NAADP_Synth NAADP Synthesis Receptor->NAADP_Synth NAADP NAADP NAADP_Synth->NAADP TPC TPC Channel NAADP->TPC Binds & Activates Ca_Response Downstream Ca²⁺ Response Ned19 This compound Ned19->TPC Inhibits TPC->Ca_Response Ca²⁺ Release Ca_Store Ca²⁺ Ca_Store->TPC

Caption: General mechanism of this compound inhibition on the NAADP/TPC signaling pathway.
VEGF-Induced Angiogenesis Pathway

In endothelial cells, Vascular Endothelial Growth Factor (VEGF) is a potent stimulator of angiogenesis. The binding of VEGF to its receptor (VEGFR2) activates the NAADP/TPC2 pathway, leading to the necessary Ca²⁺ signals for endothelial cell proliferation and migration. This compound has been shown to block this pathway, thereby inhibiting tumor vascularization.[4][10]

G VEGFR2 VEGFR2 NAADP_Signal NAADP/TPC2 Signaling VEGFR2->NAADP_Signal Activates Lysosomal_Ca Lysosomal Ca²⁺ Release NAADP_Signal->Lysosomal_Ca Angiogenesis Angiogenesis Lysosomal_Ca->Angiogenesis Promotes Ned19 This compound Ned19->NAADP_Signal Blocks G cluster_workflow Experimental Workflow: Ca²⁺ Imaging A Load Cells with Fura-2 AM B Pre-incubate with This compound or Vehicle A->B C Record Baseline Fluorescence B->C D Add Stimulus (e.g., anti-CD3) C->D E Record Ca²⁺ Flux Over Time D->E F Analyze Data: Compare Traces E->F

References

The Selective NAADP Antagonist Ned-19: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinic acid adenine dinucleotide phosphate (NAADP) is a potent intracellular second messenger that mobilizes calcium (Ca²⁺) from acidic organelles, such as lysosomes.[1][2] This signaling pathway is distinct from those regulated by inositol 1,4,5-trisphosphate (IP₃) and cyclic ADP-ribose (cADPR), which primarily target the endoplasmic reticulum.[1][3] The discovery of Ned-19, a selective and cell-permeant antagonist of the NAADP receptor, has provided a critical pharmacological tool to investigate the physiological and pathological roles of NAADP-mediated Ca²⁺ signaling.[4][5] This technical guide provides an in-depth overview of this compound, including its quantitative characteristics, the experimental protocols used for its characterization, and visualizations of the relevant signaling pathways.

Data Presentation: Quantitative Analysis of this compound and its Analogs

The following table summarizes the key quantitative data for this compound and its analogs, providing a comparative view of their potency in inhibiting NAADP-mediated Ca²⁺ release and binding to the NAADP receptor.

CompoundTarget ActivityIC₅₀ ValueAssay SystemReference(s)
This compound Inhibition of NAADP-mediated Ca²⁺ release65 nMSea Urchin Egg Homogenate[1][6][7]
Inhibition of [³²P]NAADP binding4 µMSea Urchin Egg Homogenate[1]
trans-Ned-19 Inhibition of NAADP-mediated Ca²⁺ release6 nMSea Urchin Egg Homogenate[8]
Inhibition of [³²P]NAADP binding0.4 nMSea Urchin Egg Homogenate[8]
cis-Ned-19 Inhibition of NAADP-mediated Ca²⁺ release800 nMSea Urchin Egg Homogenate[8]
Inhibition of [³²P]NAADP binding15 µMSea Urchin Egg Homogenate[8]
This compound.4 Inhibition of NAADP-mediated Ca²⁺ release10 µMSea Urchin Egg Homogenate[1][6]
Inhibition of [³²P]NAADP bindingNo inhibitionSea Urchin Egg Homogenate[1][6]
Ned-20 Inhibition of NAADP-mediated Ca²⁺ releaseInactive (>100 µM)Sea Urchin Egg Homogenate[1][6]
Inhibition of [³²P]NAADP binding1.2 µMSea Urchin Egg Homogenate[1]

Signaling Pathways and Mechanisms

The NAADP Signaling Pathway and this compound Antagonism

NAADP is believed to bind to a receptor on the surface of acidic Ca²⁺ stores like lysosomes, leading to the opening of Two-Pore Channels (TPCs) and the release of Ca²⁺ into the cytosol.[2][9] This initial Ca²⁺ release can then trigger a more substantial, global Ca²⁺ signal by activating IP₃ receptors and ryanodine receptors on the endoplasmic reticulum through a process known as calcium-induced calcium release (CICR).[3][9] this compound acts as a non-competitive antagonist in this pathway, effectively blocking the NAADP-induced Ca²⁺ release.[6][7]

cluster_stimulus Extracellular Stimulus cluster_cell Cellular Environment cluster_lysosome Lysosome cluster_er Endoplasmic Reticulum Agonist Agonist Receptor GPCR/RTK Agonist->Receptor NAADP_Synthase NAADP Synthase Receptor->NAADP_Synthase NAADP NAADP NAADP_Synthase->NAADP NAADP_Receptor NAADP Receptor NAADP->NAADP_Receptor Binds Ned19 This compound Ned19->NAADP_Receptor Blocks TPC Two-Pore Channel (TPC) NAADP_Receptor->TPC Activates Ca_Cytosol Cytosolic Ca²⁺ TPC->Ca_Cytosol Ca²⁺ Release Ca_Lysosome Ca²⁺ RyR_IP3R RyR / IP₃R RyR_IP3R->Ca_Cytosol Amplified Ca²⁺ Release Ca_ER Ca²⁺ Ca_Cytosol->RyR_IP3R CICR Downstream Downstream Cellular Responses Ca_Cytosol->Downstream

NAADP Signaling Pathway and this compound Inhibition.
Two-Site Binding Hypothesis for the NAADP Receptor

The differential effects of this compound and its analogs on NAADP-mediated Ca²⁺ release and radioligand binding have led to the proposal of a two-site model for the NAADP receptor.[1] This model suggests the presence of a high-affinity "locking" site and a low-affinity "opening" site. Ned-20, for instance, can bind to the high-affinity site without triggering Ca²⁺ release, while this compound.4 inhibits Ca²⁺ release without binding to the high-affinity site, suggesting it acts on the low-affinity site.[1]

cluster_receptor NAADP Receptor High_Affinity High-Affinity Site ('Locking' Site) Low_Affinity Low-Affinity Site ('Opening' Site) Ca_Release Ca²⁺ Release Low_Affinity->Ca_Release Activates NAADP NAADP NAADP->High_Affinity Binds NAADP->Low_Affinity Binds Ned19 This compound Ned19->High_Affinity Binds Ned19->Low_Affinity Inhibits Ned20 Ned-20 Ned20->High_Affinity Binds Ned19_4 This compound.4 Ned19_4->Low_Affinity Inhibits

Two-Site Binding Model of the NAADP Receptor.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below.

Sea Urchin Homogenate Bioassay for Ca²⁺ Release

This assay is the gold standard for assessing NAADP-mediated Ca²⁺ release and the inhibitory effects of antagonists like this compound.[1]

1. Preparation of Sea Urchin Egg Homogenate:

  • Eggs are harvested from Lytechinus pictus sea urchins via intracoelomic injection of 0.5 M KCl.

  • The collected eggs are de-jellied by passing them through a nylon mesh.

  • The eggs are washed multiple times with artificial seawater and then with an intracellular-like medium.

  • The packed eggs are homogenized in a Dounce homogenizer.

  • The homogenate is centrifuged at low speed to remove cellular debris, and the supernatant is collected and can be stored at -80°C.

2. Ca²⁺ Release Measurement:

  • The homogenate is diluted in an intracellular buffer containing an ATP-regenerating system (phosphocreatine and creatine phosphokinase).[1]

  • The fluorescent Ca²⁺ indicator, Fluo-3, is added to the diluted homogenate.

  • The homogenate is placed in a cuvette in a luminescence spectrometer.

  • This compound or its analogs are pre-incubated with the homogenate for 3-5 minutes.[1][6]

  • NAADP (typically at its EC₅₀ concentration, e.g., 50 nM) is added to initiate Ca²⁺ release.[1][6]

  • The change in fluorescence, corresponding to the increase in cytosolic Ca²⁺, is monitored over time.

Harvest Harvest Sea Urchin Eggs Homogenize Homogenize Eggs in Intracellular Medium Harvest->Homogenize Prepare_Assay Prepare Assay Mix: Homogenate, Buffer, Fluo-3 Homogenize->Prepare_Assay Preincubate Pre-incubate with This compound (3-5 min) Prepare_Assay->Preincubate Add_NAADP Add NAADP Preincubate->Add_NAADP Measure Measure Fluorescence Change (Ca²⁺ Release) Add_NAADP->Measure Analyze Analyze Data (IC₅₀) Measure->Analyze

References

The Discovery and Development of Ned-19: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ned-19 is a potent, selective, and cell-permeant non-competitive antagonist of nicotinic acid adenine dinucleotide phosphate (NAADP)-mediated calcium (Ca²⁺) signaling.[1] Discovered through an innovative virtual screening approach, this compound has emerged as a critical chemical probe for elucidating the physiological and pathological roles of NAADP, the most potent Ca²⁺-mobilizing second messenger. This document provides a comprehensive technical overview of the discovery, development, and pharmacological characterization of this compound, including detailed experimental protocols, quantitative data, and visualization of key signaling pathways and experimental workflows.

Discovery of this compound via Virtual Screening

The identification of this compound was a landmark achievement in the study of NAADP signaling, which had been hampered by a lack of selective antagonists.[2] A ligand-based virtual screening strategy was employed, using the three-dimensional shape and electrostatic properties of NAADP as a template to search the ZINC database of commercially available compounds.[2][3] This approach led to the identification of a novel small molecule with a distinct chemical scaffold but similar physicochemical properties to NAADP, which was subsequently named this compound.[2][3]

Virtual Screening Workflow

The virtual screening process that identified this compound involved several key steps, from ligand preparation to hit identification and experimental validation.

G cluster_0 Computational Screening cluster_1 Experimental Validation A NAADP 3D Structure Generation & Conformer Ensemble C Shape & Electrostatic Screening (ROCS & EON software) A->C B ZINC Database Preparation (2.7 million compounds) B->C D Ranking of Hits (Tanimoto scores) C->D E Hit Compound Acquisition D->E F Sea Urchin Egg Homogenate Bioassay E->F G Identification of this compound as a potent NAADP antagonist F->G

Figure 1: Virtual screening workflow for the discovery of this compound.
Experimental Protocol: Virtual Screening

  • Ligand Preparation: A 3D model of NAADP was generated, and a conformational ensemble of 40 structures was created using molecular mechanics software (Omega).

  • Database Screening: The ZINC database, containing approximately 2.7 million compounds, was screened against the NAADP conformer ensemble using the ROCS (Rapid Overlay of Chemical Structures) software, which assesses shape similarity.

  • Electrostatic Similarity: The top-ranking hits from the shape screening were then subjected to electrostatic similarity analysis using the EON software.

  • Hit Selection: Compounds with high Tanimoto scores for both shape and electrostatic similarity to NAADP were prioritized for acquisition and biological testing.

  • Biological Validation: The selected compounds were tested for their ability to inhibit NAADP-mediated Ca²⁺ release in the sea urchin egg homogenate bioassay.

Mechanism of Action of this compound

This compound is a non-competitive antagonist of NAADP-mediated Ca²⁺ signaling.[1] It selectively inhibits Ca²⁺ release from acidic intracellular stores, such as lysosomes, which are targeted by NAADP.[4][5] Critically, this compound does not affect Ca²⁺ release induced by other second messengers like inositol 1,4,5-trisphosphate (IP₃) or cyclic ADP-ribose (cADPR).[4] The discovery and characterization of this compound and its analogues, such as Ned-20 and this compound.4, have provided evidence for a two-binding site model on the NAADP receptor.[6][7]

NAADP Receptor Two-Binding Site Model

The current model suggests the NAADP receptor has a high-affinity "locking" site and a low-affinity "opening" site. This compound appears to interact with the receptor in a manner that prevents channel opening, even when NAADP is bound. The analogue Ned-20, which differs only in the position of a fluorine atom, can bind to the high-affinity site but does not inhibit Ca²⁺ release, while this compound.4, a methyl ester of this compound, inhibits Ca²⁺ release without binding to the high-affinity site.[6][8] This suggests that this compound's antagonistic activity is complex and may involve interactions with the low-affinity site or an allosteric site.

G cluster_0 NAADP Receptor States cluster_1 Ligand Interactions Receptor NAADP Receptor HighAffinity High-Affinity Site (Locking) LowAffinity Low-Affinity Site (Opening) NAADP NAADP NAADP->HighAffinity Binds & Desensitizes NAADP->LowAffinity Binds & Activates Ca2+ Release Ned19 This compound Ned19->Receptor Inhibits Ca2+ Release (Non-competitive) Ned20 Ned-20 Ned20->HighAffinity Binds, No Inhibition Ned19_4 This compound.4 Ned19_4->LowAffinity Inhibits Ca2+ Release, No High-Affinity Binding

Figure 2: Two-binding site model of the NAADP receptor and ligand interactions.

Quantitative Pharmacological Data

The potency of this compound and its analogues has been determined in various cellular and biochemical assays. The half-maximal inhibitory concentration (IC₅₀) is a key parameter for quantifying the efficacy of these compounds.

CompoundAssay SystemParameterValueReference
This compound Sea Urchin Egg Homogenate (Ca²⁺ Release)IC₅₀65 nM[1][6]
Sea Urchin Egg Homogenate ([³²P]NAADP Binding)IC₅₀4 µM[6]
Pancreatic Beta Cells (Glucose-induced Ca²⁺ increase)IC₅₀3 µM[2]
trans-Ned-19 Sea Urchin Egg Homogenate (Ca²⁺ Release)IC₅₀6 nM[2]
Sea Urchin Egg Homogenate ([³²P]NAADP Binding)IC₅₀0.4 nM[2]
cis-Ned-19 Sea Urchin Egg Homogenate (Ca²⁺ Release)IC₅₀800 nM[2]
Sea Urchin Egg Homogenate ([³²P]NAADP Binding)IC₅₀15 µM[2]
This compound.4 Sea Urchin Egg Homogenate (Ca²⁺ Release)IC₅₀10 µM[6]
Ned-20 Sea Urchin Egg Homogenate (Ca²⁺ Release)-Inactive[6]
Sea Urchin Egg Homogenate ([³²P]NAADP Binding)IC₅₀1.2 µM[6]

Key Experimental Protocols

NAADP-Mediated Ca²⁺ Release Assay in Sea Urchin Egg Homogenate

This assay is the gold standard for assessing the activity of NAADP and its antagonists.

  • Homogenate Preparation:

    • Harvest eggs from the sea urchin Lytechinus pictus.

    • Wash the eggs in artificial seawater.

    • Homogenize the eggs in a buffer containing EGTA to chelate Ca²⁺.

    • Centrifuge the homogenate to remove cellular debris.

  • Ca²⁺ Measurement:

    • Add the sea urchin egg homogenate to a fluorometer cuvette containing a Ca²⁺-sensitive fluorescent dye (e.g., Fluo-3).

    • Add ATP to fuel Ca²⁺ uptake into intracellular stores.

    • Pre-incubate the homogenate with various concentrations of this compound or the vehicle control.

    • Initiate Ca²⁺ release by adding a sub-maximal concentration of NAADP (e.g., 50 nM).

    • Monitor the change in fluorescence, which corresponds to the change in intracellular Ca²⁺ concentration.

  • Data Analysis:

    • Calculate the percentage inhibition of the NAADP-induced Ca²⁺ release at each concentration of this compound.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

[³²P]NAADP Radioligand Binding Assay

This assay is used to determine the binding affinity of compounds to the NAADP receptor.

  • Radioligand Synthesis: Synthesize [³²P]NAADP from NAD and [γ-³²P]ATP using NAD kinase.

  • Binding Reaction:

    • In a microcentrifuge tube, combine the sea urchin egg homogenate (as the source of the NAADP receptor) with a known concentration of [³²P]NAADP.

    • Add increasing concentrations of unlabeled this compound or other competitor compounds.

    • Incubate the mixture to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the reaction mixture through a glass fiber filter to trap the membranes containing the receptor-ligand complexes.

    • Wash the filter to remove unbound [³²P]NAADP.

  • Quantification:

    • Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of [³²P]NAADP binding against the concentration of the competitor.

    • Determine the IC₅₀ value, which can be used to calculate the binding affinity (Ki) of the competitor.

Biological Applications of this compound

This compound has been instrumental in uncovering the role of NAADP signaling in a variety of biological processes, including cancer progression and immune cell function.

Inhibition of Melanoma Progression and Angiogenesis

In murine models of melanoma, this compound has been shown to inhibit tumor growth, vascularization, and metastasis.[1][9] The proposed mechanism involves the blockade of VEGF (Vascular Endothelial Growth Factor)-induced, NAADP-dependent Ca²⁺ signaling in both endothelial and melanoma cells.[9][10]

G VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds NAADP_Synthase NAADP Synthase VEGFR2->NAADP_Synthase Activates NAADP NAADP NAADP_Synthase->NAADP Produces Lysosome Lysosome (Acidic Ca2+ Store) NAADP->Lysosome Acts on Ca2_release Ca2+ Release Lysosome->Ca2_release Downstream Downstream Signaling (ERK1/2, Akt, eNOS) Ca2_release->Downstream Activates Angiogenesis Angiogenesis & Melanoma Progression Downstream->Angiogenesis Ned19 This compound Ned19->NAADP Inhibits

Figure 3: this compound inhibits VEGF-induced signaling in melanoma.
Modulation of T-Cell Activation

In T-lymphocytes, T-cell receptor (TCR) stimulation leads to NAADP production and subsequent Ca²⁺ release, which is crucial for T-cell activation, proliferation, and cytokine production.[5][11] this compound has been shown to inhibit TCR-mediated Ca²⁺ flux and downstream effector functions.[5][12]

G TCR T-Cell Receptor (TCR) Stimulation PLCg PLCγ TCR->PLCg Activates NAADP_Synthase NAADP Synthase PLCg->NAADP_Synthase Activates NAADP NAADP NAADP_Synthase->NAADP Produces Acidic_Store Acidic Ca2+ Store NAADP->Acidic_Store Acts on Ca2_release Ca2+ Release Acidic_Store->Ca2_release NFAT NFAT Activation Ca2_release->NFAT Cytokine Cytokine Production (e.g., IL-2) NFAT->Cytokine Ned19 This compound Ned19->NAADP Inhibits

Figure 4: this compound modulates T-cell activation signaling.
Experimental Workflow: In Vivo Murine Melanoma Model

The efficacy of this compound in inhibiting melanoma progression has been evaluated using a murine model.

G A B16 Melanoma Cell Culture B Subcutaneous Injection of B16 Cells into Mice A->B C Tumor Growth Monitoring B->C D Treatment with this compound (e.g., intraperitoneal injection) C->D E Measurement of Tumor Volume D->E F Assessment of Tumor Vascularization (e.g., CD31 staining) E->F G Evaluation of Lung Metastasis F->G H Data Analysis and Comparison (Treated vs. Control) G->H

Figure 5: Workflow for in vivo evaluation of this compound in a murine melanoma model.

Synthesis of this compound

The synthesis of this compound involves a multi-step process. The trans and cis isomers of this compound can be synthesized from L-tryptophan, with the trans form demonstrating greater potency.[2] A detailed synthetic scheme is beyond the scope of this guide, but the key steps involve the formation of the tetrahydro-β-carboline core followed by the attachment of the substituted piperazine moiety.

Conclusion

This compound has proven to be an invaluable tool for dissecting the complexities of NAADP-mediated Ca²⁺ signaling. Its discovery through virtual screening highlights the power of computational methods in modern drug discovery. The detailed characterization of its mechanism of action and its application in various biological systems have significantly advanced our understanding of the roles of NAADP in health and disease. As research continues, this compound and its analogues will undoubtedly continue to facilitate new discoveries in the field of intracellular signaling and may pave the way for the development of novel therapeutics targeting NAADP-dependent pathways.

References

Unveiling the Cellular Targets of Ned-19: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the cellular targets and mechanism of action of Ned-19, a potent and selective antagonist of the nicotinic acid adenine dinucleotide phosphate (NAADP) signaling pathway. Discovered through virtual screening, this compound has emerged as an invaluable chemical probe for dissecting the physiological roles of NAADP-mediated calcium (Ca²⁺) release from acidic organelles.[1][2][3] This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the associated signaling pathways and workflows to facilitate further research and drug development efforts.

Core Mechanism of Action: Antagonism of NAADP-Mediated Ca²⁺ Signaling

This compound's primary mechanism of action is the inhibition of Ca²⁺ release mediated by the second messenger NAADP.[1][3] Unlike other Ca²⁺-mobilizing messengers such as inositol 1,4,5-trisphosphate (IP₃) and cyclic ADP-ribose (cADPR), which primarily act on the endoplasmic reticulum, NAADP triggers Ca²⁺ release from acidic intracellular stores, predominantly lysosomes.[1][2] this compound is highly selective for the NAADP pathway, showing no significant effect on Ca²⁺ release induced by IP₃ or cADPR.[3]

The compound is cell-permeant, allowing for its use in intact cells and tissues.[2][3] It has been demonstrated to be a non-competitive antagonist of NAADP.[1] Studies in sea urchin egg homogenates have shown that while this compound inhibits NAADP-mediated Ca²⁺ release, it also competes with [³²P]NAADP for binding to the NAADP receptor, suggesting a complex interaction.[1] Further research with this compound analogues has provided evidence for two distinct binding sites on the NAADP receptor: a high-affinity "locking" site and a low-affinity "opening" site.[4][5]

Primary Cellular Targets: Two-Pore Channels (TPCs)

The principal molecular targets of the NAADP signaling pathway, and consequently the indirect targets of this compound's inhibitory action, are the two-pore channels (TPCs).[6][7] TPCs are ion channels localized to the membranes of endosomes and lysosomes.[8] In mammals, there are two main isoforms, TPC1 and TPC2, both of which are implicated in NAADP-mediated Ca²⁺ release.[6][9]

This compound has been shown to block the activity of both TPC1 and TPC2.[6][7] Interestingly, the interaction of this compound with TPCs can be complex. At low nanomolar concentrations, this compound has been observed to potentiate NAADP-mediated TPC2 activation, while at higher micromolar concentrations, it acts as a non-competitive inhibitor.[1][10] This dual activity suggests that this compound may interact with TPCs at multiple sites or through different mechanisms depending on its concentration.

The inhibition of TPCs by this compound has been shown to have a range of downstream cellular effects, including the modulation of processes such as phagocytosis, cell proliferation, and angiogenesis.[7][11][12]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the inhibitory effects of this compound from various studies.

Parameter Value Experimental System Reference
IC₅₀ (NAADP-mediated Ca²⁺ signaling)65 nMSea urchin egg homogenate[11]
IC₅₀ (Glucose-induced Ca²⁺ increases)3 µMMouse pancreatic islets[3]
Effective Inhibitory Concentration100 µMIntact sea urchin eggs[2][3]
Effective Inhibitory Concentration125 µMMouse pancreatic beta cells[3]
Effective Inhibitory Concentration100 µMHuman cardiac mesenchymal stromal cells[6]
Effective Inhibitory Concentration250-300 µMMurine memory CD4+ T cells[1]
Compound Effect on NAADP-mediated Ca²⁺ Release Effect on [³²P]NAADP Binding Reference
This compound Inhibition (IC₅₀ = 65 nM)Inhibition (IC₅₀ = 4 µM)[13][14]
Ned-20 No inhibitionInhibition (IC₅₀ = 1.2 µM)[13][14]
This compound.4 Inhibition (IC₅₀ = 10 µM)No inhibition[13][14]

Signaling Pathways and Experimental Workflows

NAADP Signaling Pathway and this compound Inhibition

The following diagram illustrates the central role of NAADP in releasing Ca²⁺ from lysosomes via TPCs and the inhibitory action of this compound.

This compound Inhibition of the NAADP Signaling Pathway cluster_0 Cellular Exterior cluster_1 Cytosol cluster_2 Lysosome Stimulus Agonist (e.g., Glucose, Neurotransmitters) Receptor Cell Surface Receptor Stimulus->Receptor NAADP_Synthase NAADP Synthase Receptor->NAADP_Synthase activates NAADP NAADP NAADP_Synthase->NAADP produces TPC Two-Pore Channel (TPC1/TPC2) NAADP->TPC activates Ned19 This compound Ned19->TPC inhibits Ca_Cytosol ↑ Cytosolic Ca²⁺ Downstream Downstream Cellular Responses (e.g., Gene Transcription, Proliferation) Ca_Cytosol->Downstream triggers TPC->Ca_Cytosol releases Ca²⁺ Ca_Lysosome Lysosomal Ca²⁺ Store Ca_Lysosome->TPC

Caption: this compound inhibits NAADP-mediated Ca²⁺ release from lysosomes via TPCs.

Experimental Workflow for Target Identification

This diagram outlines a general workflow for identifying the cellular targets of a compound like this compound, integrating both in silico and experimental approaches.

Experimental Workflow for Cellular Target Identification cluster_0 Computational & Initial Screening cluster_1 Target Validation & Mechanism of Action cluster_2 Downstream Effects & In Vivo Studies VirtualScreening Virtual Screening HitCompound Hit Compound (this compound) VirtualScreening->HitCompound InitialAssay Initial Functional Assay (e.g., Ca²⁺ Release) HitCompound->InitialAssay BindingAssay Binding Assays (e.g., Radioligand Binding) InitialAssay->BindingAssay CellularImaging Cellular Imaging (Ca²⁺ Imaging, Co-localization) InitialAssay->CellularImaging Electrophysiology Electrophysiology (Patch Clamp) BindingAssay->Electrophysiology GeneticApproaches Genetic Approaches (siRNA, Knockout Models) CellularImaging->GeneticApproaches CellularAssays Cellular Assays (Proliferation, Migration) GeneticApproaches->CellularAssays AnimalModels Animal Models CellularAssays->AnimalModels

Caption: A generalized workflow for identifying and validating cellular targets.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used in the study of this compound.

Intracellular Calcium ([Ca²⁺]i) Measurement

Objective: To measure changes in cytosolic Ca²⁺ concentration in response to NAADP agonists and antagonists like this compound.

General Protocol:

  • Cell Preparation: Culture cells of interest (e.g., primary cells, cell lines) on glass coverslips suitable for microscopy.

  • Dye Loading: Load cells with a Ca²⁺-sensitive fluorescent indicator dye (e.g., Fura-2 AM, Fluo-4 AM) by incubating them in a physiological buffer containing the dye for a specific time and temperature (e.g., 30-60 minutes at 37°C).

  • Washing: Gently wash the cells with fresh buffer to remove extracellular dye.

  • Baseline Measurement: Mount the coverslip on a fluorescence microscope equipped with a perfusion system. Record the baseline fluorescence for a few minutes.

  • Compound Application: Perfuse the cells with a buffer containing the desired concentration of this compound for a pre-incubation period (e.g., 10-30 minutes).

  • Stimulation: While continuously recording, stimulate the cells with an NAADP agonist (e.g., NAADP-AM or direct microinjection of NAADP).

  • Data Analysis: The change in fluorescence intensity over time is proportional to the change in intracellular Ca²⁺ concentration. For ratiometric dyes like Fura-2, the ratio of fluorescence at two excitation wavelengths is calculated.

Radioligand Binding Assay

Objective: To determine if this compound directly competes with NAADP for binding to its receptor.

General Protocol:

  • Membrane Preparation: Prepare a cell or tissue homogenate rich in the NAADP receptor (e.g., sea urchin egg homogenate).

  • Incubation: In a microcentrifuge tube, combine the membrane preparation with a radiolabeled ligand (e.g., [³²P]NAADP) and varying concentrations of the unlabeled competitor (this compound or its analogues).

  • Equilibrium: Incubate the mixture to allow binding to reach equilibrium.

  • Separation: Separate the bound from the free radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of bound radioligand as a function of the competitor concentration to determine the IC₅₀ value.

Cell Proliferation Assay

Objective: To assess the effect of this compound on cell growth and division.

General Protocol:

  • Cell Seeding: Seed cells in a multi-well plate at a known density.

  • Treatment: After allowing the cells to adhere, treat them with various concentrations of this compound or a vehicle control.

  • Incubation: Incubate the cells for a defined period (e.g., 24, 48, 72 hours).

  • Quantification: Measure cell proliferation using a suitable method:

    • Direct Cell Counting: Trypsinize and count the cells using a hemocytometer or an automated cell counter.

    • Metabolic Assays: Use reagents like MTT or WST-1, which are converted to a colored product by metabolically active cells. The absorbance is proportional to the number of viable cells.

    • DNA Synthesis Assays: Measure the incorporation of a labeled nucleotide (e.g., BrdU) into newly synthesized DNA.

  • Data Analysis: Compare the proliferation rates of this compound-treated cells to the control cells.

Conclusion

This compound is a cornerstone tool for investigating the intricacies of NAADP-mediated Ca²⁺ signaling. Its high selectivity and cell permeability have enabled significant advancements in our understanding of the roles of lysosomal Ca²⁺ stores and two-pore channels in a multitude of cellular processes. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting the NAADP signaling pathway. As research progresses, a deeper understanding of the precise molecular interactions of this compound with its targets will undoubtedly unveil new avenues for pharmacological intervention in various diseases.

References

The Role of Ned-19 in Modulating Key Biological Pathways: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of Ned-19, a selective, cell-permeant, and non-competitive antagonist of nicotinic acid adenine dinucleotide phosphate (NAADP)-mediated Ca2+ signaling.[1][2] This document, intended for researchers, scientists, and drug development professionals, elucidates the core biological pathways affected by this compound, presents quantitative data from key studies, details experimental methodologies, and provides visual representations of the underlying signaling cascades.

Core Mechanism of Action: Antagonism of NAADP-Mediated Calcium Signaling

This compound functions as a potent inhibitor of NAADP, a crucial second messenger that mobilizes Ca2+ from acidic intracellular stores like lysosomes.[1][3][4] Unlike other Ca2+ mobilizing agents such as inositol 1,4,5-trisphosphate (IP3) and cyclic ADP-ribose (cADPR), this compound specifically targets the NAADP pathway.[1][3] This targeted action makes this compound an invaluable tool for dissecting the physiological roles of NAADP-sensitive Ca2+ channels, primarily the two-pore channels (TPCs).[1][5]

Biological Pathways Modulated by this compound

The targeted inhibition of NAADP-mediated Ca2+ signaling by this compound has been shown to impact a diverse range of cellular processes. These include T-cell activation and differentiation, autophagy, cancer progression and metastasis, and neuronal signaling.

T-Cell Activation and Differentiation

In the context of immunology, this compound has been demonstrated to influence T-cell function significantly. By blocking NAADP-mediated Ca2+ flux, this compound inhibits T-cell receptor (TCR)-mediated activation and proliferation of CD4+ T cells.[3][6] This includes downstream effector functions such as the production of cytokines like IL-2, IFN-γ, and IL-10.[3] Interestingly, the partial blockade of NAADP signaling with trans-Ned-19 has been shown to promote the differentiation of Th17 cells and enhance the suppressive capacity of regulatory T cells, highlighting a nuanced role in T-cell plasticity.[6][7]

Autophagy

This compound has been shown to modulate autophagy, a fundamental cellular process for the degradation and recycling of cellular components. Some studies indicate that this compound can inhibit autophagy. For instance, in astrocytes, this compound was found to inhibit glutamate-induced Ca2+ release and the subsequent induction of autophagy, as measured by LC3-II levels.[8] Conversely, other research suggests that activation of the NAADP/TPC2/Ca2+ signaling pathway can inhibit the fusion of autophagosomes with lysosomes, and the use of this compound can promote this fusion.[9][10] This suggests a complex, context-dependent role for NAADP-mediated Ca2+ signaling in regulating autophagic flux.

Cancer Biology

The dysregulation of Ca2+ signaling is a hallmark of cancer. This compound has demonstrated anti-cancer properties by inhibiting tumor growth, vascularization, and metastasis in melanoma models.[2] Its effects are linked to the reduction of cell proliferation, induction of apoptosis, and modulation of cell adhesion molecules, such as decreasing N-cadherin and increasing E-cadherin expression.[2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies on this compound.

ParameterValueCell Type/SystemReference
IC50 65 nMNAADP-mediated Ca2+ signaling[2]
IC50 3 µMGlucose-induced Ca2+ increases in pancreatic islets[11]
This compound ConcentrationObserved EffectCell Type/SystemReference
25-100 µMReduced cell proliferationMelanoma cells[2]
25-100 µMInduced apoptosisMelanoma cells[2]
25-100 µMReduced N-cadherin, increased E-cadherinMelanoma cells[2]
100 µMInhibited NAADP-mediated Ca2+ releaseSea urchin egg homogenates[1]
125 µMBlocked NAADP-mediated Ca2+ spikingMouse pancreatic beta cells[1]
1 µMInhibited glutamate-induced Ca2+ release and autophagyAstrocytes[8]
50-200 µMStimulated Ca2+ flux in memory CD4+ T cellsMurine memory CD4+ T cells[3]
250-300 µMInhibited Ca2+ flux in memory CD4+ T cellsMurine memory CD4+ T cells[3]
100 µMInhibited Ca2+ flux in naïve CD4+ T cellsMurine naïve CD4+ T cells[3]

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways affected by this compound.

NAADP_Calcium_Signaling cluster_extracellular Extracellular cluster_cell Cell Agonist Agonist (e.g., TCR stimulation) Receptor Receptor Agonist->Receptor NAADP_Synthase NAADP Synthase Receptor->NAADP_Synthase NAADP NAADP NAADP_Synthase->NAADP synthesizes TPC Two-Pore Channel (TPC) NAADP->TPC activates Lysosome Lysosome (Acidic Ca2+ Store) Ca_release Ca2+ Release TPC->Ca_release mediates Downstream Downstream Cellular Responses Ca_release->Downstream Ned19 This compound Ned19->TPC inhibits

NAADP-mediated Ca2+ signaling pathway and the inhibitory action of this compound.

T_Cell_Activation_Pathway TCR TCR Activation NAADP_pathway NAADP Pathway TCR->NAADP_pathway Ca_flux Ca2+ Flux NAADP_pathway->Ca_flux Effector Downstream Effector Functions Ca_flux->Effector Proliferation Proliferation Effector->Proliferation Cytokine Cytokine Production (IL-2, IFN-γ, IL-10) Effector->Cytokine Ned19 This compound Ned19->NAADP_pathway inhibits

Inhibition of T-cell activation by this compound via the NAADP pathway.

Autophagy_Regulation cluster_inhibition Inhibitory Pathway cluster_promotion This compound Action NAADP_signal NAADP/TPC2/Ca2+ Signaling Fusion_inhibition Inhibition of Autophagosome-Lysosome Fusion NAADP_signal->Fusion_inhibition Fusion_promotion Promotion of Autophagosome-Lysosome Fusion Ned19 This compound Ned19->NAADP_signal inhibits

References

Inactive Analogues of Ned-19: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals working with the NAADP antagonist Ned-19 and its analogues. This document provides a comprehensive overview of the key inactive analogues, their differential activities, and detailed experimental protocols for their characterization.

Introduction

Nicotinic acid adenine dinucleotide phosphate (NAADP) is a potent second messenger that mobilizes intracellular calcium (Ca²⁺) from acidic organelles, playing a crucial role in a variety of cellular signaling pathways.[1] The development of selective antagonists has been instrumental in elucidating the physiological functions of NAADP. This compound is a potent, cell-permeant, and selective antagonist of NAADP-mediated Ca²⁺ signaling.[1] To rigorously probe the specificity of this compound's effects and to understand the intricacies of the NAADP receptor system, researchers utilize structurally similar but functionally distinct analogues. This guide focuses on two such critical analogues: Ned-20 and This compound.4 . These compounds, while closely related to this compound, exhibit differential effects on NAADP-mediated Ca²⁺ release and receptor binding, providing invaluable tools for dissecting the NAADP signaling pathway. A central finding from studies of these analogues is the evidence for a two-site model for the NAADP receptor: a high-affinity "locking" site and a low-affinity "opening" site.[2][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its analogues, highlighting their differential potencies in inhibiting NAADP-mediated Ca²⁺ release and binding to the NAADP receptor.

Table 1: Inhibition of NAADP-Mediated Ca²⁺ Release in Sea Urchin Egg Homogenate

CompoundIC₅₀ (Inhibition of Ca²⁺ Release)Reference(s)
trans-Ned-1965 nM[2]
cis-Ned-19800 nM
Ned-20Inactive (at 100 µM)[2]
This compound.410 µM[2]

Table 2: Inhibition of [³²P]NAADP Binding to Sea Urchin Egg Homogenate

CompoundIC₅₀ (Inhibition of [³²P]NAADP Binding)Reference(s)
trans-Ned-194 µM[2]
cis-Ned-1915 µM
Ned-201.2 µM[2]
This compound.4Inactive[2]

Signaling Pathways and Compound Activity

The differential activities of this compound and its analogues have led to a proposed two-site model for the NAADP receptor. The following diagram illustrates this proposed mechanism.

cluster_receptor NAADP Receptor Complex cluster_compounds Compounds receptor High-Affinity (Locking) Site Low-Affinity (Opening) Site Ca_release Ca²⁺ Release receptor:la->Ca_release Opens Channel NAADP NAADP NAADP->receptor:la Activates Ned19 This compound Ned19->receptor:ha Binds Ned19->receptor:la Inhibits Ned20 Ned-20 Ned20->receptor:ha Binds Ned20->Ca_release No Inhibition Ned19_4 This compound.4 Ned19_4->receptor:la Inhibits Ned19_4->receptor:ha No Binding

Figure 1: Proposed two-site model of the NAADP receptor and the differential actions of this compound and its analogues.

Experimental Protocols

Detailed methodologies for the key assays used to characterize this compound and its analogues are provided below.

NAADP-Mediated Ca²⁺ Release Assay in Sea Urchin Egg Homogenate

This protocol is adapted from established methods for measuring NAADP-mediated Ca²⁺ release in a cell-free system.[5][6][7]

Objective: To measure the effect of test compounds on NAADP-induced Ca²⁺ release from the intracellular stores of sea urchin egg homogenate.

Materials:

  • Sea urchins (Lytechinus pictus)

  • Artificial seawater (ASW)

  • 0.5 M KCl

  • Homogenization buffer

  • Intracellular medium (IM)

  • ATP, phosphocreatine, and creatine phosphokinase

  • Fluo-3 (or other suitable Ca²⁺ indicator)

  • NAADP

  • Test compounds (this compound, Ned-20, this compound.4) dissolved in an appropriate solvent (e.g., DMSO)

  • Fluorometer

Procedure:

  • Preparation of Sea Urchin Egg Homogenate:

    • Induce spawning by injecting 0.5 M KCl into the sea urchins.

    • Collect eggs in ASW and wash several times to remove debris.

    • Resuspend the eggs in homogenization buffer and homogenize on ice.

    • Centrifuge the homogenate at a low speed to remove nuclei and debris.

    • Collect the supernatant, which contains the microsomal fraction with Ca²⁺ stores.

  • Ca²⁺ Release Measurement:

    • Dilute the egg homogenate in intracellular medium containing an ATP-regenerating system (ATP, phosphocreatine, and creatine phosphokinase).

    • Add the Ca²⁺ indicator Fluo-3 to the homogenate.

    • Aliquot the homogenate into cuvettes for the fluorometer.

    • Pre-incubate the homogenate with the test compound (e.g., this compound, Ned-20, or this compound.4) or vehicle control for 3-5 minutes.

    • Establish a baseline fluorescence reading.

    • Add a submaximal concentration of NAADP (e.g., 50 nM) to induce Ca²⁺ release.

    • Monitor the change in fluorescence over time, which corresponds to the change in intracellular Ca²⁺ concentration.

    • Data is typically expressed as the percentage of Ca²⁺ release relative to the control (vehicle-treated) response.

start Start prepare_homogenate Prepare Sea Urchin Egg Homogenate start->prepare_homogenate add_reagents Add Intracellular Medium, ATP-Regenerating System, and Fluo-3 prepare_homogenate->add_reagents pre_incubate Pre-incubate with Test Compound (3-5 min) add_reagents->pre_incubate measure_baseline Measure Baseline Fluorescence pre_incubate->measure_baseline add_naadp Add NAADP to Induce Ca²⁺ Release measure_baseline->add_naadp measure_fluorescence Monitor Fluorescence Change add_naadp->measure_fluorescence end End measure_fluorescence->end

Figure 2: Experimental workflow for the NAADP-mediated Ca²⁺ release assay.
[³²P]NAADP Radioreceptor Binding Assay

This protocol is based on methods developed for characterizing the NAADP binding site in sea urchin egg homogenate.[8][9][10]

Objective: To determine the ability of test compounds to compete with [³²P]NAADP for binding to the high-affinity NAADP receptor site.

Materials:

  • Sea urchin egg homogenate

  • [³²P]NAADP (radioligand)

  • Unlabeled NAADP (for standard curve and non-specific binding)

  • Test compounds (this compound, Ned-20, this compound.4)

  • Intracellular medium

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter

Procedure:

  • Assay Setup:

    • In a series of microcentrifuge tubes, add increasing concentrations of the test compound or unlabeled NAADP.

    • Add a constant amount of sea urchin egg homogenate to each tube.

    • Incubate for 10 minutes at room temperature to allow the unlabeled compound to bind to the receptor.

  • Radioligand Addition:

    • Add a constant, low concentration of [³²P]NAADP to each tube.

    • Incubate for an additional 10 minutes at room temperature to allow the radioligand to bind to the remaining available receptors.

  • Filtration and Counting:

    • Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters with ice-cold intracellular medium to remove non-specifically bound radioligand.

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity on each filter using a scintillation counter.

  • Data Analysis:

    • Generate a standard curve using the data from the unlabeled NAADP.

    • Determine the concentration of the test compound that inhibits 50% of the specific [³²P]NAADP binding (IC₅₀).

start Start add_compound Add Test Compound and Sea Urchin Egg Homogenate start->add_compound incubate1 Incubate (10 min) add_compound->incubate1 add_radioligand Add [³²P]NAADP incubate1->add_radioligand incubate2 Incubate (10 min) add_radioligand->incubate2 filter_wash Filter and Wash incubate2->filter_wash scintillation_count Scintillation Counting filter_wash->scintillation_count end End scintillation_count->end

Figure 3: Experimental workflow for the [³²P]NAADP radioreceptor binding assay.

Conclusion

The inactive analogues of this compound, particularly Ned-20 and this compound.4, are indispensable tools for the rigorous investigation of NAADP signaling. Their differential effects on Ca²⁺ release and receptor binding provide strong evidence for a complex, multi-site NAADP receptor and allow for the dissection of the molecular mechanisms underlying NAADP-mediated cellular responses. The detailed protocols and comparative data presented in this guide are intended to facilitate the effective use of these compounds in advancing our understanding of this important second messenger system.

References

The Effect of Ned-19 on Intracellular Calcium Signaling: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Nicotinic acid adenine dinucleotide phosphate (NAADP) is a potent second messenger that mobilizes calcium (Ca²⁺) from acidic intracellular stores, playing a critical role in a myriad of cellular processes.[1] The discovery of Ned-19, a selective and cell-permeant antagonist of the NAADP signaling pathway, has provided an invaluable pharmacological tool to dissect the physiological and pathological roles of this pathway.[2] This guide provides a comprehensive technical overview of the mechanism of action of this compound, its effects on intracellular Ca²⁺ signaling, and detailed experimental considerations for its use.

The NAADP Signaling Pathway: A Unique Mechanism of Calcium Mobilization

Unlike other Ca²⁺-mobilizing messengers such as inositol 1,4,5-trisphosphate (IP₃) and cyclic ADP-ribose (cADPR), which primarily target the endoplasmic reticulum (ER), NAADP acts on a distinct Ca²⁺ store: acidic organelles like lysosomes and endosomes.[1][2] The canonical NAADP signaling cascade can be summarized as follows:

  • Stimulus and NAADP Synthesis: Extracellular stimuli trigger the synthesis of NAADP.[2]

  • NAADP Receptor Binding: NAADP binds to its receptor, which is thought to be a protein complex associated with two-pore channels (TPCs) located on the membrane of acidic organelles.[3][4]

  • Lysosomal Ca²⁺ Release (Trigger Phase): This binding gates the opening of TPCs, leading to a localized release of Ca²⁺ from the acidic stores into the cytosol.[5][6] This initial, localized Ca²⁺ release is often referred to as "trigger Ca²⁺".[3]

  • Amplification via Calcium-Induced Calcium Release (CICR): The trigger Ca²⁺ can then activate Ca²⁺-sensitive channels, primarily IP₃ receptors (IP₃Rs) and ryanodine receptors (RyRs), on the ER.[5] This results in a much larger, global wave of Ca²⁺ release from the ER, a process known as Ca²⁺-induced Ca²⁺ release (CICR).[5][6]

This hierarchical signaling model, where a small initial release from lysosomes triggers a larger release from the ER, makes NAADP an exceptionally potent Ca²⁺-mobilizing messenger, often effective at nanomolar concentrations.[1]

NAADP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cytosol cluster_lysosome Lysosome cluster_er Endoplasmic Reticulum stimulus Extracellular Stimulus NAADP NAADP stimulus->NAADP Synthesis TPC TPC Ca_trigger Ca²⁺ (Trigger) TPC->Ca_trigger Release NAADP_Receptor NAADP Receptor NAADP_Receptor->TPC Activates IP3R_RyR IP3R / RyR Ca_global Global Ca²⁺ Signal IP3R_RyR->Ca_global Amplified Release NAADP->NAADP_Receptor Binds Ca_trigger->IP3R_RyR Activates (CICR) Ned19 This compound Ned19->NAADP_Receptor Inhibits

Caption: The NAADP signaling pathway and the inhibitory action of this compound.

This compound: A Selective Antagonist of NAADP-Mediated Signaling

This compound is a synthetic, cell-permeant small molecule that acts as a potent and selective antagonist of the NAADP pathway.[2][7] It was identified through virtual screening and has become an essential tool for studying NAADP-mediated Ca²⁺ signaling.[7]

Mechanism of Action:

This compound exerts its inhibitory effects by targeting the NAADP receptor complex.[8] While the exact molecular interactions are still under investigation, evidence suggests that this compound prevents NAADP from binding to its receptor and/or activating TPCs, thereby blocking the initial trigger Ca²⁺ release from acidic organelles.[8][9] It is important to note that this compound does not affect Ca²⁺ release mediated by IP₃ or cADPR, highlighting its specificity for the NAADP pathway.[10] Some studies suggest that this compound may interact with TPCs indirectly, possibly through an accessory protein required for NAADP-TPC binding.[11]

The development of this compound analogues, such as Ned-20 and this compound.4, has provided further insights into the NAADP receptor complex, suggesting the presence of two distinct binding sites: a high-affinity "locking" site and a low-affinity "opening" site.[8][12] Ned-20, for instance, inhibits NAADP binding but not Ca²⁺ release, while this compound.4 inhibits Ca²⁺ release without affecting NAADP binding.[8][12]

Quantitative Data on this compound Usage

The effective concentration of this compound can vary depending on the cell type and experimental conditions. Below is a summary of concentrations and IC₅₀ values reported in the literature.

Cell Type/SystemThis compound ConcentrationEffectIC₅₀Reference(s)
Sea Urchin Egg Homogenate100 µMInhibited NAADP-mediated Ca²⁺ release65 nM[10][13]
Mouse Pancreatic Beta Cells100-125 µMBlocked NAADP-mediated Ca²⁺ spiking and glucose-induced Ca²⁺ oscillationsNot Reported[7]
Human Cardiac Mesenchymal Stromal Cells100 µMFully suppressed NAADP-AM-evoked intracellular Ca²⁺ mobilizationNot Reported[6][14]
Rat Aortic Smooth Muscle Cells2.7 µM (cis), 8.9 µM (trans)Inhibited norepinephrine-induced Ca²⁺ rise by 50-60%2.7 µM (cis), 8.9 µM (trans)[15]
Murine Memory CD4⁺ T Cells50-200 µMStimulated TCR-mediated Ca²⁺ fluxNot Reported[16][17]
Murine Memory CD4⁺ T Cells250-300 µMInhibited TCR-mediated Ca²⁺ fluxNot Reported[16][17]
Metastatic Colorectal Cancer CellsNot SpecifiedReduced NAADP-induced transient Ca²⁺ releaseNot Reported[5]
Plasmodium falciparumNot SpecifiedInhibits parasite growth and spontaneous Ca²⁺ oscillationsNot Reported[18]

Note: The stimulatory effect observed in memory CD4⁺ T cells at lower concentrations suggests complex, dose-dependent pharmacology that may be cell-type specific.[16][17]

Experimental Protocols

The following are generalized protocols for studying the effects of this compound on intracellular Ca²⁺ signaling. Specific parameters should be optimized for the experimental system being used.

4.1. Intracellular Calcium Imaging with Fluorescent Indicators

This is the most common method to assess changes in cytosolic Ca²⁺ concentration.

Materials:

  • Cells of interest plated on glass-bottom dishes or coverslips

  • Fluorescent Ca²⁺ indicator (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • HEPES-buffered saline (HBS) or other appropriate physiological buffer

  • This compound stock solution (in DMSO)

  • Agonist to stimulate NAADP production (or cell-permeant NAADP-AM)

  • Fluorescence microscope with a ratiometric imaging system (for Fura-2) or a standard epifluorescence setup (for Fluo-4)

Methodology:

  • Cell Plating: Plate cells on a suitable imaging substrate and allow them to adhere.

  • Dye Loading:

    • Prepare a loading solution containing the Ca²⁺ indicator (e.g., 1-5 µM Fura-2 AM) and Pluronic F-127 (0.02%) in HBS.

    • Incubate cells with the loading solution at room temperature or 37°C for 30-60 minutes.

    • Wash the cells with HBS to remove excess dye and allow for de-esterification of the AM ester (typically 15-30 minutes).

  • This compound Incubation: Pre-incubate a subset of the cells with the desired concentration of this compound (e.g., 10-100 µM) for 15-30 minutes prior to imaging.[6] A vehicle control (DMSO) should be run in parallel.

  • Baseline Measurement: Mount the dish on the microscope stage and perfuse with HBS. Record baseline fluorescence for 1-2 minutes.

  • Stimulation and Data Acquisition:

    • Add the agonist to stimulate the cells.

    • Continuously record fluorescence intensity over time. For Fura-2, this involves alternating excitation at ~340 nm and ~380 nm and recording emission at ~510 nm. For Fluo-4, excite at ~488 nm and record emission at ~520 nm.

  • Data Analysis:

    • For Fura-2, calculate the ratio of fluorescence intensities (F340/F380). This ratio is proportional to the intracellular Ca²⁺ concentration.

    • For Fluo-4, express the change in fluorescence as a ratio relative to the baseline fluorescence (F/F₀).

    • Compare the Ca²⁺ response in this compound-treated cells to the control cells. A significant reduction in the Ca²⁺ signal in the presence of this compound indicates the involvement of the NAADP pathway.

Calcium_Imaging_Workflow start Start plate_cells Plate cells on glass-bottom dish start->plate_cells dye_loading Load cells with Ca²⁺ indicator (e.g., Fura-2 AM) plate_cells->dye_loading wash Wash to remove excess dye and allow de-esterification dye_loading->wash pre_incubation Pre-incubate with this compound or vehicle (DMSO) wash->pre_incubation baseline Record baseline fluorescence pre_incubation->baseline stimulate Add agonist to stimulate Ca²⁺ release baseline->stimulate record Record fluorescence changes over time stimulate->record analyze Analyze data (e.g., F340/F380 ratio) and compare conditions record->analyze end End analyze->end

Caption: A generalized workflow for a calcium imaging experiment using this compound.

4.2. Investigating Lysosomal Calcium Release

To specifically confirm that this compound is blocking release from acidic stores, experiments can be designed to disrupt these stores.

Methodology:

  • Follow the general protocol for calcium imaging.

  • In a separate set of experiments, pre-treat cells with a lysosomotropic agent like Gly-Phe β-naphthylamide (GPN) or an inhibitor of the vacuolar H⁺-ATPase like bafilomycin A1.[5] These agents will deplete Ca²⁺ from acidic stores.

  • If the agonist-induced Ca²⁺ signal is abolished by both this compound and GPN/bafilomycin A1, it provides strong evidence that the signal originates from NAADP-sensitive acidic organelles.[5]

Conclusion and Future Perspectives

This compound has been instrumental in establishing the physiological relevance of the NAADP signaling pathway in a wide range of cell types and biological processes, from proliferation and differentiation to immune responses and neurotransmission.[2][5][17] Its specificity and cell-permeability make it a powerful tool for both in vitro and in vivo studies.

Future research will likely focus on refining our understanding of the NAADP receptor complex and the precise binding site of this compound. The development of new analogues with different pharmacological profiles will continue to be valuable. Furthermore, the use of this compound in disease models will be crucial for exploring the therapeutic potential of targeting the NAADP pathway in conditions such as cardiovascular disorders, cancer, and neurodegenerative diseases.[5][9]

References

The Role of Ned-19 in Cell Biology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ned-19 is a potent, selective, and cell-permeant antagonist of nicotinic acid adenine dinucleotide phosphate (NAADP)-mediated calcium (Ca2+) signaling.[1] Discovered through virtual screening, this small molecule has become an invaluable tool for elucidating the physiological and pathological roles of the NAADP signaling pathway. This technical guide provides an in-depth review of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use, and its implications in various cellular processes and disease models.

Mechanism of Action

This compound exerts its effects by inhibiting the mobilization of Ca2+ from acidic intracellular stores, such as lysosomes, a process triggered by the second messenger NAADP. The primary molecular targets of NAADP are believed to be the two-pore channels (TPCs), a family of ion channels located on the membranes of endolysosomes. This compound is thought to act as a non-competitive antagonist at the NAADP receptor, which is likely a complex that includes TPCs.[2] Interestingly, the action of this compound can be complex; at low nanomolar concentrations, it has been shown to potentiate NAADP-induced activation of TPC2, while at higher micromolar concentrations, it acts as an inhibitor.[2] This dualistic behavior underscores the intricate nature of NAADP receptor pharmacology. Structural studies have revealed that this compound binds to a site on TPC1, effectively clamping the pore domains and voltage-sensing domains together, thereby allosterically blocking channel activation.

Data Presentation: Quantitative Effects of this compound

The inhibitory potency of this compound and its analogs has been quantified in various experimental systems. The following tables summarize key quantitative data for easy comparison.

CompoundAssay SystemParameterValueReference
This compound Sea urchin egg homogenateIC50 (NAADP-mediated Ca2+ release)65 nM[1]
This compound Sea urchin egg homogenateIC50 ([32P]NAADP binding)4 µM[3]
This compound Mouse pancreatic isletsIC50 (Glucose-induced Ca2+ increase)3 µM
This compound Memory CD4+ T cellsInhibition of TCR-mediated Ca2+ flux250-300 µM[4][5]
This compound Naïve CD4+ T cellsComplete inhibition of Ca2+ flux100 µM[4][5]
Ned-20 Sea urchin egg homogenateIC50 (NAADP-mediated Ca2+ release)> 100 µM (inactive)[6][7]
Ned-20 Sea urchin egg homogenateIC50 ([32P]NAADP binding)1.2 µM
This compound.4 Sea urchin egg homogenateIC50 (NAADP-mediated Ca2+ release)10 µM
This compound.4 Sea urchin egg homogenate[32P]NAADP bindingDoes not bind[6][7]

Table 1: Inhibitory Concentrations (IC50) of this compound and its Analogs. This table highlights the differential effects of this compound and its structural analogs on NAADP-induced Ca2+ release and receptor binding, providing insights into the structure-activity relationship.

Cell TypeThis compound ConcentrationObserved EffectReference
Memory CD4+ T cells50-200 µMStimulation of TCR-mediated Ca2+ flux[4][5]
Memory CD4+ T cells250-300 µMInhibition of TCR-mediated Ca2+ flux[4][5]
Naïve CD4+ T cells100 µMComplete inhibition of Ca2+ flux[4][5]
Human cardiac mesenchymal stromal cells100 µMAbrogation of FBS-induced Ca2+ mobilization
Pancreatic acinar cells100 µMInhibition of CCK-induced Ca2+ responses
Plasmodium falciparum100 µMInhibition of asexual development and spontaneous Ca2+ oscillations[8]

Table 2: Concentration-Dependent Effects of this compound in Various Cell Types. This table illustrates the diverse and sometimes paradoxical effects of this compound at different concentrations and in different cellular contexts.

Experimental Protocols

Sea Urchin Egg Homogenate Ca2+ Release Assay

This cell-free system is a classic and robust method for studying NAADP-mediated Ca2+ release and its inhibition by compounds like this compound.[9][10][11]

Materials:

  • Sea urchins (Lytechinus pictus or other suitable species)

  • Artificial seawater (ASW)

  • Intracellular medium (IM): 250 mM K-gluconate, 250 mM N-methyl-glucamine, 20 mM HEPES, 1 mM MgCl2, pH 7.2

  • Ca2+ indicator dye (e.g., Fluo-3 or Calcium Green-5N)

  • ATP, creatine phosphate, and creatine kinase

  • NAADP

  • This compound and other test compounds

  • Fluorometer or plate reader

Procedure:

  • Egg Collection and Preparation: Induce sea urchins to spawn by injecting 0.5 M KCl. Collect eggs in ASW and wash them by gentle centrifugation.

  • Homogenization: Resuspend the packed eggs in an equal volume of IM and homogenize on ice.

  • Assay Preparation: Dilute the homogenate in IM containing the Ca2+ indicator dye, an ATP-regenerating system (ATP, creatine phosphate, and creatine kinase), and the test compound (e.g., this compound) or vehicle.

  • Measurement of Ca2+ Release: Place the assay mixture in a fluorometer. After establishing a stable baseline fluorescence, add a known concentration of NAADP to initiate Ca2+ release and record the change in fluorescence.

  • Data Analysis: Quantify the peak fluorescence change as a measure of Ca2+ release. Determine the IC50 of this compound by measuring the inhibition of the NAADP response at various concentrations of the antagonist.

Radioligand Binding Assay for NAADP Receptor

This assay is used to determine the binding affinity of this compound for the NAADP receptor, typically using [32P]NAADP as the radioligand.[12][13][14]

Materials:

  • Sea urchin egg homogenate (as the source of the NAADP receptor)

  • [32P]NAADP

  • Unlabeled NAADP

  • This compound and other competing ligands

  • Binding buffer (intracellular medium)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Assay Setup: In a series of tubes, add a fixed amount of sea urchin egg homogenate, [32P]NAADP at a concentration below its Kd, and varying concentrations of the competing ligand (this compound or unlabeled NAADP).

  • Incubation: Incubate the mixture at room temperature for a defined period to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, from which the Ki (inhibitory constant) can be calculated.

Intracellular Ca2+ Measurement in Live Cells

This protocol describes the use of the fluorescent Ca2+ indicator Fluo-4 AM to measure changes in intracellular Ca2+ concentration in response to stimuli and the effect of this compound.[15][16][17][18][19]

Materials:

  • Cultured cells of interest

  • Cell culture medium

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • Fluo-4 AM

  • Pluronic F-127

  • This compound

  • Agonist to induce Ca2+ release

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Plating: Plate cells on glass-bottom dishes or microplates suitable for fluorescence imaging.

  • Dye Loading: Prepare a Fluo-4 AM loading solution (typically 1-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS). Incubate the cells with the loading solution for 30-60 minutes at 37°C.

  • Wash and Pre-incubation: Wash the cells with HBSS to remove extracellular dye. Pre-incubate the cells with this compound or vehicle for a specified time (e.g., 30 minutes).

  • Image Acquisition: Mount the dish on a fluorescence microscope or place the plate in a reader. Acquire a baseline fluorescence reading.

  • Stimulation and Recording: Add the agonist to the cells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: Express the change in fluorescence as a ratio (F/F0) or as a change in fluorescence (ΔF). Compare the amplitude and kinetics of the Ca2+ signals in control and this compound-treated cells.

Signaling Pathways and Visualizations

This compound is a critical tool for dissecting the NAADP signaling pathway. The following diagrams, generated using the DOT language, illustrate key aspects of this pathway and the experimental workflows used to study it.

NAADP_Signaling_Pathway cluster_stimulus Extracellular Stimuli cluster_cell Cell Stimulus e.g., Neurotransmitters, Hormones Receptor GPCR / Other Receptors Stimulus->Receptor Enzyme NAADP Synthesis Receptor->Enzyme NAADP NAADP Enzyme->NAADP TPC Two-Pore Channel (TPC) on Lysosome NAADP->TPC Activates Ca_release Ca²⁺ Release TPC->Ca_release Cellular_Response Cellular Response (e.g., Gene Expression, Proliferation) Ca_release->Cellular_Response Ned19 This compound Ned19->TPC Inhibits Lysosome Lysosome Experimental_Workflow cluster_preparation Sample Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis start Start: Sea Urchin Eggs homogenize Homogenize in Intracellular Medium start->homogenize add_reagents Add Ca²⁺ Dye, ATP Regeneration System homogenize->add_reagents preincubate Pre-incubate with This compound or Vehicle add_reagents->preincubate baseline Measure Baseline Fluorescence preincubate->baseline add_naadp Add NAADP baseline->add_naadp record Record Fluorescence Change (Ca²⁺ Release) add_naadp->record analyze Quantify Peak Fluorescence record->analyze ic50 Determine IC₅₀ analyze->ic50

References

Methodological & Application

Application Notes and Protocols for Ned-19 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Ned-19, a potent and selective antagonist of the NAADP (Nicotinic Acid Adenine Dinucleotide Phosphate) receptor, in a variety of cell culture experiments. This compound is a valuable tool for investigating the role of NAADP-mediated calcium signaling from acidic organelles, such as lysosomes, in numerous cellular processes.

Mechanism of Action

This compound is a cell-permeant small molecule that selectively inhibits NAADP-induced calcium release.[1][2][3] It is thought to act by directly or indirectly interacting with Two-Pore Channels (TPCs) on acidic organelles, which are the primary channels gated by NAADP.[1][4][5] By blocking these channels, this compound prevents the mobilization of calcium from lysosomal stores, thereby allowing researchers to dissect the downstream consequences of this specific signaling pathway. It has been demonstrated to be selective, not affecting calcium release mediated by other second messengers like inositol 1,4,5-triphosphate (IP₃) or cyclic ADP-ribose (cADPR).[1][3]

Key Applications in Cell Culture

This compound has been employed in a wide range of cell culture studies to investigate the role of NAADP-mediated signaling in:

  • Calcium Signaling: Elucidating the contribution of acidic calcium stores to global and localized calcium signals.[1][6][7]

  • Cell Proliferation and Viability: Studying the involvement of lysosomal calcium in cell growth, division, and apoptosis.[7][8][9][10]

  • Autophagy and Lysosomal Function: Investigating the regulation of autophagic flux and lysosomal homeostasis.[11][12][13][14]

  • Cancer Biology: Exploring the role of NAADP signaling in tumor progression, metastasis, and angiogenesis.[4][8]

  • Immunology: Examining the impact of NAADP-mediated calcium signals on T-cell activation, differentiation, and cytokine production.[5][6][15]

Data Presentation: Quantitative Summary of this compound Usage in Cell Culture

The following tables summarize the typical working concentrations and incubation times for this compound in various cell culture applications as reported in the literature.

Application Cell Type This compound Concentration Incubation Time Observed Effect Reference
Calcium Imaging Murine Naïve CD4+ T cells1-50 µM30 min - 1 hConcentration-dependent decrease in TCR-induced Ca²⁺ signaling.[6]
Human Cardiac Mesenchymal Stromal Cells100 µM30 minSuppression of NAADP-AM-evoked intracellular Ca²⁺ mobilization.[7]
Metastatic Colorectal Cancer Cells100 µM30 minReduction of FBS-induced Ca²⁺ release.[10]
Mouse Pancreatic Beta Cells100-125 µMPre-incubationBlocked NAADP-mediated Ca²⁺ spiking.[1][2]
Cell Viability/Proliferation B16 Melanoma Cells10-100 µM24, 48, 72 hDecreased cell viability and proliferation.[8][9]
Human Cardiac Mesenchymal Stromal Cells100 µM24 and 48 hReduced FBS-induced cell proliferation.[7]
Metastatic Colorectal Cancer Cells100 µMNot specifiedReduced cell proliferation.[10]
Murine Naïve CD4+ T cellsup to 50 µM72 hNo significant impairment of cell viability without TCR stimulation.[6]
Autophagy Rat Astrocytes1 µM30 min (pre-incubation)Inhibited glutamate-induced autophagy.[11]
HeLa CellsNot specifiedNot specifiedDecreased the accumulation of autophagosomes.[12]
Cytokine Production Murine Memory CD4+ T cells50-100 µM1 h (pre-incubation)Suppressed IL-2, IFN-γ, and IL-10 production.[5]

Experimental Protocols

Protocol 1: Inhibition of NAADP-Mediated Calcium Signaling

This protocol describes how to use this compound to assess the contribution of NAADP-sensitive calcium stores to agonist-induced calcium transients using fluorescent calcium indicators.

Materials:

  • Cells of interest cultured on glass-bottom dishes suitable for microscopy

  • Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • HEPES-buffered saline (HBS) or other appropriate imaging buffer

  • This compound (stock solution in DMSO)

  • Agonist of interest (to induce calcium release)

  • Fluorescence microscope equipped for live-cell imaging

Procedure:

  • Cell Preparation: Seed cells on glass-bottom dishes and grow to the desired confluency.

  • Dye Loading: a. Prepare a loading solution containing 2-5 µM of the calcium indicator (e.g., Fura-2 AM) and 0.02% Pluronic F-127 in HBS. b. Remove the culture medium from the cells and wash once with HBS. c. Add the loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

  • This compound Incubation: a. Wash the cells twice with HBS to remove excess dye. b. Add HBS containing the desired concentration of this compound (e.g., 10-100 µM) or vehicle (DMSO) to the cells. c. Incubate for 30-60 minutes at 37°C.[6][7]

  • Calcium Imaging: a. Mount the dish on the fluorescence microscope. b. Acquire a baseline fluorescence signal for 1-2 minutes. c. Add the agonist of interest to stimulate calcium release and continue recording the fluorescence changes for several minutes.

  • Data Analysis: a. Quantify the change in fluorescence intensity over time. For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at the two excitation wavelengths. b. Compare the amplitude and kinetics of the calcium transients in this compound-treated cells versus vehicle-treated control cells. A significant reduction in the calcium signal in the presence of this compound indicates the involvement of NAADP-sensitive stores.

G

Caption: Workflow for Calcium Imaging using this compound.

Protocol 2: Cell Viability/Proliferation Assay

This protocol outlines the use of this compound in conjunction with a standard MTT or similar colorimetric assay to determine its effect on cell viability and proliferation.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete culture medium

  • This compound (stock solution in DMSO)

  • MTT reagent (or other viability assay reagent like XTT, WST-1)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that allows for logarithmic growth over the course of the experiment and incubate overnight.

  • This compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose. b. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).[8][9]

  • MTT Assay: a. At the end of the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well. b. Incubate the plate for 2-4 hours at 37°C until formazan crystals form. c. Carefully remove the medium and add 100 µL of solubilization buffer to each well. d. Mix gently on an orbital shaker to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Data Analysis: a. Subtract the absorbance of blank wells (medium only) from all other readings. b. Express the results as a percentage of the vehicle-treated control cells. c. Plot the cell viability against the concentration of this compound to determine the IC₅₀ value.

G

Caption: this compound inhibits NAADP-mediated Ca2+ release.

Protocol 3: Analysis of Autophagy

This protocol describes how to use this compound to investigate the role of NAADP signaling in autophagy, typically by monitoring the levels of the autophagy marker LC3-II by Western blotting.

Materials:

  • Cells of interest cultured in 6-well plates

  • Complete culture medium

  • This compound (stock solution in DMSO)

  • Autophagy inducer (e.g., glutamate, starvation medium) or inhibitor (e.g., bafilomycin A1)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and Western blotting equipment

  • Primary antibodies (anti-LC3, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Cell Seeding and Treatment: a. Seed cells in 6-well plates and grow to 70-80% confluency. b. Pre-treat the cells with this compound (e.g., 1 µM) or vehicle (DMSO) for a specified time (e.g., 30 minutes) before adding an autophagy inducer.[11] c. To monitor autophagic flux, a parallel set of wells can be co-treated with a lysosomal inhibitor like bafilomycin A1 (100 nM) for the last 2-4 hours of the experiment.

  • Cell Lysis: a. At the end of the treatment period, wash the cells with ice-cold PBS. b. Lyse the cells in 100-200 µL of ice-cold lysis buffer. c. Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting: a. Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. d. Incubate the membrane with primary antibodies against LC3 (to detect both LC3-I and LC3-II) and a loading control (GAPDH or β-actin) overnight at 4°C. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Data Analysis: a. Quantify the band intensities for LC3-II and the loading control using densitometry software. b. Calculate the ratio of LC3-II to the loading control. An increase in this ratio is indicative of an accumulation of autophagosomes. c. Comparing the LC3-II levels in the presence and absence of lysosomal inhibitors allows for the assessment of autophagic flux. A blockage of flux by this compound would result in a smaller increase in LC3-II upon co-treatment with bafilomycin A1 compared to the control.

Concluding Remarks

This compound is an indispensable pharmacological tool for elucidating the nuanced roles of NAADP-mediated calcium signaling in cell physiology and pathology. The protocols and data provided herein serve as a comprehensive starting point for researchers aiming to incorporate this antagonist into their experimental designs. As with any pharmacological inhibitor, it is crucial to perform appropriate vehicle controls and dose-response experiments to ensure the specificity and relevance of the observed effects in the chosen cell system.

References

Application Notes and Protocols: Optimal Concentration of Ned-19 for T-Cell Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ned-19 is a potent and selective antagonist of the nicotinic acid adenine dinucleotide phosphate (NAADP) signaling pathway. NAADP is a critical second messenger that mobilizes intracellular calcium (Ca2+), playing a pivotal role in T-cell activation, proliferation, differentiation, and cytokine release. By inhibiting NAADP-mediated Ca2+ signaling, this compound serves as an invaluable tool for dissecting the intricate mechanisms governing T-cell function and for exploring potential therapeutic interventions in immune-related disorders. These application notes provide comprehensive protocols and summarize key quantitative data to guide researchers in determining the optimal concentration of this compound for their specific T-cell studies.

Mechanism of Action

T-cell activation, initiated by T-cell receptor (TCR) stimulation, triggers the production of several second messengers, including NAADP. NAADP binds to its receptors, believed to be two-pore channels (TPCs) located on acidic organelles like lysosomes, leading to the release of Ca2+ into the cytoplasm. This initial Ca2+ release can then be amplified by calcium-induced calcium release (CICR) from other stores, such as the endoplasmic reticulum (ER), through inositol 1,4,5-trisphosphate receptors (IP3Rs) and ryanodine receptors (RyRs). The sustained increase in intracellular Ca2+ activates downstream signaling pathways, including the calcineurin-NFAT pathway, which is crucial for T-cell effector functions. This compound acts as a non-competitive antagonist of the NAADP receptor, thereby inhibiting the initial Ca2+ release and subsequent T-cell responses.

cluster_0 T-Cell Cytoplasm cluster_1 Lysosome/Acidic Vesicle cluster_2 Endoplasmic Reticulum TCR TCR/CD3 Complex PLCg PLCγ TCR->PLCg NAADP_Synthase NAADP Synthase TCR->NAADP_Synthase IP3 IP3 PLCg->IP3 IP3R IP3R IP3->IP3R binds NAADP NAADP NAADP_Synthase->NAADP TPC TPC (NAADP-R) NAADP->TPC binds Ned19 This compound Ned19->TPC inhibits Ca_cyto ↑ Cytosolic Ca²⁺ TPC->Ca_cyto Ca²⁺ release IP3R->Ca_cyto Ca²⁺ release NFAT NFAT Activation Ca_cyto->NFAT Gene Gene Transcription (Cytokines, etc.) NFAT->Gene

Figure 1: Simplified signaling pathway of this compound action in T-cells.

Quantitative Data Summary

The optimal concentration of this compound is highly dependent on the T-cell subset and the specific biological process being investigated. The following tables summarize quantitative data from published studies to provide a starting point for experimental design.

Table 1: Effect of this compound on Naïve CD4+ T-Cell Proliferation

This compound Concentration (µM)Inhibition of Proliferation (%)Reference
10~25%[1][2]
25~50%[1][2]
50~75%[1][2]
100>90%[1][2]

Table 2: Effect of this compound on Memory CD4+ T-Cell Functions

This compound Concentration (µM)Effect on Ca2+ FluxEffect on ProliferationEffect on Cytokine Production (IFN-γ, IL-10)Reference
50StimulatorySignificant InhibitionSignificant Inhibition[3][4]
100StimulatorySignificant InhibitionComplete Inhibition[3][4]
200Stimulatory--[3][4]
250Inhibitory--[3][4]
300Inhibitory--[3][4]

Table 3: Effect of this compound on T-Cell Cytokine Production

T-Cell TypeThis compound Concentration (µM)Cytokine% InhibitionReference
Memory CD4+50IL-2Partial[3][4]
Memory CD4+100IL-2Partial[3][4]
Memory CD4+50IFN-γ~75%[3][4]
Memory CD4+100IFN-γ~100%[3][4]
Memory CD4+50IL-10~80%[3][4]
Memory CD4+100IL-10~100%[3][4]

Experimental Protocols

The following are detailed protocols for common T-cell assays involving this compound.

Protocol 1: T-Cell Proliferation Assay

This protocol details the measurement of T-cell proliferation using a dye dilution method.

cluster_0 Experimental Workflow: T-Cell Proliferation Assay A Isolate Naïve or Memory T-Cells B Label cells with proliferation dye (e.g., CFSE, Violet Dye) A->B C Pre-incubate with This compound (various conc.) or DMSO for 1h B->C D Stimulate T-cells with plate-bound anti-CD3 & soluble anti-CD28 C->D E Culture for 72-96h D->E F Acquire data on flow cytometer E->F G Analyze dye dilution to assess proliferation F->G

Figure 2: Workflow for T-cell proliferation assay with this compound.

Materials:

  • Isolated primary T-cells (e.g., from murine spleen or human PBMCs)

  • RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Proliferation dye (e.g., CellTrace™ Violet or CFSE)

  • This compound (trans-Ned-19 is often used)

  • DMSO (vehicle control)

  • Plate-bound anti-CD3 antibody (e.g., clone 145-2C11 for mouse, OKT3 for human)

  • Soluble anti-CD28 antibody (e.g., clone 37.51 for mouse, CD28.2 for human)

  • 96-well flat-bottom culture plates

  • Flow cytometer

Procedure:

  • Cell Preparation: Isolate naïve or memory T-cells from your source of choice using standard immunomagnetic separation or cell sorting techniques.

  • Dye Labeling: Resuspend cells at 1x10^6 cells/mL in pre-warmed PBS. Add the proliferation dye according to the manufacturer's instructions and incubate. Quench the staining reaction with complete medium.

  • This compound Treatment: Wash and resuspend the labeled cells in complete RPMI-1640. Seed the cells in a 96-well plate. Prepare serial dilutions of this compound in complete medium and add to the cells for a 1-hour pre-incubation at 37°C.[1][2] Include a DMSO vehicle control (e.g., 0.1%).[4]

  • T-Cell Stimulation: Add the cells to wells pre-coated with anti-CD3 antibody (e.g., 2 µg/mL) and containing soluble anti-CD28 antibody (e.g., 1 µg/mL).[2]

  • Incubation: Culture the cells for 72-96 hours at 37°C in a humidified 5% CO2 incubator.[1][4]

  • Flow Cytometry: Harvest the cells and analyze by flow cytometry. The dilution of the proliferation dye in daughter cells is a measure of cell division.

Protocol 2: Cytokine Release Assay (ELISA)

This protocol describes the measurement of cytokine secretion from T-cells following this compound treatment.

Materials:

  • Isolated primary T-cells

  • Complete RPMI-1640 medium

  • This compound and DMSO

  • Plate-bound anti-CD3 and soluble anti-CD28 antibodies

  • 96-well culture plates

  • ELISA kit for the cytokine of interest (e.g., IL-2, IFN-γ, IL-10)

Procedure:

  • Cell Plating and Treatment: Isolate T-cells and resuspend in complete medium. Plate 1x10^5 cells/well in a 96-well plate.[3][4] Pre-incubate the cells with various concentrations of this compound or DMSO for 1 hour at 37°C.[3][4]

  • Stimulation: Add the cells to wells pre-coated with anti-CD3 antibody (e.g., 2 µg/mL) and containing soluble anti-CD28 antibody (e.g., 1 µg/mL).[3][4]

  • Culture and Supernatant Collection: Culture the cells for 48-96 hours, depending on the cytokine of interest (e.g., 48h for IL-2, 96h for IFN-γ and IL-10).[3][4] After incubation, centrifuge the plate and carefully collect the supernatant.

  • ELISA: Perform the ELISA on the collected supernatants according to the manufacturer's protocol to quantify the concentration of the secreted cytokine.

Protocol 3: Intracellular Calcium Flux Assay

This protocol outlines the measurement of changes in intracellular Ca2+ concentration in response to TCR stimulation in the presence of this compound.

Materials:

  • Isolated primary T-cells

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • This compound and DMSO

  • Anti-CD3 antibody

  • Fluorometer or flow cytometer capable of kinetic measurements

Procedure:

  • Cell Loading: Resuspend isolated T-cells in loading buffer and add the calcium-sensitive dye. Incubate according to the manufacturer's instructions to allow for dye loading.

  • Washing: Wash the cells to remove excess extracellular dye.

  • This compound Incubation: Resuspend the cells in fresh buffer and incubate with the desired concentration of this compound or DMSO for 1 hour at room temperature.[5]

  • Measurement: Place the cell suspension in the fluorometer or flow cytometer and establish a baseline fluorescence reading.

  • Stimulation: Add anti-CD3 antibody to cross-link the TCR and initiate Ca2+ signaling.[5]

  • Data Acquisition: Continuously record the fluorescence intensity over time. An increase in fluorescence corresponds to an increase in intracellular Ca2+ concentration. Analyze the peak and sustained phases of the Ca2+ response.

Concluding Remarks

The optimal concentration of this compound for T-cell studies is context-dependent, varying with the T-cell subset, activation state, and the specific endpoint being measured. For inhibiting the proliferation of naïve T-cells, concentrations between 25-100 µM are effective.[1][2] In contrast, studies on memory T-cells reveal a more complex dose-response, with lower concentrations (50-200 µM) paradoxically stimulating Ca2+ flux while still inhibiting proliferation and cytokine production.[3][4] It is crucial to perform a dose-response analysis for each experimental system to determine the most appropriate concentration of this compound. Furthermore, as concentrations of trans-Ned 19 up to 50 µM have been shown not to significantly impair cell viability in the absence of TCR stimulation, it is important to include appropriate viability controls in all experiments.[1] These guidelines and protocols provide a robust framework for utilizing this compound to investigate the critical role of NAADP-mediated signaling in T-cell biology.

References

Application Notes and Protocols for Ned-19 in the Inhibition of NAADP Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinic acid adenine dinucleotide phosphate (NAADP) is a potent intracellular second messenger that mobilizes calcium (Ca²⁺) from acidic organelles, such as lysosomes.[1][2] This signaling pathway is crucial in a multitude of cellular processes, including proliferation, differentiation, and apoptosis.[3][4] Ned-19 is a selective, membrane-permeant, and non-competitive antagonist of NAADP signaling.[5][6] Its ability to specifically block NAADP-mediated Ca²⁺ release makes it an invaluable tool for elucidating the physiological and pathological roles of this pathway and for the potential development of novel therapeutics.[7][8]

These application notes provide a comprehensive overview of the this compound protocol, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols, and visualizations of the relevant signaling pathways and workflows.

Data Presentation

Quantitative Efficacy of this compound

The inhibitory effects of this compound have been quantified across various experimental systems. The following tables summarize key data for easy comparison.

ParameterValueCell System/AssayReference
IC₅₀ (NAADP-mediated Ca²⁺ signaling) 65 nMSea urchin egg homogenate[5]
IC₅₀ (Glucose-induced Ca²⁺ increase) 3 µMMouse pancreatic islets[7]
IC₅₀ (cis-Ned-19, Ca²⁺ release) 800 nMNot specified[9]
IC₅₀ (cis-Ned-19, [³²P]NAADP binding) 15 µMNot specified[9]
IC₅₀ (this compound, [³²P]NAADP binding) 4 µMSea urchin egg homogenate[8]
IC₅₀ (Ned-20, [³²P]NAADP binding) 1.2 µMSea urchin egg homogenate[8]
Table 1: Inhibitory Concentrations (IC₅₀) of this compound and its Analogs.
ApplicationConcentration RangeTreatment DurationEffectReference
Cell Proliferation (inhibition) 25-100 µM24-72 hoursReduced cell number, S phase arrest, G0/G1 phase increase.[5]
Apoptosis (induction) 25-100 µM24-72 hoursTime-dependent increase in apoptosis.[5]
Cell Migration (inhibition) 25-100 µM24-72 hoursReduced N-cadherin, increased E-cadherin expression.[5]
Tumor Growth (in vivo inhibition) 5 mg/kg (i.p.)Every second day for 4 weeksSeverely impaired tumor growth.[5]
TCR-mediated Ca²⁺ flux (inhibition) 250-300 µMNot specifiedInhibition in memory CD4⁺ T cells.[10]
Glutamate-induced Ca²⁺ increase (reduction) 50 µM5 minutes pre-incubationReduced Ca²⁺ increase in hippocampal neurons.[11]
Table 2: Effective Concentrations and Biological Effects of this compound.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

NAADP Signaling Pathway

NAADP_Signaling cluster_stimulus External Stimulus cluster_cell Cellular Response Agonist Agonist (e.g., Glutamate, Endothelin-1) Receptor GPCR / Receptor Agonist->Receptor NAADP_Synthase NAADP Synthase (e.g., CD38, DUOX2) Receptor->NAADP_Synthase NAADP NAADP NAADP_Synthase->NAADP TPC Two-Pore Channel (TPC) NAADP->TPC activates Lysosome Lysosome (Acidic Ca²⁺ Store) Lysosome->TPC Ca_release Ca²⁺ Release (Trigger) TPC->Ca_release RyR_IP3R RyR / IP₃R Ca_release->RyR_IP3R activates (CICR) ER Endoplasmic Reticulum (ER) ER->RyR_IP3R Global_Ca Global Ca²⁺ Signal RyR_IP3R->Global_Ca Downstream Downstream Cellular Effects Global_Ca->Downstream Ned19 This compound Ned19->TPC inhibits

Caption: NAADP signaling pathway and the inhibitory action of this compound.

Experimental Workflow: Inhibition of NAADP-Mediated Ca²⁺ Release

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_cells Prepare Cells or Cell-free System (e.g., Sea Urchin Egg Homogenate) load_dye Load with Ca²⁺ Indicator (e.g., Fura-2 AM, Fluo-4 AM) prep_cells->load_dye baseline Record Baseline Fluorescence load_dye->baseline add_ned19 Pre-incubate with This compound (or Vehicle) baseline->add_ned19 add_agonist Stimulate with NAADP or Agonist add_ned19->add_agonist record_signal Record Ca²⁺ Signal add_agonist->record_signal quantify Quantify Fluorescence Change (ΔF/F₀) record_signal->quantify compare Compare this compound vs. Vehicle Control quantify->compare conclusion Determine Inhibitory Effect compare->conclusion

Caption: A typical experimental workflow for studying this compound inhibition.

Experimental Protocols

Protocol 1: Inhibition of NAADP-Induced Ca²⁺ Release in Sea Urchin Egg Homogenate

This protocol describes a classic in vitro assay to directly measure the effect of this compound on NAADP-mediated Ca²⁺ release.

Materials:

  • Sea urchin eggs

  • Intracellular-like buffer (e.g., 250 mM K-gluconate, 250 mM N-methyl-D-glucamine, 20 mM HEPES, 1 mM MgCl₂, pH 7.2)

  • Ca²⁺ indicator dye (e.g., Fluo-4, pentapotassium salt)

  • ATP

  • Creatine phosphate and creatine kinase

  • NAADP stock solution

  • This compound stock solution (in DMSO)

  • DMSO (vehicle control)

  • Fluorometer or plate reader capable of kinetic fluorescence measurements

Procedure:

  • Preparation of Sea Urchin Egg Homogenate:

    • Induce spawning in sea urchins and collect eggs.

    • Wash the eggs multiple times in artificial seawater.

    • Homogenize the eggs in ice-cold intracellular-like buffer.

    • Keep the homogenate on ice until use.[10][12]

  • Calcium Uptake:

    • Dilute the egg homogenate in the intracellular-like buffer containing the Ca²⁺ indicator dye (e.g., 1 µM Fluo-4).

    • Add ATP (e.g., 1 mM), creatine phosphate (e.g., 20 mM), and creatine kinase (e.g., 20 units/mL) to facilitate Ca²⁺ uptake into intracellular stores.

    • Allow the homogenate to incubate at room temperature for approximately 30-60 minutes, or until the fluorescence signal stabilizes, indicating that the Ca²⁺ stores are loaded.

  • Inhibition with this compound:

    • Aliquot the homogenate into fluorometer cuvettes or a microplate.

    • Add this compound to the desired final concentration (e.g., 10 nM - 1 µM) to the experimental samples.

    • Add an equivalent volume of DMSO to the control samples.

    • Pre-incubate for 5-10 minutes.

  • NAADP-Induced Ca²⁺ Release:

    • Place the cuvette or plate in the fluorometer and begin recording the baseline fluorescence.

    • Add a submaximal concentration of NAADP (e.g., 50 nM) to both the this compound treated and control samples.

    • Continue recording the fluorescence to measure the Ca²⁺ release, observed as an increase in fluorescence.

  • Data Analysis:

    • Quantify the peak fluorescence increase in response to NAADP for both control and this compound treated samples.

    • Calculate the percentage of inhibition by this compound compared to the control.

Protocol 2: Assessing the Effect of this compound on Cell Proliferation

This protocol outlines a method to determine the impact of this compound on the proliferation of cultured cells.

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • DMSO (vehicle control)

  • Cell proliferation assay reagent (e.g., [³H]-thymidine, CellTrace™ Violet dye, or a colorimetric assay like MTT or WST-1)

  • Appropriate instrumentation (scintillation counter, flow cytometer, or plate reader)

Procedure:

  • Cell Seeding:

    • Plate the cells in a multi-well plate at a density that allows for logarithmic growth over the course of the experiment.

    • Allow the cells to adhere and recover for 24 hours.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µM).

    • Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

    • Remove the old medium from the cells and replace it with the medium containing this compound or vehicle.

  • Incubation:

    • Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).

  • Proliferation Assay:

    • For [³H]-thymidine incorporation: Add [³H]-thymidine to each well and incubate for a further 4-18 hours. Harvest the cells and measure the incorporated radioactivity using a scintillation counter.

    • For CellTrace™ Violet dye: At the beginning of the experiment, label the cells with the dye according to the manufacturer's protocol before seeding. After the treatment period, harvest the cells and analyze the dilution of the dye by flow cytometry.

    • For colorimetric assays: Add the reagent (e.g., MTT, WST-1) to each well and incubate according to the manufacturer's instructions. Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control to determine the percentage of proliferation.

    • Plot the percentage of proliferation against the concentration of this compound to generate a dose-response curve and calculate the IC₅₀ value.

Protocol 3: In Vivo Inhibition of Tumor Growth with this compound

This protocol provides a general guideline for evaluating the anti-tumor efficacy of this compound in a mouse model.

Materials:

  • Tumor-bearing mice (e.g., xenograft or syngeneic models)

  • This compound

  • Vehicle solution (e.g., DMSO and saline)

  • Calipers for tumor measurement

  • Appropriate animal handling and monitoring equipment

Procedure:

  • Tumor Implantation and Growth:

    • Implant tumor cells into the mice and allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

    • Randomize the mice into treatment and control groups.

  • This compound Administration:

    • Prepare the this compound solution for injection. A reported effective dose is 5 mg/kg.[5]

    • Administer this compound via intraperitoneal (i.p.) injection. The dosing schedule can be, for example, every other day.

    • Administer the vehicle solution to the control group following the same schedule.

  • Monitoring:

    • Measure the tumor volume with calipers at regular intervals (e.g., every 2-3 days).

    • Monitor the body weight and general health of the mice throughout the study.

  • Study Endpoint:

    • Continue the treatment for a predetermined period (e.g., 4 weeks) or until the tumors in the control group reach a defined endpoint.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Data Analysis:

    • Plot the average tumor volume over time for both the treatment and control groups.

    • Compare the final tumor weights between the groups.

    • Perform statistical analysis to determine the significance of the anti-tumor effect.

Conclusion

This compound is a powerful and selective tool for investigating the complex roles of NAADP signaling in cellular function. The protocols and data presented here provide a foundation for researchers to effectively utilize this compound in their studies, from basic in vitro characterization to in vivo preclinical models. Careful experimental design and adherence to these guidelines will facilitate a deeper understanding of the NAADP signaling pathway and its potential as a therapeutic target.

References

Application Notes and Protocols for Studying Lysosomal Function Using Ned-19

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Ned-19, a selective antagonist of Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP), to investigate the intricate roles of lysosomal calcium signaling in various cellular processes.

Introduction to this compound

This compound is a potent, cell-permeable, non-competitive antagonist of NAADP-mediated calcium (Ca²⁺) release.[1] It specifically targets the two-pore channels (TPCs) located on the membrane of lysosomes and other acidic organelles, thereby inhibiting the release of Ca²⁺ from these stores.[1][2] This targeted action makes this compound an invaluable tool for dissecting the physiological and pathological functions of lysosomal Ca²⁺ signaling in processes such as autophagy, phagocytosis, endolysosomal trafficking, and cellular metabolism.

Mechanism of Action

NAADP is a powerful intracellular second messenger that mobilizes Ca²⁺ from acidic stores, primarily lysosomes.[3][4] This process is mediated by the activation of TPCs. This compound acts by binding to a site on the TPC complex that is distinct from the NAADP binding site, thereby non-competitively inhibiting channel opening and subsequent Ca²⁺ efflux. This blockade allows for the specific investigation of cellular events downstream of NAADP-mediated lysosomal Ca²⁺ release.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of this compound in various experimental settings.

Table 1: this compound Working Concentrations and Incubation Times

Cell Type/SystemThis compound ConcentrationIncubation TimeApplicationReference
Astrocytes1 µM30 minInhibition of glutamate-induced Ca²⁺ release and autophagy[5]
Bone Marrow-Derived Macrophages (BMDMs)10 µMNot specifiedInhibition of phagocytosis[6]
MGE-derived interneurons25 µM and 100 µM24 hoursStudy of chronic inhibition of lysosomal Ca²⁺ signaling[7]
Memory CD4⁺ T cells1 µM to 300 µM1 hourInhibition of TCR-mediated Ca²⁺ flux[8]
HL-60 cells10 µM6 hoursStudy of lysosomal morphology

Table 2: Reported Effects of this compound on Lysosomal Function

ParameterEffect of this compoundCell Type/SystemNotesReference
Lysosomal Ca²⁺ ReleaseInhibitionVariousBlocks NAADP- and agonist-induced Ca²⁺ signals.[3][5][6]
AutophagyInhibition of fluxAstrocytesPrevents glutamate-induced autophagy.[5]
PhagocytosisReductionBMDMsInhibits internalization of opsonized beads.[6]
Lysosomal pHAlkalinization (in some contexts)Not specifiedMay occur due to effects on ion homeostasis.[4]
Lysosomal MorphologyAccumulation of lysosomal membraneNeuronsChronic incubation leads to an increase in lysosomal area.[7]

Signaling Pathways and Experimental Workflows

NAADP Signaling Pathway

The following diagram illustrates the signaling cascade involving NAADP, TPCs, and lysosomal Ca²⁺ release, and the inhibitory action of this compound.

NAADP_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cytosol cluster_lysosome Lysosome Agonist Agonist (e.g., Glutamate) Receptor Receptor Agonist->Receptor Binds NAADP_Synthase NAADP Synthase Receptor->NAADP_Synthase Activates NAADP NAADP NAADP_Synthase->NAADP Produces TPC TPC NAADP->TPC Activates Ca_Cytosol Cytosolic Ca²⁺ Increase Downstream Downstream Cellular Responses (e.g., Autophagy, Phagocytosis) Ca_Cytosol->Downstream Triggers Ca_Lysosome Lysosomal Ca²⁺ Ca_Lysosome->Ca_Cytosol Release Ned19 This compound Ned19->TPC Inhibits

NAADP-mediated lysosomal Ca²⁺ signaling pathway and its inhibition by this compound.
General Experimental Workflow

This diagram outlines a typical workflow for investigating the role of lysosomal Ca²⁺ signaling using this compound.

Experimental_Workflow start Start: Hypothesis on the role of lysosomal Ca²⁺ cell_culture Cell Culture Preparation start->cell_culture treatment Treatment Groups: 1. Control (Vehicle) 2. Agonist/Stimulus 3. This compound + Agonist/Stimulus 4. This compound alone cell_culture->treatment incubation Incubation treatment->incubation assay Perform Functional Assay: - Lysosomal Ca²⁺ Imaging - Lysosomal pH Measurement - Autophagy/Phagocytosis Assay - Enzyme Activity Assay incubation->assay data_acquisition Data Acquisition (Microscopy, Flow Cytometry, etc.) assay->data_acquisition analysis Data Analysis and Quantification data_acquisition->analysis conclusion Conclusion and Interpretation analysis->conclusion

A generalized experimental workflow for studying lysosomal function with this compound.

Experimental Protocols

Protocol 1: Measuring Lysosomal Calcium Release

This protocol describes how to measure changes in cytosolic Ca²⁺ originating from lysosomes using a fluorescent Ca²⁺ indicator and this compound.

Materials:

  • Cells of interest cultured on glass-bottom dishes

  • Fluo-4 AM or Fura-2 AM (calcium indicators)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

  • This compound (stock solution in DMSO)

  • Agonist of interest (e.g., NAADP-AM, glutamate)

  • Fluorescence microscope with live-cell imaging capabilities

Procedure:

  • Cell Preparation: Plate cells on glass-bottom dishes to achieve 60-80% confluency on the day of the experiment.

  • Dye Loading:

    • Prepare a loading solution of 2-5 µM Fluo-4 AM or Fura-2 AM with 0.02% Pluronic F-127 in HBSS.

    • Wash cells once with HBSS.

    • Incubate cells with the loading solution for 30-45 minutes at 37°C.

    • Wash cells twice with HBSS to remove excess dye and allow for de-esterification for 15-30 minutes.

  • This compound Pre-incubation:

    • Prepare working solutions of this compound in HBSS from the DMSO stock. The final DMSO concentration should be below 0.1%.

    • Incubate the cells with the desired concentration of this compound (e.g., 1-100 µM) for 30-60 minutes at 37°C.[5][8] Include a vehicle control (DMSO).

  • Imaging:

    • Mount the dish on the fluorescence microscope stage, maintaining physiological conditions (37°C, 5% CO₂).

    • Acquire a baseline fluorescence signal for 1-2 minutes.

    • Add the agonist of interest to stimulate lysosomal Ca²⁺ release.

    • Continue recording the fluorescence signal for 5-10 minutes.

  • Data Analysis:

    • Measure the change in fluorescence intensity over time in individual cells.

    • For ratiometric dyes like Fura-2, calculate the ratio of emissions at the two excitation wavelengths.

    • Quantify the peak amplitude of the Ca²⁺ response.

    • Compare the Ca²⁺ response in control, agonist-treated, and this compound + agonist-treated cells.

Protocol 2: Assessing Lysosomal pH

This protocol uses a ratiometric pH-sensitive dye to measure changes in lysosomal pH following treatment with this compound.

Materials:

  • Cells of interest

  • LysoSensor Yellow/Blue DND-160 or FITC-dextran

  • Live-cell imaging medium

  • This compound

  • Nigericin and Monensin (for calibration)

  • A series of buffers with known pH values (e.g., pH 4.0 to 6.5)

  • Fluorescence microscope with appropriate filter sets or a plate reader

Procedure:

  • Dye Loading:

    • For LysoSensor Yellow/Blue: Incubate cells with 1 µM LysoSensor Yellow/Blue in pre-warmed medium for 5-10 minutes at 37°C.

    • For FITC-dextran: Incubate cells with 1 mg/mL FITC-dextran for 4-16 hours to allow for endocytosis and accumulation in lysosomes. Follow with a chase period in dye-free medium for at least 1 hour.

  • Treatment: Wash the cells and incubate with this compound at the desired concentration for the appropriate duration.

  • Imaging:

    • For LysoSensor Yellow/Blue, excite at ~340 nm and ~380 nm and measure the emission ratio at ~440 nm and ~540 nm.

    • For FITC-dextran, measure the ratio of fluorescence intensity at two emission wavelengths (e.g., 520 nm and the isosbestic point).[9]

  • Calibration:

    • At the end of the experiment, incubate the cells in high K⁺ buffer containing 10 µM nigericin and 10 µM monensin at various known pH values to generate a standard curve of fluorescence ratio versus pH.

  • Data Analysis:

    • Calculate the fluorescence ratio for each condition.

    • Convert the fluorescence ratios to pH values using the calibration curve.

    • Compare the lysosomal pH in control versus this compound-treated cells.

Protocol 3: Evaluating Autophagic Flux

This protocol uses the tandem fluorescent-tagged LC3 (mRFP-GFP-LC3) to monitor autophagic flux, which can be modulated by lysosomal function.

Materials:

  • Cells stably expressing mRFP-GFP-LC3

  • This compound

  • Autophagy inducers (e.g., starvation medium, rapamycin)

  • Lysosomal inhibitors (e.g., bafilomycin A1, chloroquine) as controls

  • Confocal microscope

Procedure:

  • Cell Culture and Treatment:

    • Plate mRFP-GFP-LC3 expressing cells.

    • Treat cells with this compound, an autophagy inducer, or a combination. Include a positive control for autophagy inhibition (bafilomycin A1).

  • Imaging:

    • Fix the cells or perform live-cell imaging.

    • Acquire images in both the green (GFP) and red (mRFP) channels.

  • Data Analysis:

    • Autophagosomes will appear as yellow puncta (co-localization of GFP and mRFP).

    • Autolysosomes will appear as red-only puncta, as the acidic environment of the lysosome quenches the GFP signal.

    • Quantify the number of yellow and red puncta per cell.

    • An increase in yellow puncta with this compound treatment may suggest a blockage in the fusion of autophagosomes with lysosomes or impaired lysosomal degradation. A decrease in red puncta indicates reduced autophagic flux.

Protocol 4: Phagocytosis Assay

This protocol assesses the role of lysosomal Ca²⁺ signaling in phagocytosis using fluorescently labeled particles.

Materials:

  • Phagocytic cells (e.g., macrophages)

  • Fluorescently labeled particles (e.g., zymosan, beads, or bacteria)

  • This compound

  • Trypan blue (to quench extracellular fluorescence)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Preparation: Plate phagocytic cells and allow them to adhere.

  • Pre-treatment: Incubate the cells with this compound (e.g., 10 µM) or vehicle control for 30-60 minutes.[6]

  • Phagocytosis:

    • Add the fluorescently labeled particles to the cells at a specific particle-to-cell ratio.

    • Incubate for a defined period (e.g., 30-60 minutes) at 37°C to allow for phagocytosis.

  • Quenching and Washing:

    • Wash the cells with cold PBS to remove non-internalized particles.

    • Add trypan blue to quench the fluorescence of any remaining extracellular particles.

  • Quantification:

    • By Flow Cytometry: Harvest the cells and analyze the percentage of fluorescent cells and the mean fluorescence intensity per cell.

    • By Microscopy: Acquire images and quantify the number of internalized particles per cell.

  • Data Analysis: Compare the phagocytic activity between control and this compound-treated cells. A decrease in fluorescence in the this compound group indicates that lysosomal Ca²⁺ signaling is involved in phagocytosis.[6]

Conclusion

This compound is a critical pharmacological tool for elucidating the diverse functions of NAADP-mediated lysosomal Ca²⁺ signaling. The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at understanding the fundamental roles of lysosomes in cellular health and disease. Careful optimization of concentrations and incubation times for specific cell types and experimental systems is recommended for robust and reproducible results.

References

Application Notes and Protocols: Ned-19 in Pancreatic Beta Cell Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ned-19 is a potent, cell-permeant antagonist of the NAADP (Nicotinic Acid Adenine Dinucleotide Phosphate) receptor, a key player in intracellular calcium signaling. In pancreatic beta cells, NAADP-mediated calcium release from acidic organelles, such as lysosomes, is crucial for the regulation of insulin secretion in response to glucose and other secretagogues. As a selective inhibitor of this pathway, this compound serves as an invaluable tool for elucidating the intricate mechanisms of beta cell function and dysfunction. These application notes provide a comprehensive overview of the use of this compound in pancreatic beta cell research, including its mechanism of action, effects on cellular processes, and detailed protocols for key experiments.

Mechanism of Action

This compound acts as a non-competitive antagonist of the NAADP receptor, which is believed to be the two-pore channel (TPC) family of ion channels located on the membranes of acidic organelles like lysosomes. By blocking NAADP binding to TPCs, this compound prevents the release of Ca²⁺ from these intracellular stores. This, in turn, inhibits the subsequent amplification of the calcium signal, which is critical for triggering insulin granule exocytosis.

Data Presentation

The following tables summarize the quantitative effects of this compound on key parameters in pancreatic beta cells.

ParameterCell TypeAgonistThis compound ConcentrationEffectReference
Ca²⁺ Signaling Mouse pancreatic islets10 mM Glucose3 µMIC₅₀ for inhibition of glucose-induced Ca²⁺ signal[1]
Mouse pancreatic beta cells100 nM NAADP100 µMInhibition of NAADP-induced Ca²⁺ increases[1]
Insulin Secretion Mouse pancreatic islets15 mM Glucose100 µMInhibition of glucose-stimulated insulin secretion[2]
Cell Viability/Apoptosis N/AN/AN/ANo direct quantitative data on this compound's effect on beta cell viability or apoptosis was found in the searched literature. However, one study showed that this compound (described as a highly selective NAADP antagonist) reversed the potentiation of apoptosis caused by a membrane-permeable NAADP analog in another cell type.[1]

Experimental Protocols

Detailed methodologies for key experiments involving this compound in pancreatic beta cell research are provided below.

Calcium Imaging in Pancreatic Islets

Objective: To measure the effect of this compound on intracellular calcium concentration ([Ca²⁺]i) in response to glucose stimulation.

Materials:

  • Isolated pancreatic islets

  • Collagenase P

  • Ficoll-Paque PLUS

  • RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Krebs-Ringer Bicarbonate (KRB) buffer (115 mM NaCl, 5 mM KCl, 24 mM NaHCO₃, 2.5 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, and 0.1% BSA, pH 7.4)

  • Fura-2 AM (calcium indicator dye)

  • Pluronic F-127

  • This compound stock solution (in DMSO)

  • Glucose stock solution

  • Inverted fluorescence microscope equipped with a ratiometric imaging system

Procedure:

  • Islet Isolation: Isolate pancreatic islets from mice or rats using collagenase digestion followed by purification on a Ficoll density gradient.

  • Islet Culture: Culture the isolated islets overnight in RPMI-1640 medium at 37°C in a humidified atmosphere of 5% CO₂.

  • Dye Loading:

    • Prepare a loading solution containing 2 µM Fura-2 AM and 0.02% Pluronic F-127 in KRB buffer.

    • Incubate the islets in the loading solution for 30-45 minutes at 37°C.

    • Wash the islets twice with KRB buffer to remove excess dye.

  • This compound Pre-incubation: Pre-incubate the Fura-2-loaded islets with the desired concentration of this compound (or vehicle control) in low glucose (e.g., 3 mM) KRB buffer for 30 minutes at 37°C.[1]

  • Imaging:

    • Transfer the islets to a perfusion chamber on the microscope stage, maintained at 37°C.

    • Perfuse the islets with low glucose KRB buffer containing this compound (or vehicle).

    • Excite Fura-2 alternately at 340 nm and 380 nm and record the emission at 510 nm.

    • After establishing a stable baseline, switch the perfusion to high glucose (e.g., 15 mM) KRB buffer containing the same concentration of this compound.

    • Record the changes in the 340/380 nm fluorescence ratio, which reflects the intracellular Ca²⁺ concentration.

  • Data Analysis: Calculate the change in the Fura-2 ratio over time to determine the effect of this compound on the glucose-stimulated calcium response.

Static Glucose-Stimulated Insulin Secretion (GSIS) Assay

Objective: To quantify the inhibitory effect of this compound on glucose-stimulated insulin secretion from isolated pancreatic islets.

Materials:

  • Isolated pancreatic islets

  • RPMI-1640 medium

  • Krebs-Ringer Bicarbonate (KRB) buffer with low (e.g., 2.8 mM) and high (e.g., 16.7 mM) glucose concentrations

  • This compound stock solution (in DMSO)

  • Acid-ethanol solution (1.5% HCl in 70% ethanol)

  • Insulin ELISA kit

Procedure:

  • Islet Preparation: Isolate and culture pancreatic islets as described in the calcium imaging protocol.

  • Pre-incubation:

    • Hand-pick batches of size-matched islets (e.g., 5-10 islets per replicate) and place them in a 24-well plate.

    • Pre-incubate the islets in low glucose KRB buffer for 1-2 hours at 37°C to allow them to equilibrate.

  • This compound Treatment:

    • Replace the pre-incubation buffer with fresh low glucose KRB buffer containing either vehicle (DMSO) or different concentrations of this compound.

    • Incubate for 30 minutes at 37°C.

  • Basal Insulin Secretion:

    • Collect the supernatant to measure basal insulin secretion.

    • Wash the islets with KRB buffer.

  • Stimulated Insulin Secretion:

    • Add high glucose KRB buffer containing the same concentrations of this compound or vehicle to the respective wells.

    • Incubate for 1 hour at 37°C.

  • Sample Collection:

    • Collect the supernatant for the measurement of stimulated insulin secretion.

    • Lyse the islets in each well with acid-ethanol to extract the total insulin content.

  • Insulin Measurement: Quantify the insulin concentration in the collected supernatants and the islet lysates using an insulin ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Express the secreted insulin as a percentage of the total insulin content for each replicate. Compare the glucose-stimulated insulin secretion in the presence and absence of this compound.

Cell Viability/Apoptosis Assay

Objective: To assess the effect of this compound on pancreatic beta cell viability and apoptosis.

Materials:

  • Pancreatic beta cell line (e.g., INS-1E, MIN6) or dispersed islet cells

  • Culture medium (e.g., RPMI-1640)

  • This compound stock solution (in DMSO)

  • Apoptosis-inducing agent (e.g., cytokines, streptozotocin) (optional)

  • For Viability (MTT Assay):

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO or solubilization buffer

  • For Apoptosis (TUNEL Assay):

    • Fixation solution (e.g., 4% paraformaldehyde)

    • Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

    • TUNEL reaction mixture (containing TdT and FITC-dUTP)

    • DAPI (for nuclear counterstaining)

    • Fluorescence microscope

Procedure (TUNEL Assay):

  • Cell Culture and Treatment:

    • Seed dispersed islet cells or a beta cell line onto coverslips in a culture plate.

    • Treat the cells with different concentrations of this compound, with or without an apoptosis-inducing agent, for a specified period (e.g., 24-48 hours). Include a vehicle control.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 1 hour at room temperature.

    • Wash with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.

  • TUNEL Staining:

    • Wash the cells with PBS.

    • Incubate the cells with the TUNEL reaction mixture in a humidified chamber for 1 hour at 37°C in the dark.

    • Wash the cells with PBS.

  • Counterstaining and Mounting:

    • Counterstain the cell nuclei with DAPI for 5 minutes.

    • Wash with PBS.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Count the number of TUNEL-positive (apoptotic) cells and the total number of DAPI-stained nuclei in multiple fields of view for each condition.

    • Calculate the percentage of apoptotic cells for each treatment group.

Mandatory Visualizations

Ned19_Signaling_Pathway cluster_stimulus Stimulus cluster_beta_cell Pancreatic Beta Cell Glucose Glucose Metabolism Metabolism Glucose->Metabolism uptake ATP_ADP ATP/ADP Ratio Metabolism->ATP_ADP increases NAADP_Synth NAADP Synthesis ATP_ADP->NAADP_Synth activates NAADP NAADP NAADP_Synth->NAADP produces TPC TPC / NAADP-R NAADP->TPC activates Lysosome Acidic Ca2+ Store (Lysosome) Ca_Release Ca2+ Release Lysosome->Ca_Release TPC->Ca_Release Ca_Signal Ca2+ Signal Amplification Ca_Release->Ca_Signal Insulin_Exocytosis Insulin Granule Exocytosis Ca_Signal->Insulin_Exocytosis triggers Ned19 This compound Ned19->TPC inhibits Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Islet_Isolation Isolate Pancreatic Islets Cell_Culture Culture Islets/Beta Cells Islet_Isolation->Cell_Culture Treatment Pre-incubate with this compound or Vehicle Cell_Culture->Treatment Stimulation Stimulate with High Glucose Treatment->Stimulation Measurement Measure Outcome (Ca2+, Insulin, Viability) Stimulation->Measurement Data_Analysis Analyze and Compare Data Measurement->Data_Analysis Conclusion Draw Conclusions Data_Analysis->Conclusion

References

Application Notes: Ned-19 for the Study of Parasite Calcium Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Calcium (Ca²⁺) is a ubiquitous second messenger that governs a multitude of critical processes in parasitic organisms, including motility, host cell invasion, differentiation, and egress. One key pathway for intracellular Ca²⁺ mobilization is mediated by nicotinic acid adenine dinucleotide phosphate (NAADP). NAADP triggers Ca²⁺ release from acidic organelles, such as lysosomes or lysosome-like vacuoles, by gating two-pore channels (TPCs).

Ned-19 is a potent and selective cell-permeant antagonist of the NAADP signaling pathway.[1] It acts by inhibiting NAADP-induced Ca²⁺ release, making it an invaluable pharmacological tool for dissecting the specific role of this signaling cascade in parasite physiology.[2][3] By observing the effects of this compound, researchers can elucidate the contribution of NAADP-mediated signaling distinct from other Ca²⁺ release mechanisms, such as those involving IP₃ or cADPR. Studies have successfully used this compound to demonstrate the importance of the NAADP pathway in the life cycle of parasites like Plasmodium falciparum, the causative agent of malaria.[3][4]

Core Applications

  • Pathway Elucidation: Investigating the role of NAADP-dependent Ca²⁺ signaling in specific physiological processes of parasites, such as host cell invasion, asexual development, and stress responses.

  • Target Validation: Assessing the NAADP signaling pathway as a potential therapeutic target for novel anti-parasitic drugs. The inhibition of parasite growth by this compound points to the pathway's essentiality.[3][4]

  • Functional Analysis: Probing the function of putative NAADP receptors, such as TPCs, in parasite Ca²⁺ homeostasis.

  • Mechanism of Action Studies: Differentiating between various Ca²⁺ signaling pathways by specifically blocking the NAADP-mediated component.

Data Presentation: Quantitative Analysis of this compound Effects

Summarizing experimental data in a structured format is crucial for comparison and reproducibility. The following table provides examples of parameters and results from studies on Plasmodium falciparum.

Table 1: Summary of Experimental Parameters and Results for this compound Inhibition in P. falciparum

ParameterValue / ObservationSource Citation
Organism Plasmodium falciparum (3D7 clone)[3]
This compound Concentration 62.5 µM - 125 µM[3]
Inactive Analogue Control Ned-20 (does not inhibit NAADP-mediated Ca²⁺ release)[3][5]
Vehicle Control DMSO (Dimethyl sulfoxide)[3]
Incubation Time 6 hours to 48 hours, depending on the assay[3]
Effect on Parasitemia 100 µM this compound caused a fivefold reduction after 48h[3]
Affected Life Cycle Stages Inhibition of transition from early to late trophozoite and development to schizont[3][4][6]
Effect on Ca²⁺ Oscillations Significantly smaller spontaneous Ca²⁺ oscillations in ring and trophozoite stages[3][4]
Quantitative Ca²⁺ Data Untreated Trophozoites: Avg. peak height (R/Rmin-1) = 0.0267[3]
This compound Treated Trophozoites: Avg. peak height (R/Rmin-1) = 0.02177[3]
Ca²⁺ Indicator Dye Fura-2-AM (ratiometric)[3]

Experimental Protocols

Protocol: Measuring the Effect of this compound on Spontaneous Ca²⁺ Oscillations in P. falciparum

This protocol is adapted from methods used to study the effect of this compound on intracellular Ca²⁺ levels in asexual blood stages of P. falciparum.[3]

1. Materials and Reagents

  • This compound: (e.g., from Tocris Bioscience). Prepare a 100 mM stock solution in sterile DMSO. Store at -20°C.[3]

  • Vehicle Control: Sterile DMSO.

  • P. falciparum Culture: Tightly synchronized culture at the desired stage (e.g., early rings or trophozoites) with 5-10% parasitemia.

  • Calcium Indicator: Fura-2-AM.

  • Imaging Buffer: BSA+ medium or appropriate physiological saline.

  • Microscope: Inverted fluorescence microscope equipped for ratiometric imaging (e.g., 340/380 nm excitation) and a perfusion system.

  • Imaging Dishes: 30 mm glass-bottomed dishes coated with poly-L-lysine.

2. Preparation

  • Dish Coating: Coat glass-bottomed dishes with poly-L-lysine to facilitate cell adhesion.

  • Parasite Synchronization: Ensure a tightly synchronized parasite culture to isolate the developmental stage of interest.

  • Reagent Preparation: Thaw this compound and Fura-2-AM stock solutions. Prepare working solutions in imaging buffer just before use.

3. Experimental Procedure

  • Harvest Parasites: Harvest infected red blood cells (iRBCs) from the culture and wash them with imaging buffer.

  • Dye Loading:

    • Load the iRBCs with the ratiometric Ca²⁺ indicator Fura-2-AM according to the manufacturer's protocol or established lab procedures.[3]

  • Cell Adhesion:

    • Plate the Fura-2-AM loaded iRBCs onto the poly-L-lysine coated dishes.

    • Incubate in a controlled atmosphere (e.g., 2% O₂, 5% CO₂, 93% N₂) for approximately 45 minutes to allow cells to adhere.[3]

  • Pre-incubation with this compound:

    • Gently wash the dish to remove unbound cells.

    • Add imaging buffer containing the final desired concentration of this compound (e.g., 100 µM) or an equivalent concentration of DMSO for the control group.

    • Incubate for at least 45 minutes prior to imaging. This ensures the compound has permeated the cells.[3]

  • Calcium Imaging:

    • Mount the dish on the microscope stage.

    • Acquire baseline ratiometric fluorescence images (e.g., one ratio image every 5-10 seconds) from individual, healthy-looking parasites.

    • Record spontaneous Ca²⁺ oscillations for a defined period (e.g., 10-20 minutes).

  • Data Analysis:

    • For each parasite, calculate the fluorescence ratio (F340/F380) over time.

    • Normalize the data to the minimum value for each measurement to determine the average peak heights of the oscillations.[3]

    • Compare the average peak heights and frequency of oscillations between the this compound treated and DMSO control groups using appropriate statistical tests (e.g., Student's t-test).[3]

Mandatory Visualizations

Signaling Pathway Diagram

NAADP_Pathway cluster_cell Parasite Cell NAADP NAADP TPC Two-Pore Channel (TPC) (Putative NAADP Receptor) NAADP->TPC activates Ca_Release Ca²⁺ Release TPC->Ca_Release mediates Acidic_Store Acidic Ca²⁺ Store (e.g., Lysosome-like vacuole) Downstream Downstream Cellular Processes (e.g., Development, Motility) Ca_Release->Downstream triggers Ned19 This compound Ned19->TPC INHIBITS Ned19_Workflow cluster_treatment Treatment Groups start Synchronize Parasite Culture harvest Harvest & Wash Parasites start->harvest load Load with Fura-2-AM (Ca²⁺ Indicator) harvest->load adhere Adhere Parasites to Poly-L-Lysine Coated Dish load->adhere wash Wash Unbound Cells adhere->wash control Incubate with DMSO (Vehicle Control) treatment Incubate with this compound measure Live-Cell Fluorescence Microscopy (Record Ca²⁺ Oscillations) control->measure treatment->measure analyze Data Analysis: Compare Oscillation Amplitudes and Frequencies measure->analyze end Conclusion analyze->end

References

Application Notes: Live-Cell Imaging with Ned-19

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ned-19 is a potent, selective, and cell-permeant non-competitive antagonist of nicotinic acid adenine dinucleotide phosphate (NAADP)-mediated calcium (Ca²⁺) signaling.[1] NAADP is a powerful intracellular second messenger that mobilizes Ca²⁺ from acidic organelles, such as lysosomes, through the activation of two-pore channels (TPCs).[2][3][4][5] By inhibiting this pathway, this compound serves as an invaluable pharmacological tool for investigating the physiological and pathological roles of NAADP signaling in living cells. Its applications span diverse research areas, including T-cell activation, cancer progression, and neuronal signaling.[1][6]

Mechanism of Action

This compound specifically blocks Ca²⁺ release triggered by NAADP without affecting other major Ca²⁺ release channels, such as those mediated by inositol 1,4,5-trisphosphate (IP₃) or cyclic ADP-ribose (cADPR).[2][3] It is believed to act on the TPC-containing NAADP receptor complex on the membrane of acidic Ca²⁺ stores.[2][3] This targeted inhibition allows researchers to dissect the specific contribution of the NAADP/TPC pathway to global intracellular Ca²⁺ dynamics and downstream cellular processes.

Key Considerations for Live-Cell Imaging
  • Effective Concentration: The optimal concentration of this compound varies significantly depending on the cell type and the specific biological process being investigated. It is crucial to perform a dose-response curve to determine the lowest effective concentration that elicits the desired inhibitory effect without causing off-target effects or cytotoxicity.

  • Toxicity: While generally well-tolerated at effective concentrations, high concentrations or prolonged incubation times can impact cell viability. For instance, concentrations up to 50 µM were shown to be non-toxic for CD4⁺ T cells over 72 hours without TCR stimulation.[6] It is recommended to perform cell viability assays (e.g., Trypan Blue, Propidium Iodide, or commercial kits) in parallel with imaging experiments.

  • Intrinsic Fluorescence: this compound possesses intrinsic fluorescence, with excitation and emission maxima around 368 nm and 425 nm, respectively.[7] This property can be leveraged to visualize its subcellular localization.[7] However, it presents a potential for spectral overlap if using other UV-excitable dyes (e.g., Fura-2, Indo-1). Careful selection of fluorescent probes and filter sets is necessary to avoid crosstalk.

  • Controls: The inactive analogue, Ned-20, can be used as a negative control. Ned-20 binds to the NAADP receptor but does not inhibit NAADP-mediated Ca²⁺ release, making it suitable for confirming the specificity of the observed effects.[8]

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound usage as reported in the literature.

ParameterValueCell Type / SystemReference
IC₅₀ (Inhibition of NAADP-mediated Ca²⁺ signaling) 65 nMNot specified[1]
IC₅₀ (Inhibition of [³²P]NAADP binding) 4 µMSea urchin egg homogenate[8]
Effective Concentration (Inhibition of Ca²⁺ flux) 100 µMNaïve CD4⁺ T cells (complete inhibition)[2]
Effective Concentration (Blockade of Ca²⁺ spiking) 125 µMMouse pancreatic beta cells[3]
Effective Concentration (Inhibition of proliferation) 25-100 µMMelanoma cells[1]
Effective Concentration (Inhibition of TPC activity) 100 µMCardiac Mesenchymal Stromal Cells[5]
Incubation Time (Inhibition of Ca²⁺ signaling) 30 minutesNaïve CD4⁺ T cells[6]
Incubation Time (Cell proliferation/apoptosis assays) 24-72 hoursMelanoma cells[1]

Signaling Pathway and Experimental Workflow

NAADP Signaling Pathway and this compound Inhibition

The diagram below illustrates the NAADP-mediated Ca²⁺ release pathway and the inhibitory action of this compound. An external stimulus triggers the production of NAADP, which then binds to and opens TPCs on lysosomal membranes, releasing Ca²⁺ into the cytosol and initiating downstream cellular responses. This compound acts as an antagonist at the TPCs, blocking this release.

NAADP_Pathway cluster_cell Cytosol cluster_lysosome Acidic Ca²⁺ Store (e.g., Lysosome) Stimulus Agonist / Stimulus NAADP NAADP Synthesis Stimulus->NAADP activates TPC Two-Pore Channel (TPC) NAADP->TPC binds & activates Ca_Store Ca²⁺ Ca_Cytosol Cytosolic Ca²⁺ Increase Ca_Store->Ca_Cytosol Release Response Downstream Cellular Responses Ca_Cytosol->Response triggers Ned19 This compound Ned19->TPC inhibits

NAADP-mediated Ca²⁺ signaling pathway and its inhibition by this compound.
General Workflow for a Live-Cell Imaging Experiment

This diagram outlines the typical steps involved in conducting a live-cell imaging experiment to assess the effect of this compound on agonist-induced Ca²⁺ signaling.

Workflow Start Start Seed 1. Seed cells on glass-bottom dishes Start->Seed Load 2. Load cells with Ca²⁺ indicator (e.g., Fura-2 AM) Seed->Load Wash1 3. Wash to remove excess dye Load->Wash1 Treat 4. Pre-incubate with this compound (or vehicle control) Wash1->Treat Acquire_Base 5. Acquire baseline fluorescence images Treat->Acquire_Base Stimulate 6. Add agonist to stimulate Ca²⁺ release Acquire_Base->Stimulate Acquire_TS 7. Acquire time-lapse image series Stimulate->Acquire_TS Analyze 8. Analyze fluorescence intensity changes over time Acquire_TS->Analyze End End Analyze->End

A typical experimental workflow for live-cell Ca²⁺ imaging with this compound.

Protocols

Protocol 1: Live-Cell Ca²⁺ Imaging Using Fura-2 AM

This protocol is adapted for monitoring intracellular Ca²⁺ dynamics in response to this compound treatment in adherent or suspension cells.[6]

Materials:

  • This compound (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Fura-2 AM (or other suitable Ca²⁺ indicator)

  • Pluronic F-127 (optional, for aiding dye loading)

  • Cells of interest

  • Glass-bottom imaging dishes or coverslips

  • Ca²⁺-containing imaging buffer (e.g., HBSS or a specific buffer: 140 mM NaCl, 5 mM KCl, 1 mM MgSO₄, 1 mM CaCl₂, 20 mM HEPES (pH 7.4), 1 mM NaH₂PO₄, 5 mM glucose)[6]

  • Agonist of interest to stimulate NAADP pathway

  • Fluorescence microscope equipped for ratiometric imaging (for Fura-2) or single-wavelength recording, with environmental control (37°C, 5% CO₂).

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10-100 mM stock solution of this compound in anhydrous DMSO. Aliquot and store at -20°C or -80°C, protected from light and moisture.

    • Prepare a 1-5 mM stock solution of Fura-2 AM in anhydrous DMSO. If needed, also prepare a 20% (w/v) Pluronic F-127 stock in DMSO.

  • Cell Preparation:

    • Adherent Cells: Seed cells onto glass-bottom dishes or coverslips 1-2 days prior to the experiment to achieve 60-80% confluency.

    • Suspension Cells: Harvest cells by centrifugation on the day of the experiment.

  • Loading with Ca²⁺ Indicator:

    • Prepare a loading solution by diluting the Fura-2 AM stock to a final concentration of 2-5 µM in the imaging buffer. To aid solubilization, you can first mix the Fura-2 AM stock with an equal volume of 20% Pluronic F-127 before diluting in buffer.

    • Remove the culture medium from adherent cells and add the loading solution. For suspension cells, resuspend the cell pellet (e.g., 10⁷ cells/mL) in the loading solution.[6]

    • Incubate for 15-45 minutes at 37°C (or room temperature, depending on the cell type) in the dark.[6]

  • Washing and De-esterification:

    • Remove the loading solution and wash the cells 2-3 times with fresh, pre-warmed imaging buffer to remove extracellular dye.

    • Add fresh imaging buffer and incubate for an additional 15-30 minutes at 37°C to allow for complete de-esterification of the AM ester by intracellular esterases.

  • This compound Treatment:

    • Replace the buffer with fresh imaging buffer containing the desired final concentration of this compound (or vehicle, e.g., 0.1% DMSO, for the control group).

    • Incubate the cells for at least 30 minutes at 37°C prior to imaging.[6]

  • Live-Cell Imaging:

    • Transfer the dish/coverslip to the microscope stage, ensuring the environmental chamber is maintained at 37°C.

    • Locate a field of healthy cells and focus.

    • Acquire baseline fluorescence for 1-2 minutes to ensure a stable signal.

    • Add the agonist of interest to the dish while continuously recording.

    • Continue acquiring images for 5-20 minutes to capture the full dynamic range of the Ca²⁺ response. For Fura-2, this involves alternating excitation at ~340 nm and ~380 nm and recording emission at ~510 nm.

  • Data Analysis:

    • Select regions of interest (ROIs) corresponding to individual cells.

    • Calculate the ratio of fluorescence intensities (F₃₄₀/F₃₈₀) for each time point.

    • Plot the ratio change over time to visualize the Ca²⁺ transient. Compare the peak amplitude, duration, and frequency of Ca²⁺ signals between this compound treated and control cells.

Protocol 2: Cell Viability Assessment Post-Ned-19 Treatment

This protocol is essential to confirm that the observed effects of this compound are due to specific pathway inhibition and not general cytotoxicity.

Materials:

  • This compound

  • Cell culture medium and plates (e.g., 96-well)

  • Cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™, or a simple Trypan Blue solution)

  • Plate reader or hemocytometer/microscope

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of this compound in culture medium, covering a range of concentrations above and below the intended experimental concentration. Include a vehicle-only control (e.g., 0.1% DMSO) and an untreated control.

    • Replace the medium in the wells with the this compound containing medium.

  • Incubation: Incubate the plate for a duration relevant to your imaging experiments (e.g., 1 hour, 24 hours, or 72 hours).[1]

  • Viability Measurement:

    • Metabolic Assays (e.g., PrestoBlue™): Add the reagent directly to the wells according to the manufacturer's instructions, incubate for the recommended time, and then measure fluorescence or absorbance using a plate reader.

    • Trypan Blue Exclusion: Detach cells from the plate, mix a small sample of the cell suspension with Trypan Blue solution, and count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.

  • Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. This will help define the non-toxic working concentration range for your specific cell type and experimental duration.

References

Application Notes and Protocols for In Vivo Delivery of Ned-19

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ned-19 is a potent and selective antagonist of the nicotinic acid adenine dinucleotide phosphate (NAADP)-mediated calcium (Ca²⁺) signaling pathway. NAADP is a crucial second messenger that mobilizes intracellular Ca²⁺ stores, playing a significant role in various cellular processes, including T-cell activation and proliferation. As an antagonist, this compound serves as a valuable tool for investigating the physiological and pathological roles of NAADP signaling in in vivo models. These application notes provide detailed information and protocols for the in vivo delivery of this compound, with a focus on its use in immunological and inflammatory research.

Table 1: In Vivo Administration of trans-Ned-19 in a Mouse Model

ParameterDetailsReference
Animal Model Adult male and female reporter and Fate mice
Drug trans-Ned-19
Dosage 20 mg/kg
Administration Route Intraperitoneal (IP) injection
Vehicle Dimethyl sulfoxide (DMSO)
Frequency Daily
Duration 1 week
Observed Toxicity No substantial effect on weight; no adverse postural or behavioral changes observed.

Experimental Protocols

Preparation of this compound for Intraperitoneal Injection

This protocol is based on the methodology reported for in vivo studies in mice.

Materials:

  • trans-Ned-19 (Tocris or equivalent)

  • Dimethyl sulfoxide (DMSO), injectable grade (Sigma-Aldrich or equivalent)

  • Sterile, pyrogen-free microcentrifuge tubes

  • Sterile insulin syringes with a 25-30 gauge needle

  • Vortex mixer

  • Weighing scale

Protocol:

  • Calculate the required amount of this compound and DMSO:

    • For a 25 g mouse receiving a 20 mg/kg dose, you will need 0.5 mg of this compound.

    • The volume of DMSO will depend on the desired injection volume. For intraperitoneal injections in mice, a volume of 100-200 µL is common. To prepare a stock solution, dissolve a known mass of this compound in a specific volume of DMSO to achieve a desired concentration (e.g., 5 mg/mL).

  • Dissolve this compound in DMSO:

    • Aseptically weigh the required amount of trans-Ned-19 and place it in a sterile microcentrifuge tube.

    • Add the calculated volume of injectable-grade DMSO.

    • Vortex the tube until the this compound is completely dissolved. Gentle warming may be required to aid dissolution, but ensure the temperature does not degrade the compound.

  • Prepare for Injection:

    • Draw the appropriate volume of the this compound/DMSO solution into a sterile insulin syringe.

    • Ensure there are no air bubbles in the syringe.

  • Storage:

    • It is recommended to prepare the solution fresh for each set of injections. If short-term storage is necessary, protect the solution from light and store at a controlled room temperature. The stability of this compound in DMSO for extended periods should be validated by the user.

Intraperitoneal (IP) Injection Procedure in Mice

This protocol provides a general guideline for IP injection in mice. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Materials:

  • Prepared syringe with this compound/DMSO solution

  • 70% ethanol

  • Gauze pads

  • Appropriate mouse restraint device

Protocol:

  • Restrain the mouse:

    • Properly restrain the mouse to expose the abdomen. This can be done manually by scruffing the neck and securing the tail, or with a restraint device.

  • Locate the injection site:

    • The preferred site for IP injection is the lower right quadrant of the abdomen. This location avoids the cecum, urinary bladder, and major blood vessels.

  • Administer the injection:

    • Wipe the injection site with a 70% ethanol-soaked gauze pad.

    • Insert the needle at a 15-20 degree angle into the peritoneal cavity. Be careful not to insert the needle too deeply to avoid puncturing internal organs.

    • Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or fluid is drawn, discard the syringe and prepare a new injection.

    • Slowly inject the this compound/DMSO solution.

  • Post-injection monitoring:

    • Return the mouse to its cage and monitor for any signs of distress, such as lethargy, abdominal swelling, or abnormal behavior.

Signaling Pathways and Experimental Workflows

NAADP Signaling Pathway in T-Cell Activation

This compound acts by blocking the NAADP signaling pathway, which is a critical initial step in T-cell activation. Upon T-cell receptor (TCR) stimulation, NAADP is produced and binds to its receptor, leading to the release of Ca²⁺ from intracellular stores. This initial Ca²⁺ release acts as a trigger to amplify further Ca²⁺ signaling, which is essential for downstream events like cytokine production and proliferation.

NAADP_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ER Endoplasmic Reticulum (ER) Antigen Antigen TCR T-Cell Receptor (TCR) Antigen->TCR binds TCR_Activation TCR Activation TCR->TCR_Activation NAADP_Production NAADP Production TCR_Activation->NAADP_Production NAADP NAADP NAADP_Production->NAADP NAADP_Receptor NAADP Receptor (e.g., RyR1) NAADP->NAADP_Receptor binds This compound This compound (Antagonist) This compound->NAADP_Receptor blocks Ca2_Release Initial Ca²⁺ Release (Ca²⁺ Microdomains) Amplified_Ca2_Signal Amplified Global Ca²⁺ Signal Ca2_Release->Amplified_Ca2_Signal leads to Downstream_Effects Downstream Effects: - Cytokine Production - Proliferation Amplified_Ca2_Signal->Downstream_Effects NAADP_Receptor->Ca2_Release triggers ER_Ca2 ER Ca²⁺ Stores ER_Ca2->Ca2_Release

Caption: NAADP signaling pathway in T-cell activation and the inhibitory action of this compound.

Experimental Workflow for In Vivo this compound Study

The following diagram outlines a typical experimental workflow for an in vivo study using this compound to investigate its effects on a disease model.

In_Vivo_Workflow Start Start Animal_Acclimatization Animal Acclimatization Start->Animal_Acclimatization Group_Allocation Random Group Allocation (Vehicle vs. This compound) Animal_Acclimatization->Group_Allocation Disease_Induction Disease Model Induction (e.g., chemical, immunological) Group_Allocation->Disease_Induction Treatment Daily IP Injection (Vehicle or 20 mg/kg this compound) Disease_Induction->Treatment Monitoring Daily Monitoring (Weight, clinical signs) Treatment->Monitoring during treatment period Monitoring->Treatment Endpoint Endpoint Determination Monitoring->Endpoint Tissue_Collection Tissue/Blood Collection Endpoint->Tissue_Collection Analysis Analysis (e.g., Histology, Flow Cytometry, Cytokine analysis) Tissue_Collection->Analysis End End Analysis->End

Caption: General experimental workflow for an in vivo study using this compound.

Concluding Remarks

This compound is a critical tool for elucidating the in vivo functions of NAADP-mediated Ca²⁺ signaling. The protocols and information provided herein offer a comprehensive guide for researchers utilizing this compound in their animal models. Adherence to proper preparation and administration techniques is paramount to ensure the reproducibility and validity of experimental findings. As with any in vivo experiment, careful observation and adherence to ethical guidelines are essential.

Troubleshooting & Optimization

Technical Support Center: Ned-19 in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of Ned-19 in Dimethyl Sulfoxide (DMSO). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.

This compound in DMSO: Quantitative Data Summary

The solubility of this compound in DMSO can vary between suppliers. It is crucial to consult the manufacturer's product-specific datasheet for the most accurate information. Below is a summary of publicly available data.

ParameterValueSourceNotes
Solubility 125 mg/mL (242.91 mM)MOLNOVA[1]Ultrasonic assistance is mentioned.
2 mg/mLCayman Chemical[2]-
Soluble in DMSOMedKoo Biosciences[3]No quantitative value is provided.
Storage of Stock Solution 0 - 4 °C for short term (days to weeks)MedKoo Biosciences[3]-
-20 °C for long term (months to years)MedKoo Biosciences[3]Indicates good long-term stability when stored properly.
Shelf Life >2 years if stored properlyMedKoo Biosciences[3]"Properly" refers to the recommended storage conditions.

Experimental Protocol: Preparation of a this compound Stock Solution in DMSO

This protocol outlines a standard procedure for preparing a this compound stock solution in DMSO.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • (Optional) Ultrasonic water bath

Procedure:

  • Pre-warm DMSO: If the DMSO is frozen, allow it to thaw completely at room temperature. Ensure it is a clear, colorless liquid before use.[4]

  • Weigh this compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.

  • Add DMSO: Add the calculated volume of DMSO to the this compound powder to achieve the desired stock concentration.

  • Dissolve: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • Sonication (Optional): If the compound does not fully dissolve with vortexing, sonicate the solution in an ultrasonic water bath for 5-10 minutes.[1] Monitor the solution to ensure it does not overheat.

  • Visual Inspection: Visually inspect the solution to ensure the this compound has completely dissolved and no particulates are visible.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage or at 4°C for short-term use.[3]

G cluster_workflow Experimental Workflow: Preparing this compound in DMSO A Weigh this compound Powder B Add Anhydrous DMSO A->B C Vortex Vigorously B->C D Visually Inspect for Dissolution C->D E Optional: Sonicate if Needed D->E Incomplete Dissolution F Complete Dissolution Achieved D->F Complete Dissolution E->D G Aliquot into Single-Use Vials F->G H Store at -20°C (Long-term) or 4°C (Short-term) G->H

Workflow for preparing a this compound solution in DMSO.

Troubleshooting Guide & FAQs

This section addresses common issues and questions that may arise when working with this compound and DMSO.

Frequently Asked Questions:

  • Q1: Why is there a significant discrepancy in the reported solubility of this compound in DMSO from different suppliers?

    • A1: The difference in reported solubility (e.g., 125 mg/mL vs. 2 mg/mL) can be attributed to several factors, including the purity of the this compound, the specific crystalline form (polymorphism), and the methodology used to determine solubility.[1][2] It is always recommended to start with a lower concentration and perform a small-scale solubility test before preparing a large stock solution.

  • Q2: What is the recommended storage condition for this compound powder?

    • A2: this compound powder should be stored in a dry, dark place at 0 - 4°C for short-term storage (days to weeks) or at -20°C for long-term storage (months to years).[3]

  • Q3: How should I store my this compound stock solution in DMSO?

    • A3: For long-term stability, it is recommended to store this compound stock solutions in DMSO at -20°C.[3] For short-term use (days to a few weeks), storage at 4°C is acceptable.[3] To minimize degradation from repeated freeze-thaw cycles, it is best practice to prepare single-use aliquots.

  • Q4: Can I use a different solvent if I have issues with DMSO?

    • A4: While DMSO is the most commonly reported solvent for this compound, some suppliers indicate solubility in DMF and a mixture of DMF:PBS.[2] If you need to avoid DMSO, you may consider these alternatives, but it is crucial to verify their compatibility with your specific experimental setup.

Troubleshooting Common Issues:

  • Issue 1: My this compound is not dissolving in DMSO at the desired concentration.

    • Possible Cause 1: The desired concentration exceeds the solubility limit of your specific batch of this compound.

    • Solution 1: Try preparing a more dilute solution. If a higher concentration is necessary, gentle warming (not exceeding 37°C) or sonication may aid dissolution.[1] However, be cautious as heat can potentially degrade the compound.

    • Possible Cause 2: The DMSO may have absorbed moisture, which can affect its solvating properties.

    • Solution 2: Use fresh, anhydrous, high-purity DMSO. Store DMSO properly to prevent water absorption.[4]

  • Issue 2: I observe precipitation in my this compound stock solution after storage.

    • Possible Cause 1: The solution was not fully dissolved initially, and the compound has settled out of solution.

    • Solution 1: Ensure complete dissolution before storage. You may need to vortex or sonicate the solution again.

    • Possible Cause 2: The storage temperature fluctuated, causing the compound to precipitate.

    • Solution 2: Ensure your freezer or refrigerator maintains a stable temperature. Avoid repeated freeze-thaw cycles by using aliquots.

    • Possible Cause 3: The compound is degrading over time.

    • Solution 3: If you suspect degradation, it is best to prepare a fresh stock solution. While this compound is reported to be stable for over two years when stored properly, the actual stability can be influenced by various factors.[3]

  • Issue 3: I am seeing unexpected or inconsistent results in my experiments.

    • Possible Cause 1: The this compound has degraded.

    • Solution 1: Prepare a fresh stock solution from powder. If the problem persists, consider obtaining a new batch of the compound.

    • Possible Cause 2: The DMSO itself is affecting the biological system.

    • Solution 2: Always include a vehicle control (DMSO alone) in your experiments at the same final concentration as your this compound treatment. This will help you differentiate between the effects of the compound and the solvent.

G cluster_troubleshooting Troubleshooting this compound in DMSO Start Problem with this compound Solution Q1 What is the issue? Start->Q1 A1 Incomplete Dissolution Q1->A1 Dissolution A2 Precipitation After Storage Q1->A2 Stability A3 Inconsistent Experimental Results Q1->A3 Efficacy S1 Try lower concentration, sonicate, or use fresh anhydrous DMSO. A1->S1 S2 Ensure complete initial dissolution. Aliquot to avoid freeze-thaw cycles. A2->S2 S3 Prepare fresh stock. Always use a DMSO vehicle control. A3->S3

Troubleshooting decision tree for this compound in DMSO.

References

Technical Support Center: Interpreting Unexpected Results with Ned-19

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments involving Ned-19, a selective antagonist of the NAADP receptor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a selective, cell-permeant antagonist of the nicotinic acid adenine dinucleotide phosphate (NAADP) signaling pathway.[1][2] It inhibits NAADP-mediated Ca²⁺ release from acidic organelles, such as lysosomes, by interacting with the NAADP receptor, which is thought to involve two-pore channels (TPCs).[2][3] It is considered a non-competitive antagonist.[1][2]

Q2: I am not seeing any inhibition of Ca²⁺ signaling with this compound. What could be the reason?

There are several potential reasons for a lack of inhibitory effect. Please refer to the troubleshooting guide below under the section "Issue 1: No observable inhibition of Ca²⁺ signal." Common reasons include insufficient concentration, poor cell permeability in your specific cell type, or the Ca²⁺ signal under investigation not being mediated by the NAADP pathway.

Q3: Can this compound have off-target effects?

While this compound is considered highly selective for the NAADP pathway and does not affect Ca²⁺ release mediated by IP₃ or cADPR, off-target effects can never be completely ruled out, especially at high concentrations.[1][2] It is crucial to include proper controls in your experiments, such as using the inactive analog, Ned-20.[4][5]

Q4: Is this compound fluorescent?

Yes, this compound is a fluorescent molecule.[1][4] This property can be advantageous for visualizing its subcellular localization, which is often in acidic compartments like lysosomes.[4] However, its fluorescence may also interfere with certain imaging experiments. Researchers should be mindful of its spectral properties and choose appropriate fluorescent probes and filter sets to avoid crosstalk.[6]

Troubleshooting Guides

Issue 1: No observable inhibition of Ca²⁺ signal
Possible Cause Troubleshooting Step Rationale
Suboptimal this compound Concentration Perform a dose-response curve with a wide range of this compound concentrations (e.g., 1 µM to 100 µM).The effective concentration of this compound can be cell-type dependent. Some studies have used concentrations up to 100 µM to achieve complete inhibition.[7]
Poor Cell Permeability Increase the pre-incubation time with this compound (e.g., 30-60 minutes).Sufficient time is required for this compound to permeate the cell membrane and reach its intracellular target.[5]
NAADP Pathway Not Involved Confirm the involvement of the NAADP pathway in your experimental system. Use a known NAADP agonist (e.g., NAADP-AM) to elicit a Ca²⁺ response and test if this compound can block it.[7]The Ca²⁺ signal you are observing might be mediated by other second messengers like IP₃ or cADPR, which are not targeted by this compound.[1][2]
Inactive Compound Ensure proper storage and handling of the this compound compound. If possible, test the activity of your this compound stock in a well-established model system (e.g., sea urchin egg homogenate).Improper storage can lead to the degradation of the compound.
Use of Inactive Analog As a negative control, use Ned-20, an inactive analog of this compound. Ned-20 should not inhibit NAADP-mediated Ca²⁺ release.[4][5]This will help confirm that the expected inhibition is specific to this compound and not due to non-specific effects of the chemical scaffold.
Issue 2: Paradoxical increase in Ca²⁺ signal at low this compound concentrations
Possible Cause Troubleshooting Step Rationale
Concentration-Dependent Biphasic Effect Carefully examine a full dose-response curve. It has been reported that low concentrations of this compound (e.g., 50-200 µM in memory CD4+ T cells) can sometimes stimulate Ca²⁺ release, while higher concentrations are inhibitory.[7]The exact mechanism for this biphasic effect is not fully understood but may relate to complex regulatory interactions with the NAADP receptor or TPCs.[7]
Off-Target Effects at Low Concentrations Investigate potential off-target effects by examining other signaling pathways that might be activated at the concentrations showing a stimulatory effect.While selective, this compound could have unknown targets that are affected at specific concentration ranges.
Issue 3: High background fluorescence or spectral overlap
Possible Cause Troubleshooting Step Rationale
Intrinsic Fluorescence of this compound Image cells treated with this compound alone, without your primary fluorescent indicator, using the same filter sets.This will determine the contribution of this compound's intrinsic fluorescence to your signal.[6]
Spectral Overlap with Calcium Indicator Choose a calcium indicator with spectral properties that are well-separated from those of this compound. If using a green fluorescent calcium indicator, consider potential bleed-through.This compound is a fluorescent molecule, and its emission spectrum may overlap with that of your calcium indicator, leading to artifacts.[6]
Inappropriate Filter Sets Use narrow band-pass filters to minimize spectral bleed-through.This will help to spectrally isolate the fluorescence of your indicator from that of this compound.

Quantitative Data Summary

Parameter Value Experimental System Reference
IC₅₀ for NAADP-mediated Ca²⁺ signaling 65 nMNot specified[8]
IC₅₀ for glucose-induced Ca²⁺ signal 3 µMAcutely isolated mouse pancreatic islets[5][9]
Effective inhibitory concentration 100 µMNaïve CD4+ T cells[7]
Stimulatory concentration range 50-200 µMMemory CD4+ T cells[7]
Inhibitory concentration range 250-300 µMMemory CD4+ T cells[7]

Experimental Protocols

Protocol 1: Dose-Response Analysis of this compound Inhibition
  • Cell Preparation: Plate cells at an appropriate density in a multi-well plate suitable for fluorescence imaging.

  • Dye Loading: Load cells with a suitable fluorescent Ca²⁺ indicator (e.g., Fura-2 AM, Fluo-4 AM) according to the manufacturer's instructions.

  • This compound Incubation: Prepare a series of this compound dilutions in your experimental buffer. A typical concentration range to test would be from 10 nM to 100 µM. Also, prepare a vehicle control (e.g., DMSO). Pre-incubate the cells with the different concentrations of this compound or vehicle for 30-60 minutes at 37°C.

  • Baseline Fluorescence Measurement: Measure the baseline fluorescence of the cells before stimulation.

  • Stimulation: Add a known agonist that induces NAADP-mediated Ca²⁺ release (e.g., NAADP-AM or a relevant physiological agonist for your cell type).

  • Data Acquisition: Record the change in fluorescence intensity over time.

  • Data Analysis: Calculate the peak fluorescence response for each concentration of this compound and normalize it to the response of the vehicle control. Plot the normalized response against the log of the this compound concentration to determine the IC₅₀.

Protocol 2: Control Experiment Using the Inactive Analog Ned-20
  • Cell Preparation and Dye Loading: Follow steps 1 and 2 from Protocol 1.

  • Incubation with this compound and Ned-20: Prepare solutions of this compound and Ned-20 at a concentration known to be effective for this compound (e.g., 100 µM). Also, prepare a vehicle control. Pre-incubate separate sets of cells with this compound, Ned-20, or vehicle for 30-60 minutes.

  • Baseline and Stimulation: Follow steps 4 and 5 from Protocol 1.

  • Data Acquisition and Analysis: Record the change in fluorescence and compare the peak responses. A successful control will show inhibition of the Ca²⁺ signal with this compound but not with Ned-20.

Visualizations

Ned19_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell Agonist Agonist Receptor Receptor Agonist->Receptor 1. Binding NAADP_Synthase NAADP Synthase Receptor->NAADP_Synthase 2. Activation NAADP NAADP NAADP_Synthase->NAADP 3. Synthesis TPC TPC NAADP->TPC 4. Activation Lysosome Acidic Ca²⁺ Store (e.g., Lysosome) Ca_release Ca²⁺ Release TPC->Ca_release Ned19 This compound Ned19->TPC 5. Inhibition

Caption: this compound signaling pathway inhibition.

Troubleshooting_Workflow Start Unexpected Result with this compound Q1 Is there no inhibition of Ca²⁺ signal? Start->Q1 A1 Troubleshoot concentration, permeability, and pathway involvement. Q1->A1 Yes Q2 Is there a paradoxical increase in Ca²⁺ signal? Q1->Q2 No End Resolution A1->End A2 Investigate concentration-dependent effects and potential off-targets. Q2->A2 Yes Q3 Is there high background fluorescence? Q2->Q3 No A2->End A3 Check for this compound's intrinsic fluorescence and spectral overlap. Q3->A3 Yes Q3->End No A3->End

Caption: Troubleshooting workflow for this compound experiments.

References

Optimizing Ned-19 Incubation Time for Maximum Inhibition: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incubation time of Ned-19 for maximal inhibition of NAADP-mediated signaling pathways. This resource includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and quantitative data to facilitate effective experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a potent, selective, and cell-permeant antagonist of nicotinic acid adenine dinucleotide phosphate (NAADP)-mediated calcium (Ca²⁺) signaling.[1][2] It functions by blocking NAADP-induced Ca²⁺ release from acidic intracellular stores, such as lysosomes, through the inhibition of two-pore channels (TPCs).[3] This action prevents the initiation of Ca²⁺ signals that are crucial for various cellular processes.

Q2: What is a typical incubation time for this compound treatment?

A2: The optimal incubation time for this compound is highly dependent on the specific cell type and the biological process being investigated. For acute effects on Ca²⁺ signaling, pre-incubation times of 30 to 60 minutes are commonly used.[3][4] For downstream effects such as gene expression, cytokine production, or cell proliferation, longer incubation times ranging from several hours to days (e.g., 16, 48, 72, or 96 hours) may be necessary.[4]

Q3: How do I determine the optimal this compound incubation time for my experiment?

A3: A time-course experiment is the most effective method to determine the optimal incubation time for your specific experimental conditions. This involves treating your cells with a fixed, effective concentration of this compound and measuring the desired inhibitory effect at various time points. For a detailed methodology, please refer to the "Experimental Protocols" section of this guide.

Q4: What is a suitable concentration range for this compound?

A4: The effective concentration of this compound can vary significantly between cell types and experimental setups. Published studies have reported using concentrations ranging from the nanomolar to the micromolar range.[5] A dose-response experiment is recommended to determine the optimal concentration for your specific application. In some cell types, such as memory CD4+ T cells, this compound has been observed to have a biphasic effect, stimulating Ca²⁺ flux at lower concentrations (50-200 µM) and inhibiting it at higher concentrations (250-300 µM).[6]

Q5: Is this compound toxic to cells?

A5: At high concentrations and with prolonged exposure, this compound may exhibit cytotoxicity. It is crucial to assess cell viability in parallel with your functional assays, especially during time-course and dose-response experiments. In some studies, this compound concentrations up to 50 µM did not significantly impair cell viability in CD4+ T cells over 72 hours without TCR stimulation.[4]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No or low inhibition observed - Suboptimal Incubation Time: The incubation period may be too short for this compound to exert its effect or too long, leading to degradation. - Suboptimal Concentration: The concentration of this compound may be too low to achieve effective inhibition. - Cellular Resistance/Insensitivity: The cell line may have low expression of TPCs or a less prominent NAADP signaling pathway. - Compound Instability: this compound may be degrading in the cell culture medium over long incubation periods.- Perform a time-course experiment to determine the optimal incubation time. - Conduct a dose-response experiment to identify the most effective concentration. - Verify the expression and role of the NAADP/TPC pathway in your cell line using positive controls or other validation methods. - For long-term experiments, consider replenishing the medium with fresh this compound at regular intervals. Prepare fresh stock solutions frequently.
High background or off-target effects - High Concentration: The concentration of this compound may be too high, leading to non-specific effects. - Contamination: The this compound stock solution or cell culture may be contaminated.- Lower the concentration of this compound. - Ensure proper sterile techniques and use fresh, filtered stock solutions.
Inconsistent results between experiments - Variability in Incubation Time: Inconsistent timing of this compound addition and assay measurement. - Cell Passage Number: Different cell passages may exhibit varied responses. - Inconsistent Cell Density: Variations in cell seeding density can affect cellular responses.- Standardize all incubation and treatment times meticulously. - Use cells within a consistent and narrow passage number range. - Ensure consistent cell seeding densities across all experiments.
Unexpected stimulation of cellular response - Biphasic Effect of this compound: In some cell types, lower concentrations of this compound may have a stimulatory effect on Ca²⁺ flux.[6]- Perform a full dose-response curve to characterize the complete concentration-dependent effect of this compound in your specific cell model.

Data Presentation

Table 1: Representative Incubation Times and Concentrations of this compound in Various Cell Types

Cell Type Concentration Range Incubation Time Measured Effect Reference
Naïve CD4⁺ T cells1-100 µM1 hourInhibition of TCR-induced Ca²⁺ flux[4]
Memory CD4⁺ T cells50-300 µM1 hourBiphasic effect on Ca²⁺ flux[6]
Pancreatic acinar cells100 µMNot specifiedInhibition of CCK-induced Ca²⁺ responses[7]
Human Cardiac Mesenchymal Stromal Cells100 µM30 minutesSuppression of NAADP-AM-evoked Ca²⁺ mobilization[3]
Plasmodium falciparum100 µM48 hoursInhibition of asexual development[2][8]
Hippocampal neurons50 µM5 minutesReduction of glutamate-induced Ca²⁺ increase[9]
Naïve CD4⁺ T cellsIncreasing concentrations16 hoursEffect on metabolic upregulation[10]
Naïve CD4⁺ T cellsIncreasing concentrations96 hoursEffect on T-cell differentiation[4]

Experimental Protocols

Protocol 1: Determining Optimal this compound Incubation Time via a Time-Course Experiment

This protocol outlines a general method to determine the optimal incubation time of this compound for achieving maximal inhibition of a specific cellular response.

1. Materials:

  • This compound stock solution (e.g., in DMSO)
  • Cell line of interest
  • Complete cell culture medium
  • Assay-specific reagents (e.g., calcium indicators, antibodies for Western blotting, proliferation assay reagents)
  • Multi-well plates (e.g., 96-well or 6-well)
  • Vehicle control (e.g., DMSO)

2. Procedure:

  • Cell Seeding: Seed cells at an appropriate density in multi-well plates to ensure they are in the logarithmic growth phase and will not be over-confluent at the final time point. Allow cells to adhere overnight.
  • This compound Preparation: Prepare a working solution of this compound in complete cell culture medium at a concentration known to be effective (determined from a preliminary dose-response experiment or based on literature). Also, prepare a vehicle control with the same final concentration of the solvent.
  • Treatment: Remove the old medium from the cells and add the medium containing this compound or the vehicle control.
  • Incubation: Incubate the cells for a range of time points. The selection of time points should be based on the expected kinetics of the biological response being measured.
  • For rapid signaling events (e.g., Ca²⁺ flux): 5, 15, 30, 60, 120 minutes.
  • For downstream events (e.g., protein expression, proliferation): 4, 8, 16, 24, 48, 72 hours.
  • Assay Performance: At each designated time point, perform the specific assay to measure the desired outcome (e.g., measure intracellular Ca²⁺ levels, lyse cells for Western blot analysis of a downstream target, or perform a cell viability assay).
  • Data Analysis: Plot the measured response (e.g., % inhibition) against the incubation time. The optimal incubation time is the point at which the maximal desired effect is observed without significant cytotoxicity.

Mandatory Visualizations

Ned19_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell Stimulus Agonist (e.g., Neurotransmitter, Hormone) Receptor GPCR / Other Receptor Stimulus->Receptor NAADP_Synthase NAADP Synthase Receptor->NAADP_Synthase activates NAADP NAADP NAADP_Synthase->NAADP produces TPC Two-Pore Channel (TPC) on Acidic Organelle NAADP->TPC activates Ned19 This compound Ned19->TPC inhibits Ca_Release Ca²⁺ Release TPC->Ca_Release Acidic_Organelle Acidic Organelle (Lysosome) Downstream Downstream Cellular Responses (e.g., Gene Transcription, Proliferation, Cytokine Release) Ca_Release->Downstream triggers

Caption: NAADP Signaling Pathway and this compound Inhibition.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Time-Course Incubation cluster_analysis Analysis Cell_Seeding 1. Seed Cells in Multi-well Plates Overnight_Incubation 2. Incubate Overnight Cell_Seeding->Overnight_Incubation Prepare_Ned19 3. Prepare this compound and Vehicle Control Overnight_Incubation->Prepare_Ned19 Treat_Cells 4. Add this compound/Vehicle to Cells Prepare_Ned19->Treat_Cells Time_Points 5. Incubate for Various Time Points (e.g., 0.5, 1, 4, 8, 16, 24, 48h) Treat_Cells->Time_Points Perform_Assay 6. Perform Specific Assay at Each Time Point Time_Points->Perform_Assay Analyze_Data 7. Analyze Data and Plot Inhibition vs. Time Perform_Assay->Analyze_Data Determine_Optimal 8. Determine Optimal Incubation Time Analyze_Data->Determine_Optimal

Caption: Workflow for Optimizing this compound Incubation Time.

References

Ned-19 Cytotoxicity Assessment: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the cytotoxicity of Ned-19 in primary cell cultures. Navigate through our frequently asked questions and troubleshooting guides to optimize your experiments and ensure reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective antagonist of nicotinic acid adenine dinucleotide phosphate (NAADP)-mediated calcium (Ca²⁺) signaling.[1][2][3][4] It functions by blocking Two-Pore Channels (TPCs), which are located on acidic organelles like endosomes and lysosomes.[2][5] By inhibiting these channels, this compound prevents the release of Ca²⁺ from these internal stores, thereby disrupting various downstream cellular processes that are dependent on NAADP signaling.[1][5]

Q2: Is this compound expected to be cytotoxic to primary cells?

A2: The cytotoxic profile of this compound is cell-type dependent. While it is designed to be a selective antagonist of NAADP signaling, disruption of Ca²⁺ homeostasis and downstream pathways can affect cell proliferation and viability.[5][6][7] For example, in some cancer cell lines, this compound has been shown to decrease proliferation and induce apoptosis.[7] However, in non-cancerous primary T-cells, concentrations up to 50 µM did not significantly impair cell viability in the absence of T-cell receptor stimulation.[8] Therefore, it is crucial to empirically determine the cytotoxic concentration (CC50) for each specific primary cell type.

Q3: What is the role of the NAADP signaling pathway in primary cells?

A3: NAADP is a crucial second messenger that mobilizes Ca²⁺ from acidic stores, regulating a wide array of cellular functions.[1] In primary cells, this pathway has been implicated in processes such as T-cell activation and proliferation, glucose sensing in pancreatic beta cells, and smooth muscle cell contraction.[1][3][6] By blocking this pathway, this compound can inhibit these physiological processes. For instance, it has been shown to inhibit T-cell receptor-mediated calcium flux and cytokine production in primary memory CD4⁺ T cells.[3]

Q4: What is a suitable starting concentration range for this compound in primary cell experiments?

A4: Based on published studies, the effective concentration of this compound varies significantly depending on the cell type and the biological process being investigated. Concentrations ranging from 25 µM to 250 µM are commonly used.[2][3][8] For instance, 100 µM this compound has been used to effectively block NAADP-induced Ca²⁺ release in pancreatic beta cells and human cardiac mesenchymal stromal cells.[1][5] It is always recommended to perform a dose-response curve to determine the optimal non-toxic concentration for your specific primary cell model.

This compound Signaling Pathway and Inhibition

The diagram below illustrates the NAADP signaling pathway and the inhibitory action of this compound.

cluster_0 Cellular Exterior cluster_1 Cytosol cluster_2 Lysosome / Acidic Vesicle Agonist Agonist (e.g., Glucose, Neurotransmitter) Receptor Membrane Receptor Agonist->Receptor NAADP_Synth NAADP Synthesis Receptor->NAADP_Synth NAADP NAADP NAADP_Synth->NAADP TPC Two-Pore Channel (TPC) NAADP->TPC Activates Ca_Cytosol Increased Cytosolic Ca²⁺ Downstream Downstream Effects (e.g., Proliferation, Gene Transcription) Ca_Cytosol->Downstream Ned19 This compound Ned19->TPC Inhibits TPC->Ca_Cytosol Ca²⁺ Release Ca_Store Ca²⁺ Store

Mechanism of this compound as an antagonist of NAADP-mediated Ca²⁺ signaling.

Troubleshooting Guide: High Cytotoxicity

Encountering higher-than-expected cytotoxicity can be a significant hurdle. This guide provides a systematic approach to identifying and resolving common issues.

Q5: I'm observing high levels of cell death even at low concentrations of this compound. What are the initial troubleshooting steps?

A5: High cytotoxicity can stem from several factors unrelated to the specific activity of this compound. Systematically evaluate your experimental setup by following these steps:

  • Verify Compound and Solvent Concentration: Double-check all calculations for your this compound stock solution and final dilutions. Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level, typically below 0.5%.[9] Always run a vehicle control (media with solvent only) to assess solvent toxicity.

  • Assess Baseline Cell Health: Before any treatment, ensure your primary cells are healthy, viable, and in a logarithmic growth phase. Stressed or high-passage cells can be more susceptible to chemical insults.[9][10]

  • Check for Contamination: Microbial contamination can rapidly cause cell death. Visually inspect cultures for any signs of contamination and consider performing a mycoplasma test.[9]

  • Optimize Culture Conditions: Ensure the culture medium, serum concentration, and incubator conditions (CO₂, temperature, humidity) are optimal for your specific primary cell type.[9][10]

Start High Cytotoxicity Observed Check_Compound 1. Verify this compound and Solvent Concentration Start->Check_Compound Check_Cells 2. Assess Baseline Cell Health & Passage # Start->Check_Cells Check_Contamination 3. Screen for Contamination (Mycoplasma, Bacteria) Start->Check_Contamination Check_Time 4. Run Dose-Response & Time-Course Experiment Start->Check_Time Solution_Compound Recalculate dilutions. Run vehicle-only control. Check_Compound->Solution_Compound Solution_Cells Use low-passage, healthy cells. Allow recovery after thawing. Check_Cells->Solution_Cells Solution_Contamination Discard contaminated cultures. Use fresh reagents. Check_Contamination->Solution_Contamination Solution_Time Determine CC50. Use shorter exposure time. Check_Time->Solution_Time

A logical workflow for troubleshooting unexpected cytotoxicity.

Q6: My results are inconsistent across experiments. How can I improve reproducibility?

A6: Inconsistency often arises from minor variations in protocol execution. To improve reproducibility:

  • Standardize Cell Seeding: Ensure a uniform number of cells is seeded in each well. Inconsistent cell density can lead to variable results.[11] Handle the cell suspension gently to avoid causing premature cell death.[11]

  • Homogenize Compound Distribution: After adding the this compound stock solution to the culture medium, mix thoroughly before dispensing it to the cells to ensure a uniform concentration.[9]

  • Control for Plate Edge Effects: The outer wells of microplates are prone to evaporation, which can alter compound concentration. It is best practice to fill the perimeter wells with sterile PBS or medium and use the inner wells for your experiment.[9]

  • Use Appropriate Controls: Always include untreated cells, a vehicle control (solvent only), and a positive control (a known cytotoxic agent) in every experiment.[9]

Quantitative Data Summary

The following table summarizes concentrations of this compound used in various primary cell experiments. Note that these values are illustrative and should be used as a starting point for your own dose-finding studies. Cytotoxicity must be empirically determined for your specific cell type and experimental conditions.

Cell Type This compound Concentration Observed Effect Reference
Mouse Pancreatic Beta Cells100 - 125 µMInhibition of glucose- and NAADP-induced Ca²⁺ oscillations[1][2]
Human Cardiac Mesenchymal Stromal Cells100 µMSuppression of NAADP-evoked intracellular Ca²⁺ mobilization[5]
Murine Memory CD4⁺ T Cells50 - 300 µMDose-dependent effects on Ca²⁺ flux; inhibition at 250-300 µM[3][4]
Naïve Murine CD4⁺ T CellsUp to 50 µMNo significant impairment of cell viability without TCR stimulation[8]
Endothelial CellsNot SpecifiedInhibition of histamine-induced secretion of von Willebrand factor[6]
Smooth Muscle CellsNot SpecifiedInhibition of endothelin-1-induced contraction[6]

Experimental Protocols

Here are detailed methodologies for key experiments used to assess cytotoxicity.

General Experimental Workflow

cluster_workflow Cytotoxicity Assessment Workflow A 1. Cell Culture & Seeding (Plate primary cells at optimal density) B 2. Compound Treatment (Add serial dilutions of this compound and controls) A->B C 3. Incubation (Expose cells for a defined period, e.g., 24, 48, 72h) B->C D 4. Select Cytotoxicity Assay (e.g., MTT, LDH, Caspase) C->D E 5. Data Acquisition (Measure absorbance, fluorescence, or luminescence) D->E Perform Assay F 6. Data Analysis (Normalize to controls, calculate % viability, plot CC50) E->F

A generalized workflow for assessing this compound cytotoxicity.
Protocol 1: MTT Assay (Metabolic Activity)

This assay measures the metabolic activity of viable cells by quantifying the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals.

  • Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Remove the medium and add fresh medium containing various concentrations of this compound, a vehicle control, and an untreated control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[9]

  • MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours, allowing formazan crystals to form.[9]

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the crystals.[9]

  • Measurement: Read the absorbance on a microplate reader at a wavelength of 570 nm.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control after subtracting the background absorbance.

Protocol 2: LDH Release Assay (Membrane Integrity)

This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium from cells with damaged membranes.[12]

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT protocol.

  • Incubation: Incubate the plate for the desired duration.

  • Supernatant Collection: After incubation, centrifuge the plate (e.g., at 400 x g for 5 minutes) to pellet any detached cells.[12] Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • Assay Reaction: Add the LDH assay reaction mixture (as per the manufacturer's kit instructions) to each well containing the supernatant. Include controls for maximum LDH release (by lysing untreated cells) and background.[10]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.[12]

  • Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.[10]

Protocol 3: Caspase-3/7 Assay (Apoptosis)

This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

  • Cell Seeding and Treatment: Plate cells in a white-walled 96-well plate and treat with this compound as described previously.[10]

  • Reagent Addition: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow the plate and reagent to equilibrate to room temperature. Add a volume of reagent equal to the volume of cell culture medium in each well.[10]

  • Incubation: Mix the contents on a plate shaker at a low speed for 30-60 seconds. Incubate the plate at room temperature for 1-2 hours.[10]

  • Measurement: Measure the luminescence using a luminometer.

  • Analysis: Increased luminescence indicates higher caspase-3/7 activity and apoptosis. Normalize the results to the vehicle control.

References

Technical Support Center: Troubleshooting Ned-19's Inconsistent Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting inconsistent effects observed during experiments with Ned-19. The following guides and frequently asked questions (FAQs) are designed to address specific issues and provide detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a cell-permeant small molecule that acts as a selective antagonist of the nicotinic acid adenine dinucleotide phosphate (NAADP) signaling pathway.[1][2] It is thought to inhibit NAADP-mediated Ca²⁺ release from acidic organelles like lysosomes by interacting with two-pore channels (TPCs).[1][3] Its exact binding partners have not been definitively demonstrated, but it is widely used as a chemical probe to investigate the role of NAADP in cellular processes.[1]

Q2: I'm observing a stimulatory effect on Ca²⁺ release at lower concentrations of this compound, instead of the expected inhibition. Is this normal?

Yes, this paradoxical effect has been reported. In some cell types, such as memory CD4⁺ T cells, lower concentrations of this compound (e.g., 50-200 µM) have been observed to increase Ca²⁺ release upon stimulation, while higher concentrations (e.g., 250-300 µM) show the expected inhibitory effect.[3] This may be due to a complex interaction with the NAADP receptor or TPCs, where low concentrations could act as a partial agonist or sensitize the channels. It is crucial to perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell type and experimental conditions.

Q3: My results with this compound are not reproducible. What are the common factors that can lead to inconsistent effects?

Several factors can contribute to the inconsistent effects of this compound:

  • Concentration: As mentioned in Q2, the concentration of this compound is critical and can lead to opposing effects.

  • Cell Type and State: The expression and sensitivity of NAADP receptors and TPCs can vary significantly between different cell types and even within the same cell type under different physiological conditions.

  • Compound Stability and Storage: Improper storage and handling of this compound can lead to its degradation. It is crucial to follow the manufacturer's storage recommendations.[2][4][5]

  • Solvent and Final Concentration: this compound is typically dissolved in DMSO.[5] The final concentration of DMSO in the experiment should be kept low (ideally ≤ 0.1%) and consistent across all conditions, as DMSO itself can have effects on cells. A vehicle control (DMSO alone) is essential.

  • Incubation Time: The pre-incubation time with this compound before stimulation is important to ensure it has reached its intracellular target.[6][7] This time may need to be optimized for your specific experimental setup.

  • Off-Target Effects: While generally considered selective for the NAADP pathway, the possibility of off-target effects, especially at higher concentrations, cannot be entirely ruled out.

Q4: Are there any negative controls I can use to validate the specificity of this compound's effects?

Yes, using inactive analogues is a crucial control. Ned-20 , a close structural analogue of this compound, is considered inactive in inhibiting NAADP-mediated Ca²⁺ release and can be used as a negative control to demonstrate the specificity of the observed effects to this compound's action on the NAADP pathway.[8][9][10] Another analogue, This compound.4 , has also been synthesized and characterized.[8][9][10]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered when using this compound.

Problem 1: No effect or weak inhibition observed.
Possible Cause Troubleshooting Step
Insufficient Concentration Perform a dose-response experiment with a wider range of this compound concentrations. Start from nanomolar and go up to high micromolar concentrations.
Inadequate Incubation Time Increase the pre-incubation time with this compound before adding the stimulus. Test a time course (e.g., 30 min, 1h, 2h).
Compound Degradation Ensure this compound has been stored correctly (typically at -20°C or -80°C).[2][4][5] Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.[2][4]
Low Expression of NAADP Receptors/TPCs Verify the expression of TPCs (TPC1, TPC2) in your cell model using techniques like qPCR or western blotting.
Cell Permeability Issues While this compound is cell-permeant, its uptake may vary. Confirm intracellular localization if possible, as this compound is fluorescent.[5][11]
Problem 2: High background or off-target effects.
Possible Cause Troubleshooting Step
Excessive Concentration Reduce the concentration of this compound to the lowest effective inhibitory concentration determined from your dose-response curve.
Solvent Effects Ensure the final DMSO concentration is minimal and consistent across all wells. Always include a vehicle-only control.
Non-Specific Binding Use the inactive analogue Ned-20 as a negative control to differentiate specific NAADP-mediated effects from non-specific effects.[8][9][10]
Cell Health High concentrations of this compound or the solvent may affect cell viability. Perform a cell viability assay (e.g., Trypan Blue, MTT) at the concentrations used.

Data Presentation

Table 1: Reported IC₅₀ Values for this compound

Assay Cell/System Type Reported IC₅₀ Reference
NAADP-mediated Ca²⁺ releaseSea urchin egg homogenate65 nM[2]
[³²P]NAADP bindingSea urchin egg homogenate0.4 nM[5][12]
Glucose-induced Ca²⁺ increasesMouse pancreatic islets3 µM[6][7]
NAADP-mediated Ca²⁺ release-6 nM[5][12]
Ca²⁺ release (cis-Ned 19)-800 nM
[³²P]NAADP binding (cis-Ned 19)-15 µM

Note: IC₅₀ values can vary significantly depending on the experimental system and conditions.

Experimental Protocols

General Protocol for Assessing this compound's Effect on Ca²⁺ Signaling

This protocol provides a general framework. Specific parameters such as cell density, dye concentration, and stimulus concentration should be optimized for your particular experiment.

  • Cell Preparation:

    • Plate cells at an appropriate density in a suitable format (e.g., 96-well plate, glass-bottom dish) for your measurement instrument (e.g., plate reader, fluorescence microscope).

    • Allow cells to adhere and reach the desired confluency.

  • Fluorescent Ca²⁺ Indicator Loading:

    • Prepare a loading buffer containing a fluorescent Ca²⁺ indicator (e.g., Fura-2 AM, Fluo-4 AM) according to the manufacturer's instructions.

    • Remove the culture medium and wash the cells with a physiological salt solution (e.g., HBSS, Tyrode's solution).

    • Incubate the cells with the Ca²⁺ indicator loading buffer at 37°C for the recommended time (typically 30-60 minutes).

    • Wash the cells to remove excess dye.

  • This compound Incubation:

    • Prepare working solutions of this compound and the negative control Ned-20 in the physiological salt solution from a concentrated DMSO stock. Include a vehicle control (DMSO only).

    • Add the this compound, Ned-20, or vehicle control solutions to the cells and pre-incubate for the desired time (e.g., 30-60 minutes) at 37°C.

  • Measurement of Ca²⁺ Response:

    • Place the plate or dish in the measurement instrument and begin recording the baseline fluorescence.

    • Add the stimulus (e.g., agonist, growth factor) to elicit a Ca²⁺ response.

    • Continue recording the fluorescence to capture the entire Ca²⁺ transient.

  • Data Analysis:

    • Quantify the Ca²⁺ response by measuring parameters such as peak amplitude, area under the curve, or frequency of oscillations.

    • Compare the responses in the presence of this compound and Ned-20 to the vehicle control.

Mandatory Visualizations

Signaling Pathway of this compound Action

Ned19_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_organelle Acidic Organelle (e.g., Lysosome) Agonist Agonist Receptor Receptor Agonist->Receptor NAADP_Synthase NAADP Synthase Receptor->NAADP_Synthase Activates NAADP NAADP NAADP_Synthase->NAADP Produces TPC Two-Pore Channel (TPC) NAADP->TPC Activates Ca_Cytosol Cytosolic Ca²⁺ (Increase) Downstream Downstream Cellular Responses Ca_Cytosol->Downstream TPC->Ca_Cytosol Ca²⁺ Release Ca_Organelle Ca²⁺ Store Ned19 This compound Ned19->TPC Inhibits

Caption: this compound inhibits NAADP-mediated Ca²⁺ release from acidic organelles.

Troubleshooting Workflow for Inconsistent this compound Effects

Troubleshooting_Workflow Start Inconsistent this compound Effects Observed Check_Concentration Step 1: Verify & Optimize This compound Concentration Start->Check_Concentration Dose_Response Perform Dose-Response Curve (e.g., 10 nM - 300 µM) Check_Concentration->Dose_Response Check_Controls Step 2: Implement Proper Controls Check_Concentration->Check_Controls Use_Ned20 Use Inactive Analogue Ned-20 and Vehicle (DMSO) Control Check_Controls->Use_Ned20 Check_Protocol Step 3: Review Experimental Protocol Check_Controls->Check_Protocol Protocol_Details Check Incubation Time, Cell Density, Solvent Concentration, and Cell Viability Check_Protocol->Protocol_Details Check_Reagents Step 4: Validate Reagents Check_Protocol->Check_Reagents Reagent_Details Prepare Fresh this compound Stock. Confirm Proper Storage. Check_Reagents->Reagent_Details Inconsistent_Still Effects Still Inconsistent Check_Reagents->Inconsistent_Still Consistent_Results Consistent Results Achieved Inconsistent_Still->Consistent_Results No Further_Investigation Consider Cell Line Variability or Off-Target Effects. Consult Literature. Inconsistent_Still->Further_Investigation Yes

References

Technical Support Center: Verifying Ned-19 Activity in a New Cell Line

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers in validating the activity of Ned-19, a selective antagonist of NAADP-mediated Ca²⁺ signaling, in a new cell line.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental validation of this compound.

QuestionPossible Cause(s)Suggested Solution(s)
Why am I not observing any effect of this compound on intracellular Ca²⁺ levels after agonist stimulation? 1. The new cell line may not express the necessary components of the NAADP signaling pathway (e.g., Two-Pore Channels, particularly TPC2). 2. The concentration of this compound used may be inappropriate for the specific cell line. This compound can exhibit a biphasic effect, potentiating at low concentrations and inhibiting at higher concentrations.[1][2] 3. The agonist used may not induce NAADP production in this cell line. 4. The experimental conditions (e.g., incubation time, buffer composition) may be suboptimal.1. Verify TPC Expression: Perform Western blot or qRT-PCR to confirm the expression of TPC1 and TPC2.[3] 2. Dose-Response Curve: Generate a dose-response curve for this compound (e.g., 10 nM to 100 µM) to determine the optimal inhibitory concentration.[1][4] 3. Use a Direct NAADP Agonist: Utilize a cell-permeant NAADP analog, like NAADP-AM, to directly activate the pathway and confirm this compound's inhibitory effect.[1][5] 4. Optimize Protocol: Ensure a sufficient pre-incubation time with this compound (typically 30-60 minutes).[3][6] Use an appropriate physiological salt solution for calcium imaging.
This compound is causing unexpected changes in cell viability or morphology. 1. High concentrations of this compound or prolonged exposure may induce off-target effects or cellular stress.[6] 2. The solvent (e.g., DMSO) concentration may be too high.1. Assess Cytotoxicity: Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to determine the non-toxic concentration range of this compound for your cell line.[6] 2. Solvent Control: Always include a vehicle control (DMSO) at the same concentration used for this compound treatment.[7]
The inhibitory effect of this compound is inconsistent across experiments. 1. Variability in cell passage number, confluency, or health. 2. Inconsistent preparation and storage of this compound stock solutions.1. Standardize Cell Culture: Use cells within a consistent passage number range and ensure similar confluency at the time of the experiment. 2. Proper Handling of this compound: Prepare fresh dilutions from a concentrated stock solution for each experiment. Store the stock solution at -20°C as recommended.[7]
How can I be sure that the observed effect is specific to NAADP signaling? The observed phenotype could be an off-target effect of this compound.1. Use an Inactive Analog: Employ an inactive analog of this compound, such as Ned-20, which does not inhibit NAADP-mediated Ca²⁺ release, as a negative control.[7][8] 2. Rescue Experiment: Attempt to reverse the inhibitory effect of this compound by co-application of a high concentration of a cell-permeant NAADP agonist (NAADP-AM). 3. Specificity Check: Test whether this compound affects Ca²⁺ release induced by other second messengers like IP₃ or cADPR.[5]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective, membrane-permeant, non-competitive antagonist of nicotinic acid adenine dinucleotide phosphate (NAADP)-mediated Ca²⁺ signaling.[1][4] It is thought to inhibit the function of two-pore channels (TPCs), which are NAADP-sensitive Ca²⁺ release channels located on acidic organelles such as lysosomes.[9][10]

Q2: What is the typical working concentration for this compound?

A2: The effective concentration of this compound can vary significantly between cell types. It has been reported to have an IC₅₀ of around 65 nM for inhibiting NAADP-mediated Ca²⁺ signaling in some systems.[4] However, concentrations ranging from nanomolar to 100 µM have been used in various studies.[1][3][4] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.

Q3: How should I prepare and store this compound?

A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-100 mM).[7] This stock solution should be stored at -20°C. For experiments, fresh dilutions should be made in the appropriate cell culture medium or buffer.

Q4: What are the expected downstream effects of this compound treatment?

A4: By inhibiting NAADP-mediated Ca²⁺ signaling, this compound can affect various cellular processes. Reported effects include inhibition of cell proliferation, migration, and invasion, as well as induction of apoptosis.[4] It has also been shown to impact angiogenesis and tumor growth in vivo.[4][9]

Q5: Can this compound be used in in vivo studies?

A5: Yes, this compound has been used in in vivo mouse models and has been shown to inhibit tumor growth and metastasis.[4][9]

Experimental Protocols

Protocol 1: Calcium Imaging to Validate this compound Activity

This protocol describes how to measure changes in intracellular calcium concentration ([Ca²⁺]i) using a fluorescent indicator to verify the inhibitory effect of this compound.

Materials:

  • New cell line of interest

  • Fluorescent Ca²⁺ indicator (e.g., Fura-2 AM)

  • This compound

  • NAADP-AM (cell-permeant NAADP agonist)

  • Physiological salt solution (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺)

  • DMSO

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding: Seed the cells on a glass-bottom dish or a 96-well plate suitable for fluorescence imaging and culture them to the desired confluency.

  • Dye Loading: Incubate the cells with the Ca²⁺ indicator (e.g., 4 µM Fura-2 AM) in the physiological salt solution for 15-30 minutes at 37°C.[6]

  • Washing: Gently wash the cells twice with the physiological salt solution to remove excess dye.

  • This compound Incubation: Incubate the cells with various concentrations of this compound (and a DMSO vehicle control) for 30-60 minutes at 37°C.

  • Baseline Measurement: Measure the baseline fluorescence for a few minutes.

  • Agonist Stimulation: Add NAADP-AM (e.g., 100 nM) to stimulate Ca²⁺ release and record the change in fluorescence over time.

  • Data Analysis: Calculate the change in fluorescence intensity or the ratio of fluorescence at different wavelengths (for ratiometric dyes like Fura-2) to determine the intracellular Ca²⁺ concentration. Compare the response in this compound treated cells to the control.

Protocol 2: Western Blot for TPC2 Expression

This protocol is to confirm the presence of the molecular target of this compound in your cell line.

Materials:

  • New cell line of interest

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibody against TPC2

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: Lyse the cells using the lysis buffer and collect the total protein lysate.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate the protein lysates (20-30 µg) on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against TPC2 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

Ned19_Signaling_Pathway cluster_stimulus External Stimulus cluster_cell Cell cluster_lysosome Lysosome Agonist Agonist (e.g., Glutamate) Receptor GPCR / Receptor Agonist->Receptor NAADP_Synthase NAADP Synthase Receptor->NAADP_Synthase Activates NAADP NAADP NAADP_Synthase->NAADP Produces TPC2 TPC2 NAADP->TPC2 Activates Ca_Store Ca²⁺ Ca_Cytosol Cytosolic Ca²⁺ Increase Ca_Store->Ca_Cytosol Release Downstream Downstream Cellular Responses Ca_Cytosol->Downstream Ned19 This compound Ned19->TPC2 Inhibits

Caption: Signaling pathway of this compound action.

Ned19_Validation_Workflow Start Start: New Cell Line Check_TPC 1. Verify TPC2 Expression (Western Blot / qRT-PCR) Start->Check_TPC Dose_Response 2. This compound Dose-Response (Calcium Imaging) Check_TPC->Dose_Response TPC Expressed No_TPC No TPC Expression: Pathway likely absent Check_TPC->No_TPC TPC Not Expressed Confirm_Specificity 3. Confirm Specificity (Use Ned-20 / NAADP-AM) Dose_Response->Confirm_Specificity Inhibition Observed No_Effect No Effect: Troubleshoot Protocol Dose_Response->No_Effect No Inhibition Functional_Assay 4. Assess Functional Outcome (Proliferation, Migration, etc.) Confirm_Specificity->Functional_Assay Specificity Confirmed End End: Activity Verified Functional_Assay->End

Caption: Experimental workflow for validating this compound activity.

Troubleshooting_Logic Start Problem: No this compound Effect Observed Check_TPC Is TPC2 Expressed? Start->Check_TPC Check_Dose Is this compound Dose Optimal? Check_TPC->Check_Dose Yes Solution_TPC Solution: Cell line may not be suitable. Check_TPC->Solution_TPC No Check_Agonist Is Agonist Effective? Check_Dose->Check_Agonist Yes Solution_Dose Solution: Perform dose-response curve. Check_Dose->Solution_Dose No Solution_Agonist Solution: Use direct agonist (NAADP-AM). Check_Agonist->Solution_Agonist No Success Problem Resolved Check_Agonist->Success Yes

Caption: Troubleshooting logic for this compound experiments.

References

Navigating Ned-19: A Technical Guide to Degradation, Storage, and Experimental Success

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ned-19, a potent and selective antagonist of the NAADP receptor. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable information on the proper storage, handling, and troubleshooting of this compound to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder?

A1: this compound powder is stable under the recommended storage conditions. For long-term storage, it is advised to keep the powder at -20°C for up to 3 years or at 4°C for up to 2 years.[1][2] It is important to keep the container tightly sealed and protected from direct sunlight.[2]

Q2: How should I store this compound after dissolving it in a solvent?

A2: Once dissolved, the stability of this compound depends on the storage temperature. For stock solutions, it is highly recommended to aliquot the solution to avoid repeated freeze-thaw cycles.[1] Store these aliquots at -80°C for up to 6 months to a year for optimal stability.[1][3] For shorter-term storage, -20°C is acceptable for up to 1 month.[1]

Q3: What is the recommended solvent for dissolving this compound?

A3: The most commonly recommended solvent for this compound is dimethyl sulfoxide (DMSO).[1][4][5] It is soluble up to 125 mg/mL (242.91 mM) in DMSO, though ultrasonic assistance may be needed for complete dissolution.[1] For cell-based experiments, it is crucial to ensure the final DMSO concentration does not exceed a level that could affect your experimental system, typically below 0.1%.[3]

Q4: Can I store my this compound stock solution at 4°C?

A4: For short-term use, typically within a week, aliquots of a this compound solution can be stored at 4°C.[3] However, for any duration longer than this, it is strongly advised to store at -20°C or -80°C to minimize degradation.

Q5: Is this compound light sensitive?

A5: While specific data on light sensitivity is limited, general laboratory best practice for compounds of this nature is to protect them from light. The product should be stored in a dark place.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or weaker than expected experimental results. Degradation of this compound due to improper storage or handling.1. Prepare fresh stock solutions from powder. 2. Ensure stock solutions are stored in single-use aliquots at -80°C. 3. Avoid repeated freeze-thaw cycles.[1]
Precipitation observed in the stock solution upon thawing. The solubility of this compound may have been exceeded, or the solvent may have absorbed moisture.1. Gently warm the tube to 37°C and use an ultrasonic bath to aid dissolution.[4] 2. Use fresh, anhydrous DMSO to prepare new stock solutions.[3]
Variability between different batches of this compound. While suppliers provide purity information, slight variations can occur.1. Always refer to the batch-specific data on the Certificate of Analysis. 2. Perform a dose-response curve for each new batch to confirm its potency in your experimental setup.
Unexpected cellular toxicity. The concentration of the solvent (e.g., DMSO) may be too high in the final experimental medium.1. Calculate the final solvent concentration and ensure it is below the tolerance level of your cells (typically <0.1% for DMSO).[3] 2. Run a vehicle control (medium with the same concentration of solvent) to assess any solvent-induced effects.

Data on Storage Conditions

Form Storage Temperature Duration Reference
Powder-20°C3 years[1][2][3]
Powder4°C2 years[1][2]
In Solvent-80°C6 months - 1 year[1][3]
In Solvent-20°C1 month[1]

Experimental Protocols

Protocol for Preparation of this compound Stock Solution
  • Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).

  • Dissolution: Vortex the tube to mix. If necessary, use an ultrasonic bath to ensure complete dissolution. Gentle warming to 37°C can also aid in this process.[4]

  • Aliquoting and Storage: Once fully dissolved, immediately aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store these aliquots at -80°C for long-term storage.

General Protocol for Cell-Based Assays
  • Thawing: When ready to use, thaw a single aliquot of the this compound stock solution at room temperature.

  • Dilution: Prepare the final working concentration by diluting the stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration is non-toxic to the cells.

  • Treatment: Add the diluted this compound solution to your cells and incubate for the desired time period as determined by your experimental protocol.

  • Controls: Always include a vehicle control (medium with the same final concentration of DMSO) in your experimental design.

Signaling Pathway and Workflow Diagrams

Ned19_Signaling_Pathway This compound Signaling Inhibition cluster_0 Cellular Stimulus cluster_1 NAADP Pathway cluster_2 Downstream Effects Stimulus e.g., Agonist NAADP_Synthase NAADP Synthase Stimulus->NAADP_Synthase NAADP NAADP NAADP_Synthase->NAADP TPC Two-Pore Channels (TPCs) on Lysosomes NAADP->TPC Activates Ca_Release Ca²⁺ Release from Lysosomes TPC->Ca_Release Mediates Cellular_Response Cellular Response (e.g., Proliferation, Gene Expression) Ca_Release->Cellular_Response Ned19 This compound Ned19->TPC Inhibits Ned19_Experimental_Workflow General Experimental Workflow with this compound A Prepare this compound Stock Solution (in DMSO) B Aliquot and Store at -80°C A->B C Thaw Single Aliquot B->C D Prepare Working Solution in Culture Medium C->D E Treat Cells with This compound and Controls D->E F Incubate for Desired Time E->F G Perform Assay (e.g., Ca²⁺ imaging, proliferation) F->G H Data Analysis G->H Troubleshooting_Logic Troubleshooting Inconsistent Results Start Inconsistent Results? Check_Storage Check Storage Conditions (-80°C, single-use aliquots?) Start->Check_Storage Check_Prep Review Solution Prep (Fresh DMSO? Full Dissolution?) Check_Storage->Check_Prep Yes New_Stock Prepare Fresh Stock Solution Check_Storage->New_Stock No Check_Control Vehicle Control Included? Check_Prep->Check_Control Yes Check_Prep->New_Stock No Rerun Rerun Experiment Check_Control->Rerun Yes End Consult Further Check_Control->End No New_Stock->Rerun

References

Technical Support Center: Mitigating Ned-19 Autofluorescence in Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ned-19. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate the inherent autofluorescence of this compound in your microscopy experiments, ensuring high-quality and reliable data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it autofluorescent?

A1: this compound is a potent and cell-permeant antagonist of the NAADP (Nicotinic Acid Adenine Dinucleotide Phosphate) receptor, making it a valuable tool for studying calcium signaling pathways.[1] Structurally, this compound is a derivative of tryptophan, which is an intrinsically fluorescent amino acid. This inherent chemical property is the source of its autofluorescence.

Q2: What are the spectral properties of this compound autofluorescence?

A2: this compound exhibits fluorescence with an excitation maximum around 351-368 nm (UV range) and an emission maximum at approximately 425 nm (blue range).[1] This can lead to spectral overlap with other fluorophores commonly used in microscopy, particularly those in the blue and green channels like DAPI, Hoechst, and some green fluorescent proteins (GFPs).

Q3: How does this compound autofluorescence interfere with my experiments?

A3: The autofluorescence of this compound can create several challenges in microscopy:

  • High Background: It can increase the overall background signal, reducing the signal-to-noise ratio and making it difficult to detect weakly expressed specific signals.

  • Spectral Bleed-through: The emission of this compound can spill over into the detection channels of other fluorophores, leading to false-positive signals and inaccurate colocalization analysis.

  • Reduced Sensitivity: The high background can mask subtle changes in the fluorescence of your target probe, limiting the sensitivity of your assay.

Q4: What are the main strategies to mitigate this compound autofluorescence?

A4: There are three primary approaches to address this compound autofluorescence:

  • Spectral Unmixing: Computationally separating the spectral signature of this compound from other fluorophores.

  • Photobleaching: Intentionally exposing the sample to high-intensity light to destroy the autofluorescence before imaging your target.

  • Quenching: Using chemical agents to reduce or eliminate the fluorescence of this compound.

Each of these methods has its own advantages and disadvantages, which are detailed in the troubleshooting guides below.

Troubleshooting Guides

Issue 1: High Background Fluorescence in the Blue/Green Channels

Question: I am observing a high, diffuse background in my blue and green channels when using this compound, which is obscuring my specific signal. How can I reduce this?

Answer: High background fluorescence is a common issue when working with this compound due to its intrinsic fluorescence. Here are several troubleshooting steps, ranging from simple adjustments to more advanced techniques.

  • Reduce Excitation Power: Use the lowest possible laser power for the UV excitation source that still provides a detectable signal for your target.

  • Decrease Detector Gain/Exposure Time: Lower the gain or exposure time for the blue and green channels to reduce the detection of the background signal.

  • Use Narrower Emission Filters: If your microscopy system allows, use narrower bandpass filters for your blue and green fluorophores to minimize the collection of out-of-band emission from this compound.

Spectral unmixing is a powerful computational technique to separate the emission spectra of multiple fluorophores, including autofluorescence.

Experimental Protocol: Spectral Unmixing using ImageJ/Fiji

  • Acquire a Spectral Image (Lambda Stack):

    • On a confocal microscope with a spectral detector, acquire a series of images at different emission wavelengths (a lambda stack) covering the emission range of this compound and your other fluorophores.

    • It is crucial to also acquire a "reference" spectrum of this compound autofluorescence from a sample treated only with this compound under the same imaging conditions. If you have other fluorophores, you will need reference spectra for each of them as well.

  • Perform Spectral Unmixing in ImageJ/Fiji:

    • Install an appropriate plugin for spectral unmixing, such as "LUMoS Spectral Unmixing" or the built-in spectral unmixing functions in some Fiji distributions.[2][3][4]

    • Open your lambda stack and the reference spectra in ImageJ/Fiji.

    • Follow the plugin's instructions to define the number of fluorophores (including autofluorescence as a separate "fluorophore") and provide the reference spectra.[2]

    • The algorithm will then generate separate images for each fluorophore, with the this compound autofluorescence isolated in its own channel.

Workflow for Spectral Unmixing

SpectralUnmixingWorkflow Spectral Unmixing Workflow cluster_analysis Data Analysis (ImageJ/Fiji) Sample_Multi Multi-labeled Sample (this compound + other probes) Acquire_Multi Acquire Lambda Stack of Multi-labeled Sample Sample_Multi->Acquire_Multi Sample_Ned19 Reference Sample 1 (this compound only) Acquire_Ned19 Acquire Lambda Stack of this compound Reference Sample_Ned19->Acquire_Ned19 Sample_ProbeX Reference Sample 2 (Other probe only) Acquire_ProbeX Acquire Lambda Stack of Probe X Reference Sample_ProbeX->Acquire_ProbeX Run_Unmixing Run Spectral Unmixing Algorithm Acquire_Multi->Run_Unmixing Define_Spectra Define Reference Spectra Acquire_Ned19->Define_Spectra Acquire_ProbeX->Define_Spectra Define_Spectra->Run_Unmixing Separated_Images Generate Separated Images Run_Unmixing->Separated_Images

Figure 1. A generalized workflow for mitigating this compound autofluorescence using spectral unmixing.

Issue 2: this compound Signal is Too Bright, Saturating the Detector

Question: The autofluorescence from this compound is so intense that it's saturating my detector, even at low gain settings. What can I do?

Answer: Detector saturation will prevent accurate quantification. In addition to optimizing acquisition settings, you can try photobleaching or using a chemical quencher.

This technique involves exposing your sample to intense UV light before acquiring your final image to "burn out" the this compound autofluorescence.

Experimental Protocol: Photobleaching this compound Autofluorescence

  • Sample Preparation: Prepare your cells or tissue with this compound and any other fluorescent labels as per your standard protocol.

  • Mount Sample: Mount the sample on the microscope.

  • Locate Region of Interest (ROI): Using transmitted light or a non-overlapping fluorescent channel, locate the area you wish to image.

  • Photobleach:

    • Select the UV laser line used to excite this compound (e.g., 355 nm or 364 nm).

    • Set the laser power to a high level (e.g., 50-100%).

    • Use the "zoom" function to restrict the high-intensity illumination to your ROI.

    • Continuously scan the ROI for a set period (e.g., 30 seconds to 5 minutes). The optimal time will need to be determined empirically.

    • Monitor the decrease in fluorescence in the blue channel until it reaches an acceptable background level.

  • Image Acquisition:

    • Return the laser power to normal, low levels.

    • Acquire your multi-channel image.

Important Considerations for Photobleaching:

  • Phototoxicity: High-intensity UV light can be damaging to live cells. This method is generally more suitable for fixed samples. For live-cell imaging, use the lowest possible bleaching power and duration.[5]

  • Photobleaching of Target Dyes: Be aware that this process may also photobleach your specific fluorescent labels, especially those excited by similar wavelengths.

Since this compound is a tryptophan derivative, quenching agents that are effective for tryptophan fluorescence may reduce its autofluorescence.

Experimental Protocol: Quenching with Tryptophan-Targeted Agents

This is an exploratory method and requires careful validation for your specific application.

  • Select a Quencher: Potential quenching agents for tryptophan-like fluorescence include iodide salts (e.g., potassium iodide) or specialized commercial quenching reagents.

  • Titrate the Quencher: After staining with this compound and other probes, incubate your sample with a range of quencher concentrations.

  • Incubation: Incubate for a defined period (e.g., 10-30 minutes) at room temperature, protected from light.

  • Wash: Wash the sample thoroughly to remove excess quencher.

  • Image: Proceed with microscopy.

Note: The effectiveness of quenchers can be variable, and they may also quench the fluorescence of your specific probes. Always perform control experiments to assess the impact on all fluorophores in your panel.

Quantitative Data Summary

The following table summarizes the reported effectiveness of general autofluorescence reduction techniques applicable to UV-excited fluorophores like this compound. Note: Specific quantitative data for this compound is limited in the literature; these values are based on studies of similar autofluorescent species.

Mitigation TechniqueTypical Reduction in AutofluorescenceKey Considerations
Spectral Unmixing Can achieve near-complete separationRequires a spectral detector and appropriate software; relies on distinct spectral signatures.
Photobleaching (UV) 50-90%Can cause phototoxicity in live cells and may bleach target fluorophores.[6][7][8]
Chemical Quenching Highly variable (20-80%)Quencher may also affect the specific signal; requires optimization.

NAADP Signaling Pathway

This compound acts as an antagonist in the Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) signaling pathway, which is crucial for calcium mobilization from acidic organelles like lysosomes. Here is a simplified diagram of this pathway.

NAADP_Signaling Simplified NAADP Signaling Pathway cluster_stimulus External Stimulus cluster_cell Cellular Response Stimulus Agonist (e.g., hormone, neurotransmitter) Receptor GPCR / Other Receptor Stimulus->Receptor NAADP_Synthase NAADP Synthase (e.g., CD38, SARM1) Receptor->NAADP_Synthase activates NAADP NAADP NAADP_Synthase->NAADP produces TPC Two-Pore Channels (TPCs) on Lysosome NAADP->TPC binds & activates Ca_Release Ca²⁺ Release from Lysosome TPC->Ca_Release Ca_Signal Downstream Ca²⁺ Signaling Events Ca_Release->Ca_Signal Ned19 This compound Ned19->TPC antagonizes

References

Validation & Comparative

A Comparative Guide to the Efficacy of Ned-19 and Other NAADP Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nicotinic acid adenine dinucleotide phosphate (NAADP) has emerged as a critical second messenger in intracellular calcium (Ca²⁺) signaling, mobilizing Ca²⁺ from acidic organelles like lysosomes. Its unique mechanism of action, distinct from the well-established inositol trisphosphate (IP₃) and cyclic ADP-ribose (cADPR) pathways, has made it a compelling target for therapeutic intervention in a variety of diseases. This guide provides a comparative analysis of the efficacy of Ned-19, a widely used NAADP antagonist, with other notable antagonists, supported by experimental data.

Overview of NAADP Signaling

NAADP-mediated Ca²⁺ release is a complex process that can involve two primary types of intracellular channels: two-pore channels (TPCs) located on the membrane of acidic organelles and ryanodine receptors (RyRs) on the endoplasmic reticulum (ER). The prevailing model suggests that NAADP can either directly activate TPCs, leading to an initial localized Ca²⁺ release from acidic stores, which can then be amplified by Ca²⁺-induced Ca²⁺ release (CICR) through RyRs on the ER, or in some cell types, directly sensitize RyRs.

Quantitative Comparison of NAADP Antagonists

Direct quantitative comparison of the efficacy of all NAADP antagonists in a single standardized system is limited in the available literature. However, by compiling data from various studies, we can construct a comparative overview of their potencies.

AntagonistTarget(s)Experimental SystemPotency (IC₅₀)Selectivity (vs. IP₃/cADPR)Reference(s)
This compound TPCs, NAADP Receptor ComplexSea urchin egg homogenate~65 nM (Ca²⁺ release inhibition)~4 µM ([³²P]NAADP binding inhibition)High[1]
Human cardiac mesenchymal stromal cells100 µM (inhibition of NAADP-AM-evoked Ca²⁺ mobilization)Not specified[2]
Metastatic colorectal cancer cells100 µM (inhibition of NAADP-induced Ca²⁺ release)Not specified[3]
This compound.4 NAADP Receptor ComplexSea urchin egg homogenate~10 µM (Ca²⁺ release inhibition)High[1]
Ned-20 NAADP Receptor ComplexSea urchin egg homogenateInactive in Ca²⁺ release inhibition~1.2 µM ([³²P]NAADP binding inhibition)Not applicable[1]
BZ194 RyR1 (in T-cells), NAADP-sensitive pathwayJurkat T-cellsConcentration-dependent inhibition of NAADP-induced Ca²⁺ signalingHigh[4]
SKBR3 cellsConcentration-dependent inhibition of NAADP-mediated Ca²⁺ signalingNot specified[4]

Note: IC₅₀ values can vary significantly depending on the experimental conditions, cell type, and assay used. The data presented here is for comparative purposes and should be interpreted within the context of the cited studies.

In-depth Comparison

This compound and its Analogs

This compound is a potent, cell-permeant, and selective antagonist of NAADP-mediated Ca²⁺ release.[4] It has been widely used to probe the function of NAADP signaling in various cellular processes. Its analog, this compound.4, also inhibits NAADP-induced Ca²⁺ release, though with lower potency. Interestingly, Ned-20, another analog, does not block Ca²⁺ release but can inhibit the binding of radiolabeled NAADP, suggesting it may interact with a regulatory site on the NAADP receptor complex.[1] Studies in sea urchin egg homogenates have shown that this compound does not interfere with Ca²⁺ release mediated by IP₃ or cADPR, highlighting its specificity for the NAADP pathway.[1]

BZ194

Mandatory Visualizations

NAADP Signaling Pathway

NAADP_Signaling cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_lysosome Lysosome/Acidic Store cluster_er Endoplasmic Reticulum Agonist Agonist Receptor Receptor Agonist->Receptor 1. Binding NAADP NAADP Receptor->NAADP TPC TPC NAADP->TPC 3. Activation Ca_cyto Ca²⁺ RyR RyR Ca_cyto->RyR 5. CICR TPC->Ca_cyto 4. Ca²⁺ Release Ca_lyso Ca²⁺ RyR->Ca_cyto 6. Amplification IP3R IP₃R Ca_er Ca²⁺

Caption: NAADP signaling pathway initiating with agonist binding and culminating in Ca²⁺ release.

Experimental Workflow for Antagonist Evaluation

Antagonist_Workflow start Start: Cell Culture dye_loading Load cells with Ca²⁺ indicator dye (e.g., Fura-2 AM) start->dye_loading pre_incubation Pre-incubate with NAADP antagonist (e.g., this compound) dye_loading->pre_incubation stimulation Stimulate with NAADP agonist pre_incubation->stimulation imaging Measure intracellular Ca²⁺ changes (Fluorescence Microscopy) stimulation->imaging analysis Data Analysis: Compare Ca²⁺ response with/without antagonist imaging->analysis end End: Determine Antagonist Efficacy analysis->end

References

Ned-19 Versus Ned-20: A Comparative Guide for Use as a Negative Control in NAADP Signaling Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the nicotinic acid adenine dinucleotide phosphate (NAADP) signaling pathway, the choice of appropriate pharmacological tools is critical for obtaining robust and interpretable data. This guide provides a detailed comparison of Ned-19, a widely used NAADP antagonist, and its structural analog, Ned-20, highlighting the latter's crucial role as a negative control.

Nicotinic acid adenine dinucleotide phosphate (NAADP) is a potent intracellular second messenger that mobilizes calcium (Ca2+) from acidic organelles, such as lysosomes, through the activation of two-pore channels (TPCs).[1][2][3] This signaling cascade is implicated in a multitude of physiological processes, making its pharmacological modulation a key area of research. This compound has emerged as a valuable cell-permeant antagonist for probing NAADP-mediated Ca2+ signaling.[4][5][6] However, to ensure the specificity of its effects, a well-validated negative control is indispensable. Ned-20, an inactive analog of this compound, serves this essential function.

Differentiating this compound and Ned-20: A Tale of Two Analogs

This compound and Ned-20 are structurally very similar, with the only difference being the position of a fluorine atom on a benzene ring.[7][8][9] This seemingly minor alteration has profound consequences for their biological activity. While this compound is a potent inhibitor of NAADP-induced Ca2+ release, Ned-20 is inactive in this regard, even at high concentrations.[8][10]

Interestingly, both compounds can displace radiolabeled NAADP from its binding sites, although their effects on Ca2+ signaling are disparate.[7][8][9] This has led to the proposal of a two-site model for the NAADP receptor, with a high-affinity "locking" or desensitizing site and a lower-affinity "opening" or activating site.[7][11] Ned-20 is thought to bind to the high-affinity site without preventing channel activation, whereas this compound's interaction results in the inhibition of Ca2+ release.[7][8][9] This differential activity makes Ned-20 an ideal negative control to confirm that the observed effects of this compound are due to the specific antagonism of the NAADP-mediated Ca2+ release and not to off-target effects.

Quantitative Comparison of this compound and Ned-20

The following table summarizes the key quantitative parameters for this compound and Ned-20 based on experimental data from sea urchin egg homogenates.

ParameterThis compoundNed-20Reference
Inhibition of NAADP-mediated Ca2+ release (IC50) ~65 nMInactive (even at 100 µM)[8]
Inhibition of [32P]NAADP binding (IC50) ~4 µM~1.2 µM[8]

Visualizing the NAADP Signaling Pathway and Inhibition

To better understand the mechanism of action, the following diagrams illustrate the NAADP signaling pathway and the experimental workflow for evaluating this compound and Ned-20.

NAADP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_lysosome Lysosome Agonist Agonist Receptor Receptor Agonist->Receptor Binds NAADP NAADP Receptor->NAADP Generates TPC Two-Pore Channel NAADP->TPC Activates Ca2+ Ca²⁺ Ned19 This compound Ned19->TPC Inhibits TPC->Ca2+ Releases LysosomalCa Ca²⁺

NAADP signaling pathway and this compound inhibition.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_stimulation Stimulation & Measurement cluster_analysis Data Analysis CellPrep Prepare cells or cell homogenate DyeLoading Load with Ca²⁺-sensitive fluorescent dye CellPrep->DyeLoading Control Vehicle (DMSO) DyeLoading->Control Pre-incubate Ned19 This compound DyeLoading->Ned19 Pre-incubate Ned20 Ned-20 (Negative Control) DyeLoading->Ned20 Pre-incubate NAADP_add Add NAADP Control->NAADP_add Ned19->NAADP_add Ned20->NAADP_add Measure Measure intracellular Ca²⁺ concentration (Fluorometry) NAADP_add->Measure Compare Compare Ca²⁺ release between treatment groups Measure->Compare

Experimental workflow for comparing this compound and Ned-20.

Experimental Protocols

To ensure the rigorous evaluation of this compound and the appropriate use of Ned-20 as a negative control, the following experimental protocols are provided as a general guideline. These should be optimized for the specific cell type and experimental conditions.

Preparation of Sea Urchin Egg Homogenate

Sea urchin egg homogenates are a classic model system for studying NAADP-mediated Ca2+ release.

  • Homogenization: Obtain sea urchin eggs and wash them in artificial seawater. Homogenize the eggs in a buffer containing KCl, HEPES, and protease inhibitors.

  • Storage: The homogenate can be used immediately or snap-frozen in liquid nitrogen and stored at -80°C for future use.

Calcium Mobilization Assay in Sea Urchin Egg Homogenate

This assay directly measures the release of Ca2+ from intracellular stores.

  • Reaction Mixture: Prepare a reaction mixture containing the sea urchin egg homogenate, a Ca2+-sensitive fluorescent dye (e.g., Fluo-4), and an ATP regenerating system in a suitable buffer.

  • Pre-incubation: Aliquot the reaction mixture into a 96-well plate. Add this compound, Ned-20, or a vehicle control (e.g., DMSO) to the respective wells and pre-incubate for 5-10 minutes at room temperature.

  • Stimulation: Initiate the measurement of fluorescence in a plate reader. After establishing a baseline, inject a solution of NAADP to stimulate Ca2+ release.

  • Data Analysis: Quantify the change in fluorescence, which corresponds to the amount of Ca2+ released. Compare the response in the presence of this compound and Ned-20 to the control. The IC50 for this compound can be determined by testing a range of concentrations.

Calcium Imaging in Intact Cells

This method allows for the investigation of NAADP signaling in a more physiological context.

  • Cell Culture and Dye Loading: Culture the cells of interest on glass coverslips. Load the cells with a Ca2+-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

  • Perfusion and Treatment: Place the coverslip in a perfusion chamber on the stage of a fluorescence microscope. Perfuse the cells with a physiological saline solution. Pre-incubate the cells with this compound, Ned-20, or vehicle by adding the compounds to the perfusion solution for a defined period.

  • Stimulation: Stimulate the cells with an agonist known to generate intracellular NAADP or by intracellular application of NAADP via a patch pipette.

  • Image Acquisition and Analysis: Record the changes in intracellular Ca2+ concentration by capturing fluorescence images at regular intervals. Analyze the data to determine the amplitude, frequency, and duration of the Ca2+ signals in the different treatment groups.

Radioligand Binding Assay

This assay is used to assess the direct binding of compounds to the NAADP receptor.

  • Membrane Preparation: Prepare a membrane fraction from a rich source of NAADP receptors, such as sea urchin eggs.

  • Binding Reaction: Incubate the membrane preparation with a radiolabeled NAADP analog (e.g., [32P]NAADP) in the presence of varying concentrations of this compound or Ned-20.

  • Separation and Scintillation Counting: Separate the bound from the free radioligand by rapid filtration. Measure the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound or Ned-20 required to inhibit 50% of the specific binding of the radioligand (IC50).

Conclusion

References

Validating Ned-19's Specificity for Two-Pore Channels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Ned-19, a widely used antagonist of the NAADP signaling pathway, with other alternatives. We present supporting experimental data and detailed protocols to aid researchers in validating its specificity for Two-Pore Channels (TPCs), key ion channels in cellular calcium signaling.

Introduction to this compound and TPCs

Nicotinic acid adenine dinucleotide phosphate (NAADP) is a potent intracellular second messenger that mobilizes calcium (Ca²⁺) from acidic organelles, primarily lysosomes. This process is mediated by Two-Pore Channels (TPCs), a family of ion channels located on the membranes of these organelles. The NAADP-TPC signaling pathway is crucial in a variety of cellular processes, including fertilization, T-cell activation, and muscle contraction.

This compound has emerged as a valuable pharmacological tool to investigate this pathway. It is a selective, cell-permeant, non-competitive antagonist of NAADP-mediated Ca²⁺ signaling. While the precise binding site of this compound is still under investigation, it is understood to act indirectly on TPCs, likely by interacting with an accessory NAADP-binding protein associated with the channel complex.

Comparative Analysis of TPC Inhibitors

The specificity of any pharmacological inhibitor is a critical consideration for accurate experimental interpretation. This section compares this compound with its inactive analog, Ned-20, and other known TPC inhibitors.

CompoundMechanism of ActionTarget SpecificityReported IC₅₀ for NAADP-mediated Ca²⁺ releaseKey AdvantagesKey Limitations
This compound Non-competitive antagonist of the NAADP receptor/TPC complex.[1]Selective for NAADP-mediated Ca²⁺ release over IP₃- and cADPR-mediated release.[1]~65 nM (sea urchin egg homogenate)[2]High potency and selectivity for the NAADP pathway. Cell-permeant.Indirect mechanism of action.
Ned-20 Inactive analog of this compound.Does not inhibit NAADP-mediated Ca²⁺ release.[3]No inhibition observed.[3]Excellent negative control for this compound experiments.Not an inhibitor.
Tetrandrine Blocks TPC2.Also inhibits L-type calcium channels and other ion channels.Varies depending on the cell type and conditions.Broadly available.Lacks specificity for TPCs, potential for off-target effects.
BZ194 NAADP antagonist.Reported to be a specific NAADP antagonist.Higher concentrations required compared to this compound.[4]Alternative to this compound for confirming NAADP pathway involvement.Less potent than this compound.

Experimental Protocols for Validating this compound Specificity

To rigorously validate the specificity of this compound for TPCs, a series of experiments measuring intracellular calcium dynamics is recommended.

Protocol 1: Calcium Imaging to Assess Specificity against Different Ca²⁺ Release Pathways

This protocol is designed to confirm that this compound specifically inhibits NAADP-mediated Ca²⁺ release without affecting other major calcium signaling pathways.

Materials:

  • Cells of interest (e.g., HeLa, Jurkat, or primary cells)

  • Fluorescent Ca²⁺ indicator (e.g., Fura-2 AM or Fluo-4 AM)

  • This compound

  • Ned-20 (negative control)

  • NAADP-AM (cell-permeant NAADP analog)

  • Thapsigargin (SERCA pump inhibitor to induce IP₃-mediated Ca²⁺ release)

  • cADPR-AM (cell-permeant cADPR analog)

  • Imaging buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺)

  • Fluorescence microscope with ratiometric imaging capabilities (for Fura-2) or a standard fluorescence microscope (for Fluo-4).

Procedure:

  • Cell Preparation: Plate cells on glass-bottom dishes suitable for fluorescence microscopy and allow them to adhere.

  • Dye Loading: Load the cells with a fluorescent Ca²⁺ indicator according to the manufacturer's instructions. For example, incubate cells with 2-5 µM Fura-2 AM for 30-60 minutes at 37°C.

  • Wash: Gently wash the cells twice with imaging buffer to remove excess dye.

  • Pre-incubation with Inhibitors:

    • For the experimental group, pre-incubate the cells with the desired concentration of this compound (e.g., 10-100 µM) for 30 minutes at room temperature.

    • For the negative control group, pre-incubate a separate set of cells with the same concentration of Ned-20.

    • Include a vehicle control group (e.g., DMSO).

  • Baseline Measurement: Acquire a stable baseline fluorescence recording for 1-2 minutes.

  • Stimulation and Recording:

    • NAADP Pathway: Add a known concentration of NAADP-AM (e.g., 50-100 nM) and record the change in intracellular Ca²⁺ concentration.

    • IP₃ Pathway: In a separate experiment, after pre-incubation with this compound/Ned-20, add thapsigargin (e.g., 1-2 µM) to elicit Ca²⁺ release from the endoplasmic reticulum via the IP₃ pathway and record the response.

    • cADPR Pathway: In another separate experiment, after pre-incubation, stimulate with cADPR-AM (e.g., 1-5 µM) and record the Ca²⁺ signal.

  • Data Analysis: Measure the amplitude or the area under the curve of the Ca²⁺ transient in response to each stimulus. Compare the responses in the presence of this compound, Ned-20, and the vehicle control.

Expected Results: this compound should significantly inhibit the Ca²⁺ transient induced by NAADP-AM but should have little to no effect on the Ca²⁺ signals elicited by thapsigargin or cADPR-AM. Ned-20 should not inhibit any of the Ca²⁺ responses.

Visualizing the NAADP-TPC Signaling Pathway and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate the NAADP-TPC signaling pathway and a typical experimental workflow for validating this compound's specificity.

NAADP_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell Agonist Agonist GPCR GPCR/Receptor Agonist->GPCR 1. Binding Enzyme NAADP Synthase GPCR->Enzyme 2. Activation NAADP NAADP Enzyme->NAADP 3. Synthesis Accessory_Protein NAADP-Binding Protein NAADP->Accessory_Protein 4. Binding TPC Two-Pore Channel (TPC) Accessory_Protein->TPC 5. Gating Calcium Ca²⁺ TPC->Calcium 6. Ca²⁺ Release Lysosome Lysosome (Acidic Ca²⁺ Store) Cellular_Response Downstream Cellular Response Calcium->Cellular_Response 7. Signaling Cascade Ned19 This compound Ned19->Accessory_Protein Inhibition

Caption: NAADP-TPC Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment Groups cluster_stimulation Stimulation & Measurement cluster_analysis Data Analysis A 1. Plate Cells B 2. Load with Ca²⁺ Indicator (e.g., Fura-2 AM) A->B C 3. Wash B->C E 4. Pre-incubate C->E D1 Vehicle Control (e.g., DMSO) D1->E D2 This compound D2->E D3 Ned-20 (Negative Control) D3->E F 5. Acquire Baseline Fluorescence E->F G 6. Add Stimulus (NAADP-AM, Thapsigargin, or cADPR-AM) F->G H 7. Record Ca²⁺ Response G->H I 8. Quantify Ca²⁺ Transient (Amplitude / Area Under Curve) H->I J 9. Compare Responses Between Treatment Groups I->J

References

A Comparative Guide to Elucidating Two-Pore Channel Function: Genetic Knockdown vs. Ned-19 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two common methodologies used to investigate the function of two-pore channels (TPCs): genetic knockdown (using siRNA/shRNA) and pharmacological inhibition with Ned-19. Understanding the nuances, advantages, and limitations of each approach is critical for designing robust experiments and accurately interpreting data in the study of TPC-mediated signaling pathways.

Introduction to TPCs and this compound

Two-pore channels are cation-permeable channels located on the membranes of endosomes and lysosomes.[1] They are crucial mediators of intracellular Ca2+ signaling, primarily activated by the second messenger nicotinic acid adenine dinucleotide phosphate (NAADP).[2][3] TPC-mediated Ca2+ release from these acidic organelles is implicated in a wide array of cellular processes, including cell growth, migration, and angiogenesis.[1][4]

This compound is a widely used pharmacological agent to probe TPC function. It acts as a selective, non-competitive antagonist of NAADP-induced Ca2+ release.[5] However, its mechanism is complex; at nanomolar concentrations, it can potentiate NAADP activation, while at micromolar concentrations, it is inhibitory.[5] This dual activity necessitates careful dose-response studies.

Genetic knockdown, typically through the use of small interfering RNA (siRNA) or short hairpin RNA (shRNA), offers a target-specific approach to reduce the expression of TPC1 or TPC2, thereby allowing for the study of the consequences of their absence.

Comparative Analysis: Genetic Knockdown vs. This compound

The choice between genetic knockdown and pharmacological inhibition depends on the specific experimental question, cell type, and desired duration of the effect. While both methods aim to abrogate TPC function, they do so through different mechanisms, leading to potentially distinct cellular outcomes.

Key Considerations:
FeatureGenetic Knockdown (siRNA/shRNA)This compound Inhibition
Mechanism of Action Reduces TPC protein expression by degrading target mRNA.Antagonizes NAADP-induced TPC activation.
Specificity Highly specific to the targeted TPC isoform (TPC1 or TPC2).Generally selective for NAADP-mediated signaling but may have off-target effects at high concentrations.
Kinetics Onset of effect is delayed (24-72 hours) and duration is transient (for siRNA) or stable (for shRNA).Rapid onset of action and reversible upon washout.
Dose-Dependence Effect is dependent on transfection efficiency and siRNA/shRNA concentration.Exhibits complex, concentration-dependent effects (potentiation at low nM, inhibition at µM).
Experimental Utility Ideal for studying the long-term consequences of TPC loss-of-function.Suited for investigating the acute role of TPC activity in dynamic cellular processes.
Potential Artifacts Off-target effects of siRNA/shRNA, incomplete knockdown, cellular compensation mechanisms.Off-target effects, potential for biphasic dose-response, indirect mechanism of action.

Quantitative Data Comparison

The following tables summarize experimental data from studies that have employed both TPC knockdown and this compound inhibition, allowing for a direct comparison of their effects on key cellular processes.

Table 1: Effects on VEGF-Induced Angiogenesis in HUVECs
ParameterTPC2 shRNA KnockdownThis compound (100 µM)Reference
VEGF-Induced Ca2+ Release AbolishedAbolished[4][5]
Capillary-like Tube Formation AbolishedReduced by 73%[4][5]
Cell Proliferation Not explicitly statedInhibited[4]
Cell Migration Not explicitly statedInhibited[4]
Table 2: Effects on Choroidal Neovascularization (CNV) in a Mouse Model
ParameterTPC2 KnockoutThis compound (intravitreal injection)Reference
Vascular Sprouting Area Reduced by ~50%Inhibited to a similar extent as TPC2 knockout[6]
Vascular Leakage Significantly reducedSignificantly reduced[6][7]
Table 3: Effects on Melanoma Cell Proliferation and Migration
ParameterTPC1 KnockoutThis compoundReference
Cell Proliferation Lower rate of proliferationNot directly compared in the same study[8]
Cell Migration (Wound Healing) Slower wound recoveryNot directly compared in the same study[8]
Cell Invasion (Transwell Assay) Fewer cells migrated through poresNot directly compared in the same study[8]

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. The following are generalized, side-by-side protocols for TPC knockdown using siRNA and inhibition using this compound in a 96-well plate format, suitable for assays such as cell viability or migration.

Protocol 1: TPC Knockdown using siRNA

Objective: To transiently reduce the expression of a target TPC isoform in cultured cells.

Materials:

  • Validated siRNA targeting TPC1 or TPC2 (and non-targeting control siRNA)

  • Transfection reagent (e.g., Lipofectamine RNAiMAX)

  • Opti-MEM I Reduced Serum Medium

  • Complete cell culture medium

  • 96-well plates

  • Cells to be transfected

Procedure:

  • Cell Seeding: 24 hours prior to transfection, seed cells in a 96-well plate at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA Preparation: In a sterile microcentrifuge tube, dilute 1-5 pmol of TPC siRNA (or non-targeting control) into Opti-MEM to a final volume of 10 µL. Mix gently.

  • Transfection Reagent Preparation: In a separate tube, dilute 0.3 µL of transfection reagent into Opti-MEM to a final volume of 10 µL. Mix gently and incubate for 5 minutes at room temperature.

  • Complex Formation: Combine the diluted siRNA and diluted transfection reagent. Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.

  • Transfection: Add the 20 µL siRNA-lipid complex drop-wise to each well containing cells and 80 µL of complete medium. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal time for knockdown should be determined empirically.

  • Validation: Harvest cells for analysis. Confirm mRNA knockdown via RT-qPCR (24-48 hours post-transfection) and protein knockdown via Western Blot (48-72 hours post-transfection).

Protocol 2: TPC Inhibition using this compound

Objective: To acutely inhibit TPC function in cultured cells.

Materials:

  • This compound

  • DMSO (for stock solution)

  • Complete cell culture medium

  • Cells in culture

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Treatment Preparation: Dilute the this compound stock solution in pre-warmed complete culture medium to the desired final concentrations (e.g., 1, 10, 50, 100 µM). Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 30 minutes to 24 hours). The optimal pre-incubation time depends on the specific downstream event being studied.

  • Assay Performance: Proceed with the desired cellular assay (e.g., Ca2+ imaging, migration assay, etc.).

Visualizing TPC Signaling and Experimental Design

Signaling Pathway

The following diagram illustrates the central role of TPCs in NAADP-mediated Ca2+ signaling from endo-lysosomes, which can then trigger further Ca2+ release from the endoplasmic reticulum (ER) in a process known as calcium-induced calcium release (CICR).

TPC_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_pm Plasma Membrane cluster_endo_lysosome Endo-lysosome cluster_er Endoplasmic Reticulum cluster_interventions Experimental Interventions Agonist Agonist Receptor Receptor Agonist->Receptor NAADP NAADP Accessory Protein Accessory Protein NAADP->Accessory Protein binds Ca2+ Ca²⁺ Downstream Effectors Downstream Effectors Ca2+->Downstream Effectors activates IP3R/RyR IP3R/RyR Ca2+->IP3R/RyR triggers CICR Cellular Response\n(e.g., Migration, Proliferation) Cellular Response (e.g., Migration, Proliferation) Downstream Effectors->Cellular Response\n(e.g., Migration, Proliferation) TPC TPC1/2 Accessory Protein->TPC activates Receptor->NAADP synthesis TPC->Ca2+ release Lysosomal Ca2+ Ca²⁺ Lysosomal Ca2+->TPC ER Ca2+ Ca²⁺ ER Ca2+->IP3R/RyR IP3R/RyR->Ca2+ siRNA/shRNA siRNA/shRNA (TPC Knockdown) siRNA/shRNA->TPC inhibits expression This compound This compound This compound->Accessory Protein antagonizes NAADP binding

NAADP/TPC signaling pathway and points of intervention.

Experimental Workflow

This diagram outlines a typical workflow for comparing the effects of TPC genetic knockdown and pharmacological inhibition on a specific cellular response.

Experimental_Workflow cluster_setup Experimental Setup cluster_arms Treatment Arms cluster_analysis Analysis Cell_Culture Seed cells in multi-well plates Control Control Group (e.g., non-targeting siRNA, vehicle) Cell_Culture->Control Knockdown TPC Knockdown (siRNA/shRNA) Cell_Culture->Knockdown Inhibition This compound Inhibition Cell_Culture->Inhibition Stimulation Stimulate with Agonist (e.g., VEGF) Control->Stimulation Knockdown->Stimulation 24-72h incubation Inhibition->Stimulation Acute pre-incubation Assay Perform Cellular Assay (e.g., Migration, Ca²⁺ Imaging) Stimulation->Assay Data_Acquisition Data Acquisition and Quantification Assay->Data_Acquisition Comparison Comparative Analysis of Effects Data_Acquisition->Comparison

Workflow for comparing TPC knockdown and this compound.

Conclusion

Both genetic knockdown of TPCs and pharmacological inhibition with this compound are valuable tools for dissecting the roles of these ion channels in cellular physiology and pathophysiology.

  • Genetic knockdown offers high target specificity and is the preferred method for investigating the consequences of a sustained loss of TPC function.

  • This compound provides a means to study the acute effects of inhibiting TPC-mediated signaling and is particularly useful for dynamic processes.

The data presented in this guide highlight that while both approaches generally lead to similar qualitative outcomes (e.g., inhibition of angiogenesis), the quantitative effects can differ.[5][6] This may be due to the indirect and complex pharmacology of this compound, the potential for incomplete knockdown with siRNA/shRNA, or the activation of compensatory mechanisms in knockdown models.

For a comprehensive understanding of TPC function, a combinatorial approach is recommended. Utilizing both genetic and pharmacological tools, as demonstrated in the cited literature, allows for a more robust validation of experimental findings and a deeper understanding of the multifaceted roles of two-pore channels in health and disease. Researchers should carefully consider the specific advantages and limitations of each method when designing their experiments and interpreting their results.

References

A Comprehensive Comparison of the In Vitro and In Vivo Effects of Ned-19

Author: BenchChem Technical Support Team. Date: December 2025

Ned-19 is a selective, membrane-permeant, and non-competitive antagonist of nicotinic acid adenine dinucleotide phosphate (NAADP), a potent calcium (Ca2+) mobilizing second messenger.[1][2] By inhibiting NAADP-mediated Ca2+ signaling, this compound has emerged as a critical pharmacological tool for elucidating the diverse physiological and pathological roles of the NAADP pathway. This guide provides a detailed comparison of its effects in both laboratory-based cellular studies (in vitro) and within living organisms (in vivo), supported by experimental data and protocols.

I. In Vitro Effects of this compound

In vitro studies have been instrumental in defining the mechanism of action and cellular consequences of this compound application across a variety of cell types. A primary and consistent finding is its ability to inhibit NAADP-mediated intracellular Ca2+ release, which in turn affects a cascade of downstream cellular processes.

Mechanism of Action

This compound acts as a non-competitive antagonist of the NAADP receptor, inhibiting both NAADP-mediated Ca2+ release and NAADP binding.[3] It specifically targets the NAADP signaling pathway without affecting Ca2+ release induced by other messengers like inositol 1,4,5-trisphosphate (IP3) or cyclic ADP-ribose (cADPR).[2][4] The half-maximal inhibitory concentration (IC50) for the inhibition of NAADP-mediated Ca2+ signaling is approximately 65 nM.[1]

Cellular Effects

The inhibitory effects of this compound on Ca2+ signaling translate to a range of observable cellular outcomes:

  • T-Cells: In murine naïve CD4+ T cells, trans-Ned-19 demonstrates a concentration-dependent decrease in T-cell receptor (TCR)-stimulated Ca2+ signaling, leading to inhibited T-cell activation and proliferation.[5] It has also been shown to inhibit the secretion of cytokines such as IL-2, IL-10, and IFN-γ in memory CD4+ T cells.[2] Interestingly, at lower concentrations (50-200 µM), this compound can stimulate Ca2+ flux in memory CD4+ cells, while higher concentrations (250-300 µM) are inhibitory, suggesting a complex, concentration-dependent effect in this cell type.[2]

  • Cancer Cells: In melanoma cells, this compound (25-100 μM) has been shown to reduce cell proliferation and induce apoptosis in a time-dependent manner.[1] It also affects cell migratory behavior by reducing the expression of N-cadherin and increasing E-cadherin expression.[1]

  • Pancreatic Acinar and Beta Cells: this compound inhibits Ca2+ oscillations induced by cholecystokinin (CCK) in pancreatic acinar cells.[6] In mouse pancreatic beta cells, it blocks NAADP-mediated Ca2+ spiking and reduces glucose-induced Ca2+ increases with an IC50 of 3 μM.[7]

  • Parasites: In the malaria parasite Plasmodium falciparum, this compound inhibits the transition from the early to the late trophozoite stage and the subsequent development into the multinucleated schizont stage.[8] This is associated with an effect on spontaneous intracellular Ca2+ oscillations.[8]

  • Cardiac Mesenchymal Stromal Cells (C-MSCs): In human C-MSCs, this compound inhibits serum-induced proliferation and the phosphorylation of extracellular signal-regulated protein kinases 1 and 2 (ERK1/2), key proteins in cell growth signaling pathways.[9]

Quantitative Data Summary: In Vitro Effects
Cell TypeThis compound ConcentrationObserved EffectIC50Reference
Sea Urchin Eggs65 nMInhibition of NAADP-mediated Ca2+ release65 nM[1][10]
Melanoma Cells25-100 µMReduced cell proliferation and number, induced apoptosisNot specified[1]
Murine Naïve CD4+ T-Cells100 µMComplete inhibition of proliferationNot specified[2][5]
Murine Memory CD4+ T-Cells50-200 µMIncreased Ca2+ release upon stimulationNot applicable[2]
Murine Memory CD4+ T-Cells300 µMInhibition of receptor-mediated Ca2+ fluxNot specified[2]
Mouse Pancreatic Beta Cells3 µMInhibition of glucose-induced Ca2+ increases3 µM[7]
Plasmodium falciparum100 µMFive-fold reduction in parasitemia compared to controlNot specified[8]
Human Cardiac MSCs100 µMInhibition of serum-induced ERK1/2 phosphorylationNot specified[9]

II. In Vivo Effects of this compound

The translation of in vitro findings to whole-organism models has demonstrated the potential of this compound to modulate complex disease processes, particularly in cancer and inflammation.

Anti-Tumor and Anti-Metastatic Activity

In a significant in vivo application, this compound was tested in a mouse model of melanoma. The results showed that this compound strongly inhibits tumor growth and vascularization.[1] Furthermore, it was effective in reducing the formation of lung metastases.[1] These findings align with the in vitro observations of its anti-proliferative and anti-migratory effects on melanoma cells.

Anti-Inflammatory Activity

In a mouse model of intestinal inflammation, the administration of trans-Ned-19 was found to ameliorate the disease.[5] This therapeutic effect is consistent with its in vitro ability to modulate T-cell function and plasticity, specifically by promoting the conversion of Th17 cells into regulatory T cells.[5]

Quantitative Data Summary: In Vivo Effects
Animal ModelDisease/ConditionThis compound AdministrationObserved OutcomeReference
MiceMelanomaNot specifiedStrong inhibition of tumor growth and vascularization[1]
MiceMelanomaNot specifiedInhibition of lung metastases[1]
Mice (IL-17A fate mapping)Intestinal InflammationNot specifiedAmelioration of disease[5]

III. Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the effects of this compound.

Intracellular Ca2+ Measurement (In Vitro)
  • Cell Preparation: Naïve CD4+ T cells are isolated from mice.

  • Dye Loading: Cells are loaded with a Ca2+-sensitive fluorescent dye, such as Fura-2-AM, by incubation.

  • This compound Incubation: The Fura-2 loaded cells are incubated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 1 hour).

  • Stimulation: T-cell receptor (TCR) stimulation is initiated using anti-CD3 and anti-CD28 antibodies.

  • Data Acquisition: Changes in intracellular Ca2+ concentration are measured by monitoring the fluorescence ratio of the dye using a fluorometer or fluorescence microscope. The area under the curve (AUC) is often calculated to quantify the overall Ca2+ response.[5]

Cell Proliferation Assay (In Vitro)
  • Cell Preparation: Naïve CD4+ T cells are isolated.

  • Dye Labeling: Cells are labeled with a proliferation-tracking dye, such as CellTrace™ Violet, which is diluted with each cell division.

  • Treatment and Stimulation: Labeled cells are incubated with different concentrations of this compound and then stimulated with anti-CD3 and anti-CD28 antibodies to induce proliferation.

  • Incubation: Cells are cultured for a period sufficient for multiple divisions (e.g., 96 hours).

  • Analysis: The dilution of the violet dye is analyzed by flow cytometry. The number of cell divisions is determined by the distinct fluorescence peaks.[5]

Melanoma Xenograft Model (In Vivo)
  • Cell Implantation: Human melanoma cells are injected subcutaneously into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are treated with this compound (route and dose to be optimized for the model) or a vehicle control.

  • Monitoring: Tumor volume is measured regularly (e.g., with calipers) throughout the treatment period.

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be processed for further analysis (e.g., histology to assess vascularization). For metastasis studies, lungs are harvested and examined for metastatic nodules.[1]

IV. Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the role of this compound.

NAADP_Signaling_Pathway receptor Cell Surface Receptor naadp_synth NAADP Synthase receptor->naadp_synth activates agonist Agonist agonist->receptor naadp NAADP naadp_synth->naadp produces tpc TPCs on Lysosome naadp->tpc activates ca_release Ca²⁺ Release tpc->ca_release downstream Downstream Cellular Effects (e.g., Proliferation, Gene Expression) ca_release->downstream ned19 This compound ned19->tpc INHIBITS

Caption: NAADP signaling pathway and the inhibitory action of this compound.

In_Vitro_Workflow start Isolate Target Cells (e.g., CD4+ T-Cells) treatment Incubate with this compound (various concentrations) vs. Vehicle Control start->treatment stimulation Apply Stimulus (e.g., Anti-CD3/CD28) treatment->stimulation incubation Culture for Defined Period stimulation->incubation assay Perform Assay incubation->assay prolif Proliferation Assay (Flow Cytometry) assay->prolif calcium Ca²⁺ Measurement (Fluorometry) assay->calcium cytokine Cytokine Analysis (ELISA) assay->cytokine analysis Data Analysis and Comparison prolif->analysis calcium->analysis cytokine->analysis In_Vivo_Workflow start Establish Animal Model (e.g., Tumor Xenograft) grouping Randomize Animals into Treatment vs. Control Groups start->grouping treatment Administer this compound or Vehicle Control (Defined Schedule) grouping->treatment monitoring Monitor Health and Measure Outcomes (e.g., Tumor Volume) treatment->monitoring monitoring->treatment Repeat Treatment Cycle endpoint Endpoint Reached monitoring->endpoint analysis Harvest Tissues for Ex Vivo Analysis (Histology, Weight) endpoint->analysis conclusion Statistical Analysis and Conclusion analysis->conclusion

References

Ned-19: A Comparative Guide to its Inhibitory Profile Against Calcium Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory profile of Ned-19 against various calcium channels, with a focus on its well-documented effects on NAADP (Nicotinic Acid Adenine Dinucleotide Phosphate)-sensitive channels. The information presented is supported by experimental data to aid in the evaluation of this compound as a selective pharmacological tool.

Executive Summary

This compound is a potent and selective antagonist of NAADP-mediated calcium signaling.[1][2][3] It primarily exerts its inhibitory effects on two-pore channels (TPCs), which are NAADP-sensitive Ca2+ release channels located on acidic organelles like lysosomes and endosomes.[4][5][6][7] Extensive research has demonstrated that this compound does not significantly inhibit other major classes of calcium channels, including voltage-gated calcium channels, or calcium release mediated by other second messengers such as inositol 1,4,5-trisphosphate (IP3) and cyclic ADP-ribose (cADPR).[1][2][8][9] This high degree of selectivity makes this compound an invaluable tool for dissecting the physiological roles of NAADP signaling pathways.

Quantitative Inhibitory Profile of this compound

The following table summarizes the available quantitative data on the inhibitory potency of this compound and its stereoisomers against NAADP-sensitive calcium channels. It is important to note that IC50 values can vary depending on the experimental conditions, cell type, and specific agonist used.

Target ChannelThis compound IsomerIC50 ValueExperimental SystemAgonistReference
NAADP Receptortrans-Ned-19~3 µMMouse Pancreatic IsletsGlucose[8]
TPC1-mediated Ca2+ risecis-Ned-192.7 µMRat Aortic Smooth Muscle CellsNorepinephrine[10]
TPC1-mediated Ca2+ risetrans-Ned-198.9 µMRat Aortic Smooth Muscle CellsNorepinephrine[10]
NAADP-mediated Ca2+ releasecis-Ned-19800 nMSea Urchin Egg HomogenateNAADP[3]
TPC2trans-Ned-19Inhibits at 1 µM (non-competitive), Potentiates at nM concentrationsReconstituted TPC2 in lipid bilayersNAADP[5][11]

Note on Voltage-Gated Calcium Channels:

Current literature lacks evidence for the direct inhibition of voltage-gated calcium channels (L-type, T-type, P/Q-type, N-type, and R-type) by this compound at concentrations typically used to block NAADP signaling. One study on mouse pancreatic islets explicitly showed that this compound does not affect the activation of voltage-gated Ca2+ channels.[8] This underscores the selectivity of this compound for the NAADP-sensitive TPC channels.

Signaling Pathways

The following diagrams illustrate the canonical NAADP signaling pathway and a simplified experimental workflow for investigating this compound's effects.

NAADP_Signaling_Pathway NAADP/TPC Signaling Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_organelle Endo-lysosome Agonist Agonist Receptor Receptor Agonist->Receptor Binds NAADP_Synthase NAADP Synthase Receptor->NAADP_Synthase Activates NAADP NAADP NAADP_Synthase->NAADP Synthesizes TPC TPC Channel NAADP->TPC Activates Ca_Cytosol Cytosolic Ca2+ Increase Cellular_Response Cellular Response Ca_Cytosol->Cellular_Response Initiates TPC->Ca_Cytosol Ca2+ Release Ca_Store Ca2+ Store Ca_Store->TPC Ned19 This compound Ned19->TPC Inhibits

Caption: NAADP/TPC Signaling Pathway and Point of Inhibition by this compound.

Experimental_Workflow Experimental Workflow for Assessing this compound Activity start Start: Cell Culture load_dye Load cells with Ca2+ indicator (e.g., Fura-2 AM) start->load_dye pre_incubate Pre-incubate with This compound or vehicle load_dye->pre_incubate stimulate Stimulate with NAADP agonist pre_incubate->stimulate measure Measure intracellular Ca2+ concentration stimulate->measure analyze Analyze data and determine IC50 measure->analyze end End analyze->end

Caption: A typical workflow for evaluating the inhibitory effect of this compound.

Experimental Protocols

Measurement of Intracellular Calcium [Ca2+]i using Fura-2 AM

This protocol is adapted for measuring changes in intracellular calcium in response to NAADP agonists and inhibition by this compound in a T-cell line.

Materials:

  • T-cells (e.g., Jurkat)

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • HEPES-buffered saline (HBS): 10 mM HEPES, 140 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 10 mM glucose, pH 7.4

  • This compound

  • NAADP agonist (e.g., NAADP-AM)

  • DMSO

  • Poly-L-lysine coated coverslips or imaging plates

  • Fluorescence microscope or plate reader with dual excitation capabilities (340 nm and 380 nm)

Procedure:

  • Cell Preparation: Culture T-cells in RPMI 1640 supplemented with 10% FBS. On the day of the experiment, harvest cells and resuspend in HBS at a density of 1 x 10^6 cells/mL. For adherent cells, seed onto poly-L-lysine coated coverslips the day before.

  • Dye Loading: Prepare a 2 mM stock solution of Fura-2 AM in DMSO. Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO. For loading, mix the Fura-2 AM stock with an equal volume of Pluronic F-127 solution, then dilute in HBS to a final Fura-2 AM concentration of 2-5 µM.

  • Incubate the cells with the Fura-2 AM loading solution for 30-45 minutes at 37°C in the dark.

  • Washing: Centrifuge the cells and wash twice with HBS to remove extracellular dye. Resuspend the cells in HBS. For adherent cells, gently wash the coverslips with HBS.

  • Incubation with this compound: Aliquot the cell suspension into appropriate wells or chambers. Add this compound (from a concentrated stock in DMSO) to the desired final concentrations. Include a vehicle control (DMSO). Incubate for 15-30 minutes at room temperature.

  • Calcium Measurement: Place the cells on the fluorescence imaging system. Record baseline fluorescence by alternating excitation at 340 nm and 380 nm, with emission collected at ~510 nm.

  • Stimulation: Add the NAADP agonist to the cells while continuously recording the fluorescence.

  • Data Analysis: Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380). The change in this ratio is proportional to the change in intracellular calcium concentration. Compare the response in this compound treated cells to the vehicle control to determine the extent of inhibition.

Whole-Cell Patch-Clamp Electrophysiology for TPC Currents

This protocol provides a general framework for recording TPC currents from isolated lysosomes or whole endo-lysosomes.

Materials:

  • Cells expressing the TPC of interest

  • Lysosome isolation kit

  • Patch-clamp amplifier and data acquisition system

  • Borosilicate glass capillaries for pipettes

  • Micromanipulator

  • Pipette solution (luminal): e.g., 140 mM KCl, 10 mM HEPES, pH 4.6

  • Bath solution (cytosolic): e.g., 140 mM KCl, 10 mM HEPES, pH 7.2

  • NAADP

  • This compound

Procedure:

  • Lysosome Isolation: Isolate lysosomes from the cells of interest using a commercially available kit or a standard biochemical fractionation protocol.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 5-10 MΩ when filled with the pipette solution.

  • Seal Formation: Approach an isolated lysosome with the patch pipette under positive pressure. Once a dimple is observed on the lysosomal membrane, release the positive pressure and apply gentle suction to form a giga-ohm seal (>1 GΩ).

  • Whole-Lysosome Configuration: Apply a brief, strong suction pulse to rupture the membrane patch and achieve the whole-lysosome configuration. The interior of the pipette is now continuous with the lysosomal lumen.

  • Recording: Clamp the voltage across the lysosomal membrane (e.g., at -40 mV). Record baseline currents.

  • Drug Application: Perfuse the bath solution with NAADP to activate TPC currents. Observe the change in current.

  • Inhibition: After washing out the NAADP, pre-incubate the lysosome with this compound in the bath solution before re-applying NAADP to assess the inhibitory effect of this compound on the TPC currents.

  • Data Analysis: Analyze the recorded currents to determine the amplitude and kinetics of the TPC-mediated currents in the presence and absence of this compound.

Conclusion

This compound is a highly selective antagonist of NAADP-sensitive two-pore channels (TPCs). The available experimental data consistently demonstrate its potent inhibition of TPC1 and TPC2, with a notable lack of activity against other major calcium channel families at comparable concentrations. This makes this compound an essential pharmacological tool for researchers investigating the roles of NAADP and TPCs in cellular signaling and physiology. When using this compound, it is crucial to consider its dose-dependent effects on TPC2, where it can act as a potentiator at nanomolar concentrations and an inhibitor at micromolar concentrations. The provided experimental protocols offer a starting point for researchers to investigate the effects of this compound in their specific experimental systems.

References

A Comparative Analysis of Ned-19 and Its Analogues as NAADP Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Ned-19, a widely used non-competitive antagonist of the nicotinic acid adenine dinucleotide phosphate (NAADP) receptor, and its key analogues: Ned-20, this compound.4, and Ned-K. This document summarizes their mechanisms of action, comparative efficacy based on available experimental data, and the experimental protocols used for their characterization.

Introduction to this compound and the NAADP Signaling Pathway

Nicotinic acid adenine dinucleotide phosphate (NAADP) is a potent intracellular second messenger that mobilizes calcium (Ca²⁺) from acidic organelles, such as lysosomes, through the activation of two-pore channels (TPCs).[1][2] This signaling pathway is crucial in a variety of cellular processes, including proliferation, apoptosis, and signal transduction. This compound has emerged as a critical pharmacological tool for studying NAADP-mediated Ca²⁺ signaling due to its cell-permeant nature and high potency.[3] This guide explores the structure-activity relationships of this compound and its analogues, providing researchers with the necessary information to select the most appropriate tool for their specific experimental needs.

Comparative Efficacy and Mechanism of Action

The available data demonstrates distinct pharmacological profiles for this compound and its analogues, highlighting their utility in dissecting the intricacies of the NAADP receptor. The NAADP receptor is proposed to have two distinct binding sites: a high-affinity "locking" site responsible for receptor desensitization and a low-affinity "opening" site that triggers Ca²⁺ release.[4][5] The differential effects of this compound analogues on Ca²⁺ release and NAADP binding provide valuable insights into these sites.

CompoundTargetIC50 (NAADP-mediated Ca²⁺ Release)IC50 (NAADP Binding)Key CharacteristicsReference
This compound NAADP Receptor (non-competitive antagonist)65 nM4 µMPotent inhibitor of both Ca²⁺ release and NAADP binding.[3][6]
Ned-20 NAADP Receptor (high-affinity site ligand)No inhibition1.2 µMInhibits NAADP binding but does not block Ca²⁺ release; useful for studying the high-affinity "locking" site.[4][6]
This compound.4 NAADP Receptor (low-affinity site antagonist)10 µMNo inhibitionInhibits Ca²⁺ release but does not compete for the high-affinity NAADP binding site; suggests interaction with the low-affinity "opening" site.[4][6]
Ned-K TPC1Inhibits at 10 µM*Not ReportedA more soluble analogue of this compound that selectively inhibits TPC1, a key channel in NAADP signaling.[3][7]

*Inhibits NAADP-AM-evoked intracellular Ca²⁺ release in human cardiac mesenchymal stromal cells.[3]

Signaling Pathway Diagrams

The following diagrams illustrate the proposed NAADP signaling pathway and the points of intervention for this compound and its analogues.

Caption: The NAADP signaling pathway, from extracellular stimulus to intracellular calcium release.

Ned19_Intervention cluster_cytosol Cytosol cluster_lysosome Lysosome / Acidic Vesicle NAADP NAADP NAADP_Receptor High-Affinity Site Low-Affinity Site NAADP->NAADP_Receptor:high Binds & Desensitizes NAADP->NAADP_Receptor:low Binds & Activates TPC Two-Pore Channel (TPC) NAADP_Receptor:low->TPC Gating Ned19 This compound Ned19->NAADP_Receptor:high Inhibits Binding Ned19->NAADP_Receptor:low Inhibits Activation Ned20 Ned-20 Ned20->NAADP_Receptor:high Inhibits Binding Ned19_4 This compound.4 Ned19_4->NAADP_Receptor:low Inhibits Activation NedK Ned-K NedK->TPC Inhibits TPC1

Caption: Sites of action for this compound and its analogues on the NAADP receptor and TPC.

Experimental Protocols

NAADP-Mediated Ca²⁺ Release Bioassay

This protocol is adapted from methodologies utilizing sea urchin egg homogenates, a model system rich in NAADP receptors.

Objective: To measure the effect of this compound and its analogues on NAADP-induced Ca²⁺ release.

Materials:

  • Sea urchin egg homogenate

  • Fluorescent Ca²⁺ indicator (e.g., Fluo-4)

  • NAADP

  • This compound and its analogues

  • Fluorometer or fluorescence microscope

Procedure:

  • Prepare the sea urchin egg homogenate as per established protocols.

  • Load the homogenate with a fluorescent Ca²⁺ indicator.

  • Pre-incubate the homogenate with varying concentrations of the test compound (this compound or its analogues) or vehicle control for a specified period (e.g., 5-10 minutes).

  • Establish a baseline fluorescence reading.

  • Inject a sub-maximal concentration of NAADP to induce Ca²⁺ release.

  • Monitor the change in fluorescence, which corresponds to the change in intracellular Ca²⁺ concentration.

  • Calculate the percentage of inhibition of the NAADP response by the test compound relative to the vehicle control.

Radioligand Binding Assay

This protocol is designed to assess the ability of this compound and its analogues to compete with radiolabeled NAADP for binding to its receptor.

Objective: To determine the binding affinity (IC₅₀) of this compound and its analogues to the high-affinity NAADP binding site.

Materials:

  • Sea urchin egg homogenate (as a source of NAADP binding protein)

  • [³²P]NAADP (radioligand)

  • This compound and its analogues

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Incubate the sea urchin egg homogenate with varying concentrations of the unlabeled test compound (this compound or its analogues) for a pre-determined time (e.g., 10 minutes) at 25°C.

  • Add a fixed concentration of [³²P]NAADP (e.g., 0.3 nM) to the mixture and incubate for an additional period (e.g., 30 minutes) to allow for binding equilibrium.[8]

  • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters to remove non-specifically bound radioactivity.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the percentage of specific binding of [³²P]NAADP at each concentration of the test compound and determine the IC₅₀ value.

Conclusion

This compound and its analogues represent a versatile toolkit for the investigation of NAADP-mediated Ca²⁺ signaling. While this compound remains a potent and widely used general antagonist, its analogues offer the ability to probe specific aspects of the NAADP receptor complex. Ned-20 is invaluable for isolating the function of the high-affinity desensitization site, whereas this compound.4 allows for the study of the low-affinity activation site in the absence of high-affinity binding. Ned-K provides a more targeted approach by selectively inhibiting TPC1. The selection of the appropriate compound will depend on the specific research question, with the data and protocols provided in this guide serving as a valuable resource for experimental design and interpretation.

References

The Selective NAADP Antagonist Ned-19: A Comparative Analysis of its Effects on Second Messenger Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cellular signaling and drug development, the specificity of chemical probes is paramount. Ned-19, a widely used antagonist of Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP)-mediated calcium (Ca²⁺) signaling, has demonstrated a high degree of selectivity for its target pathway. This guide provides a comparative analysis of this compound's effects on various second messenger systems, supported by experimental data and detailed protocols, to aid researchers in its effective application.

This compound potently inhibits Ca²⁺ release triggered by NAADP, a key second messenger involved in a multitude of cellular processes. Experimental evidence consistently shows that this compound does not interfere with Ca²⁺ mobilization induced by other critical second messengers, namely inositol 1,4,5-trisphosphate (IP₃) and cyclic ADP-ribose (cADPR). This selectivity makes this compound an invaluable tool for dissecting the specific contributions of the NAADP signaling cascade in complex biological systems.

Comparative Efficacy of this compound

The inhibitory potency of this compound is most pronounced in the NAADP signaling pathway. Studies utilizing sea urchin egg homogenates, a well-established model for studying intracellular Ca²⁺ release, have provided quantitative insights into its selectivity.

Second Messenger PathwayThis compound Potency (IC₅₀)Reference
NAADP65 nM[1]
Inositol 1,4,5-Trisphosphate (IP₃)> 100 µM (No effect observed)[1][2][3]
Cyclic ADP-Ribose (cADPR)> 100 µM (No effect observed)[1][2][3]

Signaling Pathway Overview

The diagram below illustrates the established selectivity of this compound within the major Ca²⁺ signaling pathways. This compound specifically targets the NAADP-sensitive channels, leaving the IP₃ and cADPR signaling arms unaffected.

cluster_stimulus External Stimuli cluster_receptor Receptor Activation cluster_enzyme Enzyme Activation cluster_messenger Second Messengers cluster_channel Intracellular Ca²⁺ Channels cluster_response Cellular Response Stimulus Agonist Receptor GPCR/ RTK Stimulus->Receptor PLC PLC Receptor->PLC ADCY ADCY Receptor->ADCY CD38 CD38/SARM1 Receptor->CD38 IP3 IP₃ PLC->IP3 cADPR cADPR ADCY->cADPR NAADP NAADP CD38->NAADP IP3R IP₃R IP3->IP3R RyR RyR cADPR->RyR TPC TPCs NAADP->TPC Ca_release Ca²⁺ Release IP3R->Ca_release RyR->Ca_release TPC->Ca_release Ned19 This compound Ned19->TPC cluster_prep Preparation cluster_exp Experiment cluster_stim Stimulation cluster_acq Data Acquisition & Analysis A Prepare Sea Urchin Egg Homogenate B Add Ca²⁺ Indicator (e.g., Fluo-3) A->B C Aliquot Homogenate B->C D Pre-incubate with This compound or Vehicle C->D E1 Add NAADP D->E1 E2 Add IP₃ D->E2 E3 Add cADPR D->E3 F Measure Fluorescence Change E1->F E2->F E3->F G Determine IC₅₀ / % Inhibition F->G

References

Replicating Published Findings with Ned-19: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cellular signaling and drug development, Ned-19 has emerged as a critical tool for investigating the nuanced roles of nicotinic acid adenine dinucleotide phosphate (NAADP)-mediated calcium (Ca²⁺) signaling. This guide provides a comprehensive comparison of this compound and its key analogues, supported by experimental data and detailed protocols to facilitate the replication of published findings.

This compound is a selective, membrane-permeant, non-competitive antagonist of NAADP, effectively inhibiting NAADP-mediated Ca²⁺ release with an IC₅₀ of approximately 65 nM.[1] Its utility has been demonstrated across various research areas, from inhibiting tumor growth and metastasis in melanoma to modulating T-cell activation and showing antiparasitic activity against Plasmodium falciparum.[1][2][3]

Comparative Analysis of this compound and Its Analogues

The development of this compound analogues, such as Ned-20 and this compound.4, has been instrumental in elucidating the complex mechanism of NAADP receptor binding.[4] These analogues exhibit differential effects on NAADP-mediated Ca²⁺ release and receptor binding, suggesting a two-site binding model on the NAADP receptor.[4][5][6]

CompoundEffect on NAADP-mediated Ca²⁺ ReleaseEffect on [³²P]NAADP BindingInferred Binding Site
This compound InhibitionInhibitionBinds to both the "opening" and "locking" sites
Ned-20 No InhibitionInhibitionBinds to the high-affinity "locking" site
This compound.4 InhibitionNo InhibitionBinds to the low-affinity "opening" site

This differential activity makes these compounds valuable tools for dissecting the specific functions of the two putative binding sites on the NAADP receptor.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action for this compound and its analogues, as well as a typical experimental workflow for studying NAADP-mediated Ca²⁺ signaling.

cluster_receptor NAADP Receptor cluster_ligands Ligands Opening_Site Low-Affinity 'Opening' Site Ca_Release Ca²⁺ Release Opening_Site->Ca_Release Mediates Locking_Site High-Affinity 'Locking' Site Locking_Site->Opening_Site Modulates NAADP NAADP NAADP->Opening_Site Activates NAADP->Locking_Site Binds Ned19 This compound Ned19->Opening_Site Inhibits Ned19->Locking_Site Inhibits Binding Ned20 Ned-20 Ned20->Locking_Site Inhibits Binding Ned19_4 This compound.4 Ned19_4->Opening_Site Inhibits

Proposed two-site binding model for NAADP antagonists.

A Cell Culture (e.g., T-cells, Melanoma cells) B Load with Ca²⁺ Indicator (e.g., Fura-2 AM) A->B C Pre-incubation with This compound or Analogue B->C D Stimulation with NAADP Agonist C->D E Measure Intracellular [Ca²⁺] (Fluorometry/Microscopy) D->E F Data Analysis (e.g., IC₅₀ determination) E->F

Typical workflow for assessing this compound activity.

Detailed Experimental Protocols

To ensure the reproducibility of findings, detailed methodologies for key experiments are provided below.

Measurement of Intracellular Ca²⁺ Concentration

This protocol is adapted from studies investigating NAADP-mediated Ca²⁺ signaling in T-cells.[2][7]

  • Cell Preparation: Isolate naïve CD4⁺ T cells from murine spleens and load them with a fluorescent Ca²⁺ indicator, such as Fura-2 AM, by incubation in a suitable buffer.

  • Antagonist Incubation: Incubate the Fura-2 loaded cells with varying concentrations of this compound (e.g., 10 µM to 100 µM) or its analogues for a specified period (e.g., 1 hour) at room temperature. A vehicle control (e.g., DMSO) should be run in parallel.

  • Stimulation: Initiate Ca²⁺ signaling by stimulating the cells with a NAADP agonist or a relevant physiological stimulus, such as anti-CD3 monoclonal antibody for T-cell receptor activation.

  • Data Acquisition: Measure the changes in intracellular Ca²⁺ concentration using a fluorometer or a fluorescence microscope equipped for ratiometric imaging.

  • Data Analysis: Analyze the fluorescence data to determine parameters such as the peak amplitude of the Ca²⁺ response or the area under the curve. Dose-response curves can be generated to calculate the IC₅₀ of the antagonist.

Radioreceptor Binding Assay

This protocol is based on the methodology used to characterize the binding of this compound and its analogues to the NAADP receptor in sea urchin egg homogenates.

  • Membrane Preparation: Prepare a homogenate from sea urchin eggs, which are a rich source of NAADP receptors.

  • Binding Reaction: In a suitable binding buffer, incubate the egg homogenate with a fixed concentration of radiolabeled [³²P]NAADP and varying concentrations of the unlabeled competitor (this compound, Ned-20, or this compound.4).

  • Incubation: Allow the binding reaction to reach equilibrium by incubating for a defined period on ice.

  • Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Wash the filters to remove non-specifically bound radioactivity and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific [³²P]NAADP binding as a function of the competitor concentration to determine the IC₅₀ for binding inhibition.

By providing a clear comparison, detailed protocols, and visual representations of the underlying mechanisms, this guide aims to equip researchers with the necessary information to effectively utilize this compound and its analogues in their studies of NAADP-mediated Ca²⁺ signaling.

References

Safety Operating Guide

Proper Disposal of Ned-19: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This document provides essential safety and logistical information for the disposal of Ned-19, a selective membrane-permeant NAADP antagonist.

Understanding this compound and its Hazard Profile

This compound, also known as trans-Ned 19, is a potent antagonist of the NAADP receptor, used in research to study calcium signaling pathways. According to the Safety Data Sheet (SDS) provided by MedChemExpress, trans-Ned 19 is classified as "Not a hazardous substance or mixture."[1] This classification indicates a low level of risk associated with the chemical under normal handling conditions. However, it is crucial to follow standard laboratory safety protocols and proper disposal procedures to minimize any potential environmental impact.

Quantitative Data Summary

For quick reference, the key quantitative data for trans-Ned 19 are summarized in the table below.

PropertyValueSource
Molecular Formula C₃₀H₃₁FN₄O₃MedChemExpress[1]
Molecular Weight 514.59 g/mol MedChemExpress[1]
CAS Number 1354235-96-3MedChemExpress[1]
Storage (Powder) -20°C for 3 yearsMedChemExpress[1]
Storage (in Solvent) -80°C for 6 monthsMedChemExpress[1]

Experimental Protocol: Disposal of this compound

The following step-by-step procedure outlines the recommended protocol for the disposal of this compound and its contaminated materials in a laboratory setting. This protocol is based on the information available in the Safety Data Sheet and general best practices for chemical waste disposal.

Materials:

  • Appropriate Personal Protective Equipment (PPE): laboratory coat, safety glasses, and chemical-resistant gloves.

  • Absorbent, non-reactive material (e.g., vermiculite, sand, or universal absorbent pads).

  • Sealable, labeled waste container for chemical waste.

  • 70% Ethanol or other suitable disinfectant for cleaning surfaces.

Procedure:

  • Wear Appropriate PPE: Before beginning the disposal process, ensure you are wearing a lab coat, safety glasses, and suitable gloves.

  • Contain Spills: In the event of a spill, cover the liquid with a non-reactive absorbent material.

  • Collect Waste: Carefully sweep or scoop the absorbed material and any solid this compound waste into a designated and properly labeled chemical waste container.

  • Decontaminate Surfaces: Clean the spill area thoroughly with a suitable laboratory disinfectant, such as 70% ethanol, and dispose of the cleaning materials in the same chemical waste container.

  • Dispose of Unused Solutions: For unused solutions of this compound, transfer them directly into a labeled chemical waste container. Do not pour down the drain unless specifically permitted by your institution's environmental health and safety (EHS) office.

  • Seal and Label Container: Securely seal the waste container. Ensure the label clearly identifies the contents as "this compound waste" or "trans-Ned 19 waste" and includes any other information required by your institution's waste management guidelines.

  • Arrange for Pickup: Contact your institution's EHS or waste management department to arrange for the pickup and proper disposal of the chemical waste container. Follow all institutional and local regulations for chemical waste disposal.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Ned19_Disposal_Workflow This compound Disposal Workflow start Start: this compound Waste Generated assess_waste Assess Waste Type start->assess_waste solid_waste Solid this compound or Contaminated Absorbent assess_waste->solid_waste Solid/Absorbed liquid_waste Unused this compound Solution assess_waste->liquid_waste Liquid spill_procedure Follow Spill Procedure assess_waste->spill_procedure Spill collect_waste Collect in Labeled Chemical Waste Container solid_waste->collect_waste liquid_waste->collect_waste seal_container Securely Seal and Label Container collect_waste->seal_container decontaminate Decontaminate Surfaces spill_procedure->decontaminate decontaminate->collect_waste contact_ehs Contact Environmental Health & Safety (EHS) for Pickup seal_container->contact_ehs end End: Proper Disposal contact_ehs->end

References

Essential Safety and Operational Guide for Handling Ned-19

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling Ned-19 (trans-Ned-19), a potent NAADP antagonist used in research. Given that this compound is a powdered chemical often dissolved in Dimethyl Sulfoxide (DMSO) for experimental use, this document outlines the necessary precautions for handling both the solid compound and its solutions.

I. Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure to this compound. A risk assessment should always be conducted before handling the compound. The following table summarizes the recommended PPE for handling this compound in its powdered form and when in a DMSO solution.

PPE CategoryHandling Powdered this compoundHandling this compound in DMSO Solution
Eye Protection Chemical safety gogglesChemical safety goggles or a full-face shield
Hand Protection Nitrile gloves (double-gloving recommended)Nitrile gloves (ensure compatibility with DMSO)
Body Protection Laboratory coatChemical-resistant laboratory coat or gown
Respiratory Protection N95 or higher-rated respirator (in a fume hood)Not generally required if handled in a fume hood

II. Experimental Protocols: Safe Handling Procedures

Adherence to strict protocols is vital to minimize exposure and ensure a safe working environment.

A. Reconstitution of Powdered this compound

This protocol details the steps for safely preparing a stock solution of this compound in DMSO.

  • Preparation :

    • Ensure the work area, preferably within a certified chemical fume hood, is clean and free of clutter.

    • Confirm that a Safety Data Sheet (SDS) for DMSO is readily available.[1][2][3][4][5]

    • Assemble all necessary materials: this compound powder, DMSO, appropriate vials, and pipettes.

  • Donning PPE :

    • Put on all required PPE as specified in the table above for handling powdered compounds.

  • Weighing and Dissolving :

    • Weigh the desired amount of this compound powder in a tared, sealed container within the fume hood.

    • Carefully add the calculated volume of DMSO to the vial containing the this compound powder.

    • Securely cap the vial and mix gently until the powder is fully dissolved. Sonication can be used to aid dissolution if necessary.

  • Storage :

    • Clearly label the vial with the compound name, concentration, solvent, and date of preparation.

    • Store the stock solution at -20°C or -80°C as recommended by the supplier.[6]

B. General Handling of this compound Solutions

  • Always handle solutions of this compound within a chemical fume hood.

  • Use appropriate, calibrated pipettes for all transfers.

  • Avoid creating aerosols.

  • After handling, remove gloves and wash hands thoroughly.

III. Operational and Disposal Plans

A comprehensive plan for the entire lifecycle of the chemical, from receipt to disposal, is essential for laboratory safety.

A. Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate : Alert others in the vicinity and evacuate the immediate area if necessary.

  • Contain : For small spills, contain the liquid with an absorbent material.

  • Clean : Wearing appropriate PPE, clean the affected area with a suitable solvent and decontaminating solution.

  • Dispose : Collect all contaminated materials in a sealed container for hazardous waste disposal.

B. Waste Disposal

All waste materials contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste : Contaminated items such as gloves, pipette tips, and vials should be collected in a designated, sealed hazardous waste container.

  • Liquid Waste : Unused or waste solutions of this compound in DMSO should be collected in a clearly labeled, sealed container for hazardous liquid waste. Do not mix with other waste streams unless compatibility has been verified.[7][8]

  • Empty Containers : Empty containers that held powdered this compound should be triple-rinsed with a suitable solvent (e.g., ethanol), and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.[7]

Visual Workflow Guides

The following diagrams illustrate key decision-making processes for handling this compound safely.

PPE_Selection_Workflow PPE Selection for Handling this compound cluster_assessment Risk Assessment cluster_powder Powdered Form cluster_solution DMSO Solution start Start: Handling this compound compound_form Form of this compound? start->compound_form powder_ppe Required PPE: - Chemical Safety Goggles - Double Nitrile Gloves - Lab Coat - N95 Respirator compound_form->powder_ppe Powder solution_ppe Required PPE: - Chemical Goggles/Face Shield - Nitrile Gloves - Chemical-Resistant Lab Coat compound_form->solution_ppe Solution end_ppe Proceed with Experiment powder_ppe->end_ppe solution_ppe->end_ppe

Caption: A workflow for selecting appropriate PPE based on the physical form of this compound.

Waste_Disposal_Workflow This compound Waste Disposal Plan cluster_waste_generation Waste Generation cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_glassware Empty Containers start Experiment Complete waste_type Type of Waste? start->waste_type solid_waste Contaminated Gloves, Pipette Tips, Vials waste_type->solid_waste Solid liquid_waste Unused/Waste this compound Solution waste_type->liquid_waste Liquid empty_container Original this compound Powder Container waste_type->empty_container Empty Container solid_disposal Collect in Labeled Hazardous Solid Waste Container solid_waste->solid_disposal end_disposal Secure Waste for Pickup solid_disposal->end_disposal liquid_disposal Collect in Labeled Hazardous Liquid Waste Container liquid_waste->liquid_disposal liquid_disposal->end_disposal rinse_container Triple-Rinse with Solvent empty_container->rinse_container collect_rinsate Collect Rinsate as Hazardous Liquid Waste rinse_container->collect_rinsate dispose_container Dispose of Rinsed Container per Institutional Policy rinse_container->dispose_container collect_rinsate->end_disposal

Caption: A decision-making diagram for the proper disposal of this compound related waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Ned-19
Reactant of Route 2
Ned-19

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.